D-Isoglutamine benzyl ester hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
benzyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVFJRDTASLQJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-75-4 | |
| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
D-Isoglutamine Benzyl Ester Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This document serves as an in-depth technical guide on D-Isoglutamine benzyl ester hydrochloride, a pivotal chemical entity in modern pharmaceutical research and organic synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development, providing not just foundational knowledge but also practical, field-tested insights.
Core Chemical Identity and Physicochemical Properties
This compound is a derivative of D-glutamic acid, a non-proteinogenic amino acid. The "isoglutamine" nomenclature indicates that the amide functionality is at the γ-carboxyl group, leaving the α-carboxyl group available for modification. The benzyl ester serves as a protecting group for the α-carboxyl group, while the hydrochloride salt form enhances the compound's stability and solubility. This specific arrangement of functional groups makes it a highly versatile intermediate, particularly in the field of peptide synthesis.
A comprehensive understanding of its physicochemical properties is essential for its effective application in experimental design, influencing decisions on solvent systems, reaction conditions, and purification methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C12H17ClN2O3 | [1] |
| Molecular Weight | 272.73 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 158-162 °C | [2] |
| Solubility | Data not readily available in searched results. | |
| Storage Conditions | -20°C | [2] |
The hydrochloride salt form is crucial for enhancing the compound's solubility in aqueous solutions compared to its free base form. The specified melting point range is a key indicator of purity, a critical parameter in regulated environments such as Good Manufacturing Practice (GMP). Appropriate storage at low temperatures is vital to prevent the hydrolysis of the benzyl ester and maintain the compound's long-term integrity.
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound is a multi-step process that requires precise control over protecting group chemistry to achieve the desired regioselectivity. A conceptual understanding of the synthetic strategy is invaluable for optimization and troubleshooting.
Conceptual Synthetic Workflow:
Sources
D-Isoglutamine Benzyl Ester Hydrochloride: A Foundational Building Block in Peptide Chemistry and Immunology
An In-Depth Technical Guide for Researchers
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of D-Isoglutamine benzyl ester hydrochloride, a critical reagent for researchers, chemists, and professionals in drug development. We will move beyond simple descriptions to uncover the causality behind its applications, providing field-proven insights into its strategic use in complex synthetic and biological workflows.
Core Identity and Physicochemical Properties
This compound is a protected derivative of D-glutamic acid. In this compound, the side-chain (gamma) carboxylic acid is protected as a benzyl ester, while the alpha-amino group remains free, and the molecule is supplied as a stable hydrochloride salt. This specific arrangement of protecting groups is not arbitrary; it is a deliberate chemical strategy that makes it an invaluable tool for multi-step syntheses.
The benzyl ester protection of the side-chain carboxyl group is crucial. It renders the side-chain unreactive during peptide coupling reactions, where the goal is to form an amide bond exclusively at the alpha-carboxyl group (which, in this specific reagent, is already an amide, forming the "isoglutamine" structure). The hydrochloride salt enhances the compound's stability and improves its solubility in relevant polar solvents used during synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | benzyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride | [2] |
| Molecular Formula | C₁₂H₁₇ClN₂O₃ | [2] |
| Molecular Weight | 272.73 g/mol | [2] |
| CAS Number | 18800-75-4 | [2] |
| Appearance | White to off-white powder | N/A |
| Storage | 2-8°C, dry | [1] |
Primary Application: A Cornerstone of Peptide Synthesis
The principal application of this compound is as a specialized building block in peptide synthesis, particularly for creating peptides containing the D-isoglutamine residue. The incorporation of non-natural D-amino acids like this one can significantly alter a peptide's structure, stability against enzymatic degradation, and biological activity.[3]
The Rationale of Chemical Protection
In peptide synthesis, whether on a solid support or in solution, uncontrolled reactions lead to a complex mixture of undesired products. Protecting reactive functional groups is therefore essential.[3][4] this compound is an exemplar of this principle:
-
Side-Chain Protection : The benzyl ester (Obzl) group on the γ-carboxyl function prevents it from reacting with the activated carboxyl group of the incoming amino acid during a coupling step.
-
Deprotection Strategy : The benzyl group is typically stable to the conditions used for removing N-terminal protecting groups like Fmoc (piperidine) or Boc (trifluoroacetic acid). It is selectively removed later, most commonly via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), which cleaves the ester without affecting most other functional groups in the peptide.[3][5] This orthogonality is key to a successful synthetic strategy.
Workflow: Incorporation of D-Isoglutamine into a Peptide Chain
The following diagram illustrates the logical flow of incorporating this compound into a growing peptide chain using a standard solution-phase synthesis approach.
Sources
An In-depth Technical Guide to the Structure and Synthesis of D-Isoglutamine Benzyl Ester Hydrochloride
This guide provides a comprehensive overview of the chemical structure, properties, and synthetic routes for D-Isoglutamine benzyl ester hydrochloride, a crucial building block in peptide synthesis and drug development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering field-proven insights and detailed methodologies.
Introduction: The Significance of this compound in Modern Chemistry
This compound is a protected derivative of D-isoglutamine, an isomer of the more common amino acid, glutamine. In D-isoglutamine, the amide group is at the α-position (C1), while the carboxylic acid is at the γ-position (C5) of the glutamic acid backbone.[1] This structural arrangement makes it a valuable component in the synthesis of complex peptides and peptidomimetics, where precise control over the connectivity of the side chain is paramount.
The strategic protection of the γ-carboxylic acid as a benzyl ester and the α-amino group as a hydrochloride salt serves two primary purposes. The benzyl ester prevents the γ-carboxyl group from participating in unwanted side reactions during peptide coupling, and it can be removed under specific conditions that do not affect other protecting groups.[2][3] The hydrochloride salt enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in synthetic protocols.[4][5] Consequently, this compound is an essential intermediate in the development of therapeutics, including immunomodulatory agents and targeted drug delivery systems.[4]
Chemical Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of this compound are fundamental to its application.
Molecular Structure
The chemical structure of this compound is characterized by a D-glutamic acid core with an amide at the α-position and a benzyl ester at the γ-position. The α-amino group is protonated, forming a hydrochloride salt.
IUPAC Name: benzyl (4R)-4-amino-4-carbamoylbutanoate hydrochloride[6]
Chemical Formula: C₁₂H₁₇ClN₂O₃[2][6]
Molecular Weight: 272.73 g/mol [6]
The stereochemistry at the α-carbon is 'R', denoting the D-configuration, which is crucial for the biological activity of many peptides it is incorporated into.[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [7] |
| Melting Point | 179 - 186 °C | [7] |
| Solubility | Soluble in polar solvents | [4] |
| Optical Rotation | [α]D²⁰ = -16.0 to -18.5 ° (c=1 in MeOH) | [7] |
| Storage | 2-8°C, dry | [8] |
Synthesis of this compound: A Step-by-Step Guide
The synthesis of this compound can be approached through several strategic routes. Below, two of the most logical and scientifically sound methods are detailed, explaining the causality behind each experimental choice.
Synthetic Route 1: From D-Glutamic Acid
This is a direct and widely applicable approach that involves the selective protection of the γ-carboxyl group, followed by amidation of the α-carboxyl group.
Caption: Workflow for the synthesis of this compound starting from D-Glutamic Acid.
Principle: The key challenge in this step is to selectively esterify the γ-carboxyl group while leaving the α-carboxyl group free for subsequent amidation. The difference in acidity between the two carboxyl groups can be exploited. However, a more robust method involves the use of a catalyst that promotes selective esterification at the γ-position. Copper(II) chloride (CuCl₂) has been shown to be an effective catalyst for this transformation, as it coordinates with the α-amino and α-carboxyl groups, thereby directing the esterification to the γ-position.[9][10]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, suspend D-glutamic acid and a catalytic amount of CuCl₂ (e.g., 0.1 eq) in a mixture of benzyl alcohol (as both reactant and solvent) and a water-azeotroping solvent like cyclohexane.[11]
-
Reaction Conditions: Heat the mixture to reflux. The water generated during the esterification is removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The crude product, D-glutamic acid γ-benzyl ester, can be purified by recrystallization.
Principle: The free α-carboxylic acid of the intermediate is converted to an amide. This requires activation of the carboxyl group to facilitate nucleophilic attack by ammonia. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to suppress side reactions.
Experimental Protocol:
-
Activation: Dissolve the D-glutamic acid γ-benzyl ester in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). Add the coupling agent (e.g., EDC) and an activator (e.g., NHS) and stir at 0°C for a short period to form the active ester.
-
Amidation: Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base (e.g., triethylamine), to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude D-isoglutamine benzyl ester is purified by column chromatography or recrystallization.
Principle: The final step involves the protonation of the free α-amino group to form the hydrochloride salt. This is typically achieved by treating the purified D-isoglutamine benzyl ester with hydrochloric acid in a suitable solvent.
Experimental Protocol:
-
Salt Formation: Dissolve the purified D-isoglutamine benzyl ester in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.
Synthetic Route 2: From D-Pyroglutamic Acid
An alternative strategy begins with D-pyroglutamic acid, the cyclic lactam of D-glutamic acid.[12] This route can be advantageous as the α-amino group is already part of the lactam ring, simplifying the protection strategy.
Caption: Workflow for the synthesis of this compound starting from D-Pyroglutamic Acid.
Principle: The carboxylic acid of D-pyroglutamic acid is esterified with benzyl alcohol. This can be achieved using standard esterification methods, such as Fischer-Speier esterification with an acid catalyst or by using a carboxyl protecting agent like benzyl chloride in the presence of a base.[13]
Experimental Protocol:
-
Reaction Setup: Dissolve D-pyroglutamic acid in an excess of benzyl alcohol with an acid catalyst (e.g., p-toluenesulfonic acid) and azeotropically remove water using a Dean-Stark apparatus. Alternatively, react D-pyroglutamic acid with benzyl chloride in the presence of a base like triethylamine in an aprotic solvent.[13]
-
Reaction Conditions: Heat the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After completion, the reaction is worked up to remove the excess reagents and catalyst. The resulting benzyl D-pyroglutamate is purified, typically by chromatography.
Principle: The lactam ring of benzyl D-pyroglutamate is opened by nucleophilic attack of ammonia. This reaction, known as ammonolysis, selectively cleaves the amide bond of the lactam to form the α-amide and a free α-amino group, yielding D-isoglutamine benzyl ester.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified benzyl D-pyroglutamate in a suitable solvent, such as methanol.
-
Ammonolysis: Saturate the solution with ammonia gas at a low temperature (e.g., 0°C) or add a concentrated solution of ammonia in methanol.
-
Reaction Conditions: Stir the mixture at room temperature in a sealed vessel until the ring-opening is complete (monitored by TLC).
-
Work-up and Purification: Remove the solvent and excess ammonia under reduced pressure. The crude D-isoglutamine benzyl ester is then purified.
This step is identical to Step 3 in Synthetic Route 1.
Conclusion and Future Perspectives
The synthesis of this compound is a critical process for the advancement of peptide-based therapeutics and research. The choice of synthetic route depends on the availability of starting materials, scalability, and desired purity. The methods outlined in this guide provide a robust framework for its preparation, emphasizing the importance of strategic protecting group chemistry and reaction control. As the demand for complex and stereochemically pure peptides continues to grow, the development of even more efficient and sustainable synthetic methodologies for key building blocks like this compound will remain an active area of research.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22802678, this compound. Retrieved from [Link]
- Khan, F. A., Khanam, R., Qasim, M. W., Wang, Y., & Li, Y. (2021). Improved Synthesis of D‐Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications. ChemistrySelect, 6(48), 13695-13700.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoglutamine. Retrieved from [Link]
- O'Donnell, M. J., & Polt, R. (1982). Five- and six-membered ring opening of pyroglutamic diketopiperazine. The Journal of Organic Chemistry, 47(14), 2663–2666.
- Wang, Q., Liu, L., & Chen, J. (2011). Preparation of D-glutamine from glutamic acid. Applied Biochemistry and Biotechnology, 165(3-4), 843–852.
- Lefrancier, P., Choay, J., Derrien, M., & Lederman, I. (1977). Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs. International Journal of Peptide and Protein Research, 9(4), 249–257.
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Retrieved from [Link]
- Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2010). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 15(12), 9403–9417.
- Bovin, N. V., Zemlyakov, A. E., & Khorlin, A. Y. (2001). [Synthesis of N-acetylmuramoyl-L-alanyl-D-isoglutamine beta-aryl glycosides]. Bioorganicheskaia khimiia, 27(6), 439–443.
- Li, J. (2015). Preparation method of L-pyroglutamic acid benzyl ester. Google Patents.
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Università degli Studi di Milano. Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Wang, J. (2014). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
- Sova, M., & Sova, M. (2019). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 24(18), 3338.
- Senthamarai, T., Murugesan, K., & Beller, M. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry–A European Journal, 26(1), 2303–2308.
- Wang, Y., Zhang, Y., & Wang, J. (2014). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting.
-
Vankat, R. P., & G., R. (2007). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439685, D-Pyroglutamic acid. Retrieved from [Link]
Sources
- 1. Isoglutamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
- 12. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 13. CN105130870A - Preparation method of L-pyroglutamic acid benzyl ester - Google Patents [patents.google.com]
The Strategic Role of Benzyl Ester Protection in the Synthesis and Application of D-Isoglutamine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Isoglutamine is a cornerstone chiral building block for a class of potent immunomodulatory agents, most notably Muramyl Dipeptide (MDP) and its synthetic analogues. The chemical architecture of these molecules, which are pivotal in activating the innate immune system via the NOD2 receptor, demands a highly controlled, regioselective synthetic approach. This technical guide provides an in-depth analysis of the critical function of the benzyl ester group in the manipulation of D-Isoglutamine. We will explore the causality behind its selection as a protecting group for the γ-carboxylic acid, detailing its unique advantages in stability, orthogonality, and selective cleavage. This guide will present field-proven experimental protocols for the protection, coupling, and deprotection steps, supplemented by comparative data and logical workflow diagrams to provide a comprehensive resource for professionals in peptide synthesis and drug development.
Introduction: The Synthetic Challenge of D-Isoglutamine
D-Isoglutamine is a non-proteinogenic amino acid distinguished by its γ-amide, a structural feature central to the biological activity of numerous compounds. Its most prominent role is as the C-terminal residue of the dipeptide L-Alanyl-D-Isoglutamine, which forms the minimal bioactive structure of Muramyl Dipeptide (MDP). MDP, originally identified as a component of bacterial cell wall peptidoglycan, is a powerful agonist of the intracellular pathogen recognition molecule, NOD2, making it a subject of intense research for its application as a vaccine adjuvant and a standalone immunotherapeutic agent.
The synthesis of MDP and its derivatives is complicated by the trifunctional nature of D-Isoglutamine, which contains an α-amino group, a γ-amide, and a reactive α-carboxylic acid. To achieve the desired peptide bond formation at the α-amino group without unwanted polymerization or side reactions at the α-carboxyl group, a robust protecting group strategy is not just advantageous—it is essential. The benzyl ester emerges as a preeminent choice for this task, offering a masterful balance of stability and selective reactivity that is fundamental to the successful synthesis of these complex biomolecules. This guide elucidates the multifaceted function of the benzyl ester in this specific chemical context.
The Chemistry of Benzyl Ester Protection: A Strategic Analysis
The selection of a protecting group is dictated by its ability to mask a reactive site under a specific set of reaction conditions and to be removed cleanly under another, distinct set of conditions without disturbing the rest of the molecule. This principle of "orthogonality" is where the benzyl ester excels in the context of D-Isoglutamine chemistry.
Core Function: Masking the α-Carboxylic Acid
The primary function of the benzyl ester is to temporarily convert the α-carboxylic acid of D-Isoglutamine into a non-reactive ester. This protection is critical during the activation of the carboxyl group of the incoming amino acid (e.g., L-Alanine) for peptide bond formation. Without this protection, the free α-carboxyl group of D-Isoglutamine could react, leading to a mixture of undesired products and significantly reducing the yield of the target dipeptide.
The Orthogonality Advantage
In modern peptide synthesis, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, the benzyl ester provides exceptional orthogonality. It remains stable under the acidic conditions (typically trifluoroacetic acid, TFA) used to remove the N-terminal Boc protecting group of the growing peptide chain. This stability allows for the sequential addition of amino acids to the N-terminus while the C-terminal carboxyl group of D-Isoglutamine remains securely protected.
Selective Deprotection: The Key to the Final Product
The defining advantage of the benzyl ester is its unique susceptibility to cleavage via catalytic hydrogenolysis. This reaction is typically performed under mild, neutral conditions using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen. The process is highly selective, cleaving the benzylic C-O bond to release the free carboxylic acid and toluene as a benign byproduct. This method is compatible with most other functional groups found in peptides, ensuring the integrity of the final product. While other deprotection methods exist, such as strong acid hydrolysis, they are less favored due to their harshness and potential to cleave other acid-labile groups or racemize chiral centers.
Caption: Logical workflow of benzyl ester protection in D-Isoglutamine synthesis.
Experimental Methodologies & Protocols
The following protocols represent standard, validated procedures for the use of D-Isoglutamine benzyl ester in synthesis. The causality behind reagent choice and reaction conditions is emphasized to provide actionable insights.
Protocol 1: Synthesis of D-Isoglutamine Benzyl Ester p-Toluenesulfonate
This protocol is based on the Fischer-Speier esterification, a classic and reliable method for preparing benzyl esters of amino acids.
Objective: To protect the α-carboxylic acid of D-Isoglutamine via direct esterification.
Materials:
-
D-Isoglutamine
-
Benzyl alcohol (freshly distilled)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Cyclohexane (or Toluene)
-
Dean-Stark apparatus
-
Diethyl ether
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add D-Isoglutamine (1.0 eq), benzyl alcohol (3.0-5.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and cyclohexane (sufficient to fill the flask and Dean-Stark trap).
-
Rationale: Benzyl alcohol is used in excess to drive the equilibrium towards the product. p-TsOH serves as the acid catalyst. Cyclohexane acts as an azeotroping agent to remove water, the byproduct of the esterification, which is collected in the Dean-Stark trap, further driving the reaction to completion.
-
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the trap. Continue reflux until no more water is formed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add diethyl ether to the concentrated residue with vigorous stirring to precipitate the product as its p-toluenesulfonate (tosylate) salt.
-
Rationale: The tosylate salt is typically a crystalline, stable solid that is easier to handle and purify than the free base form.
-
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield D-Isoglutamine benzyl ester p-toluenesulfonate.
Caption: Workflow for the synthesis of D-Isoglutamine benzyl ester.
Protocol 2: Dipeptide Coupling
This protocol outlines the coupling of Boc-L-Alanine to D-Isoglutamine benzyl ester, a key step in MDP synthesis.
Objective: To form the dipeptide Boc-L-Alanyl-D-Isoglutamine benzyl ester.
Materials:
-
D-Isoglutamine benzyl ester p-toluenesulfonate (or hydrochloride)
-
Boc-L-Alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
Step-by-Step Methodology:
-
Activation: In a flask, dissolve Boc-L-Alanine (1.0 eq), EDCI (1.1 eq), and HOBt (1.1 eq) in anhydrous THF. Stir at 0 °C for 30 minutes.
-
Rationale: EDCI is a water-soluble carbodiimide that activates the carboxylic acid of Boc-L-Alanine. HOBt is added to form an active ester intermediate, which suppresses racemization and improves coupling efficiency.
-
-
Amine Deprotonation: In a separate flask, dissolve D-Isoglutamine benzyl ester tosylate (1.0 eq) in anhydrous THF and add DIPEA (1.2 eq). Stir for 10 minutes.
-
Rationale: DIPEA is a non-nucleophilic base used to neutralize the tosylate salt, liberating the free α-amino group of D-Isoglutamine benzyl ester, which is necessary for the coupling reaction.
-
-
Coupling: Add the solution from Step 2 to the activated ester solution from Step 1 at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Concentrate the reaction mixture. Dissolve the residue in EtOAc and wash sequentially with 5% citric acid, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the protected dipeptide.
Protocol 3: Benzyl Ester Deprotection via Catalytic Transfer Hydrogenation
This is a safe and highly efficient alternative to using pressurized hydrogen gas.
Objective: To cleave the benzyl ester from the protected peptide to yield the final product with a free α-carboxylic acid.
Materials:
-
Protected Peptide (e.g., Boc-L-Alanyl-D-Isoglutamine benzyl ester)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Setup: Dissolve the protected peptide (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar.
-
Catalyst: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Caution: Pd/C is flammable when dry and may ignite certain solvents. Add it carefully to the solution under an inert atmosphere if necessary.
-
-
Hydrogen Source: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Rationale: Ammonium formate serves as a hydrogen donor in a process called catalytic transfer hydrogenation. In the presence of the palladium catalyst, it decomposes to produce H₂, CO₂, and NH₃ in situ, avoiding the need for a hydrogen gas cylinder.
-
-
Reaction: Heat the mixture to a gentle reflux (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and volatile byproducts. The resulting product can be further purified if necessary.
Data Summary: Comparison of Deprotection Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C | RT, 1-4 atm H₂ | Very clean, high yield, mild, neutral conditions. | Requires specialized hydrogenation equipment; catalyst is flammable; may reduce other functional groups (e.g., alkynes, some N-O bonds). |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux (MeOH/EtOH) | No H₂ gas cylinder needed, convenient for lab scale, mild conditions. | Requires heating; ammonium formate can be difficult to remove from water-soluble products. |
| Acid-Catalyzed Hydrolysis | Strong acids (e.g., HBr/AcOH, TFA) | RT to elevated temp. | Can be effective when hydrogenation is not possible. | Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc, t-butyl esters) and may cause racemization or degradation of sensitive peptides. |
| Photolytic Cleavage | UV light | Mild, RT | Highly selective for photosensitive benzyl derivatives. | Requires specialized photochemical equipment; not applicable to standard benzyl esters. |
Applications in Immunomodulatory Drug Development
The strategic use of D-Isoglutamine benzyl ester is central to the synthesis of novel immunotherapeutics.
Synthesis of MDP and its Analogues
D-Isoglutamine benzyl ester is a frequently cited starting material in patents and literature describing the synthesis of novel MDP derivatives. By protecting the C-terminus, chemists can focus on modifying other parts of the molecule. For example, replacing the N-acetylmuramic acid sugar with other moieties to create "desmuramyl dipeptides" can improve pharmacological properties like cell penetration and reduce side effects such as pyrogenicity. The benzyl ester allows for the initial dipeptide core (L-Alanyl-D-Isoglutamine) to be synthesized reliably before it is coupled to these novel scaffolds.
Caption: Synthetic pathway for MDP analogues highlighting the role of benzyl ester.
Impact on Intermediate Physicochemical Properties
The introduction of the benzyl group transiently increases the lipophilicity of the D-Isoglutamine intermediate. This can be advantageous, improving its solubility in common organic solvents used for peptide coupling (e.g., DCM, THF). Conversely, for purification or handling, the intermediate is often converted to a hydrochloride or tosylate salt, which enhances its crystallinity and solubility in more polar solvents. This ability to modulate solubility through protection and salt formation is a practical but important aspect of its function.
Conclusion
The function of the benzyl ester in D-Isoglutamine chemistry is a prime example of strategic molecular engineering. It is far more than a simple placeholder; it is an enabling tool that provides essential control over reactivity, ensures synthetic orthogonality, and facilitates the construction of complex, biologically significant molecules. Its stability to common reagents and its selective, mild removal by catalytic hydrogenolysis make it an indispensable part of the synthetic chemist's toolkit for developing the next generation of immunomodulatory drugs based on the D-Isoglutamine scaffold. Understanding the causality behind its use—from reaction mechanisms to experimental protocols—is key to leveraging its full potential in research and development.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583. [Link]
-
Pore, V. S., et al. (2012). A robust synthesis of N-glycolyl muramyl dipeptide via azidonitration/reduction. Organic & Biomolecular Chemistry, 10(34), 6889-6896. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. Scientific Diagram. Retrieved from [Link]
- Bajaj, P., et al. (2017). Novel muramyl peptide derivative compound, synthesis and uses thereof.
-
Varghese, S., et al. (2023). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv. [Link]
-
ResearchGate. (2021). Improved Synthesis of D‐Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications. Request PDF. [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonate salts. Retrieved from [Link]
-
Pinter, A., et al. (2000). Synthesis of neo-glycosylated L-alanyl-D-isoglutamine derivatives as potential immunoadjuvants. Carbohydrate research, 327(3), 301–313. [Link]
- St-Pierre, Y., et al. (1993). Synthesis and immunoadjuvant activities of 2-acetamido-5-O-acetyl-6-O-acyl-2-deoxy-3-O-[(R)-2-propionyl-L-alanyl-D- isoglutamine]-D-glucofuranoses as potential prodrug forms of 6-O-
An In-depth Technical Guide to the Molecular Weight of D-Isoglutamine Benzyl Ester Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of D-Isoglutamine benzyl ester hydrochloride, a key reagent in peptide synthesis and pharmaceutical research. The central focus is the compound's molecular weight, a fundamental parameter influencing every stage of research and development, from stoichiometric calculations in synthesis to formulation and quality control. This document moves beyond a simple statement of value to explore the causality behind its determination, the established protocols for its verification, and its practical implications in a laboratory setting. We will detail methodologies for empirical confirmation, including mass spectrometry and chromatography, ensuring that researchers can confidently validate the identity, purity, and molecular integrity of this critical compound.
Compound Identification and Core Physicochemical Properties
This compound is a protected form of the amino acid D-glutamine. The benzyl ester group protects the gamma-carboxylic acid, while the hydrochloride salt enhances stability and solubility in polar solvents, making it a versatile building block in solid-phase and solution-phase peptide synthesis.[1][2]
The definitive molecular weight of this compound is 272.73 g/mol .[1][3] This value is calculated based on its molecular formula, C12H17ClN2O3, which accounts for the D-isoglutamine benzyl ester parent molecule and the associated hydrochloride salt.[3]
The following table summarizes the essential physicochemical data for this compound.
| Property | Value | Source(s) |
| IUPAC Name | benzyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride | [3] |
| CAS Number | 18800-75-4 | [2][3][4] |
| Molecular Formula | C12H17ClN2O3 | [3] |
| Molecular Weight | 272.73 g/mol (Salt); 236.27 g/mol (Free Base) | [1][3][5] |
| Monoisotopic Mass | 272.0927701 Da | [3] |
| Appearance | White crystalline powder | [2] |
| Common Synonyms | H-D-Glu(OBzl)-NH2·HCl, D-Isoglutamine benzyl ester HCl | [2][3] |
| Storage Conditions | 2-8°C, store in a dry environment | [1][2] |
The Critical Role of Molecular Weight in Research and Drug Development
In drug development, molecular weight is not merely a number; it is a cornerstone of a compound's identity and behavior.
-
Stoichiometric Precision: All synthetic reactions rely on precise molar ratios. An accurate molecular weight is non-negotiable for calculating reagent quantities, ensuring high reaction yields, and minimizing impurities. Using the molecular weight of the free base (236.27 g/mol ) instead of the hydrochloride salt (272.73 g/mol ) would introduce a ~15% error in molar calculations, leading to failed syntheses and downstream purification challenges.[5]
-
Analytical Validation: Techniques like mass spectrometry directly measure mass-to-charge ratios. The experimentally determined mass must match the theoretical molecular weight to confirm the compound's identity.
-
Regulatory Compliance: Submissions to regulatory bodies (e.g., FDA, EMA) require unambiguous characterization of all active pharmaceutical ingredients (APIs) and intermediates. Molecular weight verification is a fundamental component of this characterization package.
Experimental Verification Protocols
Trust in a reagent's identity is paramount. The following protocols outline a self-validating workflow to confirm the molecular weight and structural integrity of this compound. This workflow integrates purity assessment with direct mass measurement, a standard practice in the pharmaceutical industry.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Causality: Before confirming molecular weight, one must confirm sample purity. Mass spectrometry of an impure sample can be misleading. HPLC is the gold standard for assessing the purity of non-volatile small molecules.[2]
Step-by-Step Protocol:
-
System Preparation: Use a reverse-phase C18 column equilibrated with a mobile phase mixture of Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the initial mobile phase composition to a final concentration of ~1 mg/mL.
-
Injection: Inject 5-10 µL of the sample onto the column.
-
Elution: Run a linear gradient, increasing the percentage of Solvent B over 20-30 minutes to elute the compound. For example, start at 5% B and ramp to 95% B.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm (for the peptide bond) and 254 nm (for the benzyl aromatic ring).
-
Data Analysis: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total integrated area of all peaks. A purity level of ≥98% is typically required for synthetic applications.[6]
Molecular Weight Confirmation via Mass Spectrometry (MS)
Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[7] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acid derivatives, as it minimizes fragmentation.
Step-by-Step Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µM) in a solvent compatible with ESI, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid helps promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Mass Analysis: Operate the mass analyzer in positive ion mode to detect protonated molecules. The instrument will scan a relevant mass range (e.g., m/z 100-500).
-
Data Interpretation: The key insight here is that ESI-MS will detect the protonated free base, not the hydrochloride salt. The chloride ion will dissociate in solution. Therefore, the expected primary ion will be the [M+H]⁺ adduct of the D-isoglutamine benzyl ester parent molecule.
-
Theoretical Mass of Free Base (M): 236.1161 g/mol [5]
-
Theoretical Mass of Proton (H⁺): ~1.0073 g/mol
-
Expected [M+H]⁺ Peak: ~237.1234 m/z
-
A high-resolution mass spectrometer should detect this peak with an accuracy of <5 ppm.
Caption: Workflow for ESI-MS based molecular weight verification.
Integrated Analytical Workflow
For comprehensive validation, these techniques should be used in concert. Purity is established first, followed by identity and mass confirmation.
Caption: A comprehensive workflow for analytical validation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, general precautions for handling amino acid derivatives and hydrochloride salts should be strictly followed.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: The compound is a fine powder.[2] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10] Avoid creating aerosols.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) as recommended to prevent degradation.[1][2]
Conclusion
The molecular weight of this compound is a foundational piece of data, established at 272.73 g/mol . This value, however, is only reliable when the identity and purity of the material are empirically verified. For the researcher and drug development professional, adherence to a rigorous analytical workflow combining chromatographic and spectrometric techniques is not merely best practice—it is essential for generating reproducible, reliable, and defensible scientific results. Understanding the distinction between the salt form used for calculations and the free base detected in mass spectrometry is a critical insight that prevents common errors in characterization.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. D-isoglutamine benzyl ester. National Center for Biotechnology Information. [Link]
-
PubChem. D-Isoglutamine benzyl ester monochlorohydrate. National Center for Biotechnology Information. [Link]
-
PubChem. Isoglutamine benzyl ester. National Center for Biotechnology Information. [Link]
-
AAPPTec. Safety Data Sheet for Glycine benzyl ester hydrochloride salt. [Link]
-
AAPPTec. Safety Data Sheet for H-Glu(OtBu)-OBzl HCl. [Link]
-
Svs Fine Chemicals. L-glutamic Acid Benzyl Ester HCL. [Link]
-
Semantic Scholar. Analytical methods for amino acid determination in organisms. [Link]
-
PubMed. Analytical methods for amino acid determination in organisms. [Link]
-
CABI Digital Library. Amino acid determination. Methods and techniques. [Link]
-
PubMed. Molecular weight determination from amino acid analysis data: a numerical method. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C12H17ClN2O3 | CID 22802678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. D-isoglutamine benzyl ester | C12H16N2O3 | CID 12917486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
A Technical Guide to the Solubility of D-Isoglutamine Benzyl Ester Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of D-Isoglutamine benzyl ester hydrochloride (H-D-Glu(OBzl)-NH2·HCl) in organic solvents. It is intended for researchers, scientists, and professionals in drug development and peptide synthesis who utilize this compound and require a deep understanding of its solution behavior. This document moves beyond a simple cataloging of data to explain the underlying chemical principles that govern solubility and provides detailed, field-tested protocols for its empirical determination.
Introduction: The Critical Role of Solubility in Application
This compound is a pivotal building block in the synthesis of complex peptides and active pharmaceutical ingredients (APIs).[1] Its utility is fundamentally linked to its solubility, which dictates the choice of reaction media, purification strategies, and formulation approaches. The presence of a primary amine, an amide, a benzyl ester, and a hydrochloride salt gives this molecule a unique physicochemical profile that demands careful solvent selection for optimal performance.[2] The hydrochloride salt form is specifically designed to enhance stability and improve solubility in polar solvents.
This guide will elucidate the theoretical considerations for solvent selection, present qualitative and extrapolated quantitative solubility data, and provide robust experimental workflows for determining solubility in your own laboratory setting.
Physicochemical Properties and Theoretical Solubility Considerations
Understanding the structural and chemical properties of this compound is paramount to predicting its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇ClN₂O₃ | |
| Molecular Weight | 272.73 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 179 - 186 °C | |
| Key Functional Groups | Primary amine (as HCl salt), primary amide, benzyl ester |
The molecule's solubility is governed by the interplay of these features:
-
Polar, Ionic Character : The primary ammonium hydrochloride group is highly polar and ionic, favoring interactions with polar solvents capable of hydrogen bonding and solvating ions.
-
Hydrogen Bonding : The amide and ammonium groups are excellent hydrogen bond donors, while the carbonyl and ester oxygens are hydrogen bond acceptors. Solvents that can participate in this hydrogen bonding network will be more effective.
-
Apolar Character : The benzyl group introduces a significant nonpolar, aromatic character, suggesting that some degree of solubility may be achieved in less polar organic solvents that can engage in van der Waals interactions.
Based on these principles, we can categorize solvents by their likely efficacy:
-
High Potential Solvents (Polar Protic & Aprotic) : Solvents like methanol, ethanol, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF) are expected to be effective. Polar protic solvents can hydrogen bond and solvate the ionic hydrochloride, while polar aprotic solvents are excellent at dissolving a wide range of organic molecules.
-
Moderate Potential Solvents (Less Polar) : Solvents such as acetonitrile, and chlorinated solvents like dichloromethane (DCM), may exhibit moderate solubility.
-
Low Potential Solvents (Nonpolar) : Nonpolar solvents like hexanes and toluene are unlikely to be effective solvents due to their inability to interact favorably with the polar and ionic functionalities of the molecule.
Solubility Profile: A Data-Driven Overview
While comprehensive quantitative solubility data for this compound is not extensively published, we can compile qualitative information and draw informed inferences from structurally similar compounds.
Qualitative Observations:
-
Methanol : The compound is known to be soluble in methanol, as this solvent is used for optical rotation measurements.
-
Polar Solvents : The hydrochloride salt is intended to enhance solubility in polar solvents.
Extrapolated Data from Similar Compounds:
A structurally related compound, L-glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl·HCl), has been reported to have a solubility of 100 mg/mL in DMSO .[3] Given the structural similarities, it is reasonable to hypothesize that this compound will also exhibit high solubility in DMSO.
Table 2: Estimated and Observed Solubility of this compound
| Solvent | Solvent Type | Expected Solubility | Rationale / Observation |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>50 mg/mL) | High solubility of structurally similar compounds.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (>50 mg/mL) | Strong solvent for polar and protected amino acids. |
| Methanol | Polar Protic | Moderate to High | Used as a solvent for optical rotation analysis. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |
| Water | Polar Protic | Moderate | The hydrochloride salt enhances aqueous solubility. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMF and DMSO. |
| Dichloromethane (DCM) | Halogenated | Low | May partially solubilize due to the organic backbone. |
| Toluene | Aromatic Hydrocarbon | Very Low / Insoluble | Lacks polarity to solvate the ionic group. |
| Hexanes | Aliphatic Hydrocarbon | Very Low / Insoluble | Nonpolar nature is incompatible with the solute. |
Experimental Determination of Solubility: A Validated Protocol
The following section provides a detailed, step-by-step methodology for the accurate determination of the thermodynamic solubility of this compound. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
The Shake-Flask Method: The Gold Standard
The equilibrium or thermodynamic solubility is best determined using the shake-flask method, which remains the industry's gold standard. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (≥99% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Calibrated pipettes
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector (e.g., Diode Array Detector)
-
Validated HPLC column (e.g., C18)
-
Volumetric flasks and appropriate glassware for dilutions
Procedure:
-
Preparation of Vials :
-
Accurately weigh approximately 10-20 mg of this compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Carefully add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare vials in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration :
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a moderate speed for 24 to 48 hours. A 24-hour period is typically sufficient, but a 48-hour period ensures equilibrium for potentially slow-dissolving compounds.
-
-
Phase Separation :
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed for a short period to let the bulk of the solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the remaining undissolved solid.
-
-
Sample Preparation for Analysis :
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Perform an accurate serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC-UV :
-
Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often suitable.
-
The mobile phase should be chosen to ensure good peak shape and retention of the analyte. A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is a common starting point.
-
Create a calibration curve using accurately prepared standards of this compound of known concentrations.
-
Determine the concentration of the diluted supernatant by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility :
-
Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting value is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Conclusion: A Framework for Practical Application
While a definitive, publicly available database on the solubility of this compound in a wide array of organic solvents is currently limited, this guide provides the necessary framework for any researcher to make informed decisions and empirically determine this critical parameter. The physicochemical nature of the molecule strongly suggests high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents such as methanol.
By adhering to the detailed experimental protocol provided, researchers can generate reliable, high-quality solubility data that is crucial for the successful design and execution of synthetic routes, purification schemes, and formulation development. This commitment to rigorous, in-house data generation is a hallmark of sound scientific practice and is essential for advancing research and development in the pharmaceutical and biotechnological sciences.
References
-
PubChem . This compound. National Center for Biotechnology Information. [Link]
-
MySkinRecipes . This compound. [Link]
-
Bapeks . H-D-Glu(OBzl)-NH2.HCl. [Link]
-
PubChem . D-isoglutamine benzyl ester. National Center for Biotechnology Information. [Link]
-
Pal, A. & Lahiri, S. C. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 214(2), 135-146. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
Sources
stability of D-Isoglutamine benzyl ester hydrochloride powder
An In-Depth Technical Guide to the Stability of D-Isoglutamine Benzyl Ester Hydrochloride Powder
Foreword: From Reagent to Reliable Results
In the landscape of peptide synthesis and drug development, the starting materials are the bedrock upon which successful outcomes are built. This compound, a key protected glutamine derivative, is no exception. Its utility in preventing unwanted side-chain reactions is invaluable, but this utility is predicated on its purity and stability.[1] As researchers and developers, we invest significant resources in our processes; the integrity of a single reagent can be the difference between a breakthrough and a setback. This guide moves beyond the supplier's Certificate of Analysis to provide a deeper, field-proven understanding of the . We will explore the why behind its degradation, the how of its robust analysis, and the practical steps required to ensure its integrity from vial to reaction vessel. This is not merely a set of instructions; it is a framework for building confidence and control into your critical workflows.
The Molecular Profile: Understanding Inherent Vulnerabilities
This compound is a molecule with distinct functional groups whose inherent reactivity dictates its stability profile. The structure features a primary amine (as a hydrochloride salt), a terminal amide, and a benzyl ester. Each presents a potential site for chemical degradation.
-
The Benzyl Ester: This group is the most significant point of vulnerability to hydrolysis. Benzyl esters are widely used as C-terminal protecting groups in peptide chemistry precisely because they can be removed under specific, controlled conditions, such as catalytic hydrogenolysis or treatment with strong acids.[2][3][4] However, they are also susceptible to slower degradation via hydrolysis, particularly when exposed to moisture, which can be accelerated by elevated temperatures or basic conditions.
-
The Amide and Amine: The proximity of the α-amino group to the side-chain amide in the isoglutamine structure creates the potential for intramolecular cyclization. This is a well-documented degradation pathway for glutamine and its derivatives, leading to the formation of a pyroglutamic acid (pGlu) derivative.[5][6][7] This non-enzymatic reaction involves the nucleophilic attack of the primary amine on the side-chain amide, releasing ammonia. While the protonated state of the amine in the hydrochloride salt form provides a degree of protection against this, the risk increases if the material is exposed to conditions that could deprotonate the amine.
Based on these vulnerabilities, we can predict two primary degradation pathways for the solid-state powder, primarily initiated by the ingress of atmospheric moisture.
Diagram 1: Predicted Degradation Pathways
Caption: Primary degradation pathways for D-Isoglutamine Benzyl Ester HCl.
Best Practices for Storage and Handling
Given the vulnerabilities to moisture and heat, a proactive and stringent approach to storage is non-negotiable. Standard supplier recommendations like "store at 2-8°C" provide a starting point, but optimal preservation requires more rigorous measures.[1]
Table 1: Storage and Handling Recommendations
| Parameter | Standard Practice | Senior Scientist Recommendation (Self-Validating Protocol) | Rationale |
| Temperature | 2-8°C | 2-8°C in a dedicated, low-humidity environment. | Prevents excursions to room temperature which can accelerate degradation, especially if minor moisture is present. |
| Atmosphere | Standard Air | Store under an inert atmosphere (Argon or Nitrogen). | Displaces atmospheric moisture, directly inhibiting the primary hydrolysis degradation pathway. |
| Container | Original Supplier Vial | Aliquot into smaller, single-use vials under inert gas. | Prevents repeated exposure of the bulk material to the atmosphere each time a sample is taken, which introduces moisture and oxygen. |
| Light | Ambient Lab Light | Store in amber vials within a sealed, opaque container. | While photolysis is a lesser risk for this specific structure compared to others, it is a standard practice in forced degradation studies and good practice for all reagents.[8] |
| Dessication | None specified | Place the sealed container/vials in a desiccator with fresh desiccant. | Provides a secondary barrier against moisture ingress, ensuring the immediate environment is kept as dry as possible. |
Stability-Indicating Method (SIM): A Protocol for Purity Verification
A stability-indicating analytical method is one that can accurately separate, detect, and quantify the active compound from its potential degradation products, thus providing a true measure of its stability. For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[9][10][11]
Experimental Protocol: RP-HPLC for Purity Analysis
This protocol is designed to resolve the parent compound from its primary predicted degradants (D-Isoglutamine and Benzyl Alcohol) and other potential impurities.
Diagram 2: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC-based purity assessment.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, improving peak shape for the amine-containing analytes and maintaining an acidic pH to ensure consistent protonation.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound powder in MPA to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Causality: Dissolving in MPA ensures compatibility with the initial mobile phase conditions and prevents peak distortion. Filtering removes any particulates that could damage the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 215 nm.
-
Causality: 215 nm is optimal for detecting the peptide-like amide bond, providing good sensitivity for both the parent and the D-Isoglutamine degradant.[10] The benzyl group also provides absorbance at this wavelength.
-
Gradient Elution:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 70 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks, expressed as a percentage.
-
Expected Elution Profile: D-Isoglutamine (highly polar) will elute early. The parent compound will be retained longer due to the hydrophobic benzyl group. Benzyl alcohol will also be retained, likely eluting near the parent peak.
-
Forced Degradation Study: Proactively Identifying Risks
Forced degradation (or stress testing) is the process of intentionally degrading a sample under harsh conditions to rapidly identify likely degradation products and validate the analytical method's stability-indicating power.[8][12] This is a cornerstone of pharmaceutical stability programs and a vital tool for understanding a research reagent's liabilities.
Experimental Protocol: Stress Condition Testing
Diagram 3: Forced Degradation Study Logic
Caption: Logical flow for a forced degradation study.
Methodology:
For each condition, a sample of the compound is stressed, and then analyzed using the HPLC method described in Section 3.0. An unstressed control sample is analyzed for comparison. The goal is to achieve 5-20% degradation of the parent peak.
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl to 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Before analysis, neutralize a sample aliquot with an equivalent amount of 0.1 M NaOH.
-
Predicted Outcome: Primarily hydrolysis of the benzyl ester to D-Isoglutamine and benzyl alcohol. Potential for some amide hydrolysis or cyclization.
-
-
Base Hydrolysis (Saponification):
-
Dissolve the compound in 0.1 M NaOH to 1 mg/mL.
-
Keep at room temperature for 4 hours.
-
Before analysis, neutralize a sample aliquot with an equivalent amount of 0.1 M HCl.
-
Predicted Outcome: Rapid and significant hydrolysis of the benzyl ester. This is a classic saponification reaction.[13]
-
-
Oxidative Degradation:
-
Dissolve the compound in 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Predicted Outcome: This molecule has limited sites for facile oxidation. Minor degradation may be observed, but this tests the method's specificity against oxidative impurities.
-
-
Thermal Degradation (Solid State):
-
Place a sample of the solid powder in a vial in an oven at 80°C for 72 hours.
-
Prepare for HPLC analysis as usual.
-
Predicted Outcome: This condition mimics long-term, poor storage. It is likely to accelerate both hydrolysis (if trace moisture is present) and potential cyclization.
-
-
Photostability:
-
Expose the solid powder to a calibrated light source (ICH Q1B guidelines suggest an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Prepare for HPLC analysis.
-
Predicted Outcome: Tests for light-induced degradation pathways.
-
By analyzing the chromatograms from these stress conditions, one can confirm the identity of the primary degradation peaks (by comparing retention times with standards of D-Isoglutamine and benzyl alcohol, if available) and validate that the HPLC method effectively separates them from the parent compound.
Conclusion: A Proactive Stance on Reagent Integrity
The is not a passive characteristic but a factor that requires active management. Its primary degradation pathways—hydrolysis of the benzyl ester and intramolecular cyclization—are driven by common laboratory environmental factors. By implementing rigorous storage and handling protocols and utilizing a validated, stability-indicating HPLC method, researchers can ensure the integrity of this critical reagent. The protocols outlined in this guide provide a robust framework for minimizing degradation and verifying purity, thereby safeguarding the accuracy and reliability of your scientific endeavors.
References
-
Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112. [Link]
-
Bergana, M. M., Holton, J. D., Reyzer, I. L., Snowden, M. K., Baxter, J. H., & Pound, V. L. (2000). NMR and MS Analysis of Decomposition Compounds Produced From N-acetyl-L-glutamine at Low pH. Journal of Agricultural and Food Chemistry, 48(12), 6003-6010. [Link]
-
Bolchi, C., Bavo, F., Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from Chemistry LibreTexts website. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from Gyros Protein Technologies blog. [Link]
-
Khurana, J. M., & Arora, R. (2009). Chemoselective Cleavage of Benzyl Esters using Nickel Boride. Synthesis, 2009(07), 1127-1130. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from MtoZ Biolabs website. [Link]
-
Rathore, A. S. (2009). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Sleno, L. (2012). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. PubMed Central. [Link]
-
Varghese, S., & Shinde, D. (2016). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PubMed Central. [Link]
-
Volwiler, E. H., & Vliet, E. B. (1921). Preparation and Hydrolysis of Benzyl Esters. Scite.ai. [Link]
-
Bhandare, P., Madhavan, P., Rao, B.M., & Rao, N.S. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
-
Patel, S., Vyas, V. K., & Mehta, P. J. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(2). [Link]
-
Tsuboi, T., Hirata, H., & Tsutsumi, Y. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 4334-4342. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
Sources
- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. peptideregenesis.com [peptideregenesis.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. scite.ai [scite.ai]
An In-Depth Technical Guide to D-Isoglutamine Benzyl Ester Hydrochloride for Advanced Peptide Synthesis
Introduction: Overcoming the Glutamine Challenge in Peptide Synthesis
The incorporation of glutamine (Gln) residues into peptide sequences is fundamental for synthesizing a vast array of biologically active molecules, from therapeutics to research tools. However, the unprotected side-chain amide of glutamine presents significant synthetic challenges. Under standard coupling or deprotection conditions, particularly in Solid-Phase Peptide Synthesis (SPPS), the Gln side chain is notoriously prone to intramolecular cyclization, leading to the formation of a stable pyroglutamate (pGlu) residue at the N-terminus.[1][2] This irreversible reaction terminates the peptide chain elongation, reducing the yield of the target peptide and complicating purification. Another significant side reaction is the dehydration of the side-chain amide to a nitrile group under strong activation conditions.
To circumvent these issues, a robust protecting group strategy for the glutamine side chain is essential. D-Isoglutamine benzyl ester hydrochloride (H-D-Gln(OBzl)-NH2·HCl) emerges as a highly effective building block designed to mitigate these side reactions. This guide provides an in-depth analysis of its chemical properties, mechanism of action, and field-proven protocols for its successful application in peptide synthesis, aimed at researchers, chemists, and drug development professionals.
Chemical Profile and Strategic Advantages
This compound is a derivative of D-glutamic acid where the γ-carboxyl group is protected as a benzyl ester, and the α-carboxyl group exists as a primary amide.[3][4] This "isoglutamine" arrangement is a key feature, ensuring that the peptide bond forms exclusively at the α-amino group.
-
Chemical Structure: Benzyl (4R)-4,5-diamino-5-oxopentanoate hydrochloride[3]
-
Molecular Formula: C12H17ClN2O3[3]
-
Molecular Weight: 272.73 g/mol [3]
-
CAS Number: 18800-75-4[3]
Core Strategic Advantages:
-
Prevention of Pyroglutamate Formation: By protecting the side-chain carboxyl group, the benzyl ester completely prevents the possibility of intramolecular cyclization to form pyroglutamate.[2]
-
Inhibition of Nitrile Formation: The ester protection strategy also effectively blocks the dehydration pathway that leads to nitrile side products.
-
Orthogonal Deprotection: The benzyl (Bzl) group is a classic example of a protecting group compatible with multiple synthesis strategies.[5] It is stable to the mildly acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, offering high orthogonality. Its removal is typically achieved under different conditions, such as strong acid cleavage or catalytic hydrogenolysis.[6][7][8]
-
Enhanced Solubility: The hydrochloride salt form often improves the solubility of the amino acid derivative in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF).
Mechanism of Action in Peptide Synthesis
The utility of H-D-Gln(OBzl)-NH2·HCl lies in the strategic deployment and subsequent removal of the benzyl ester protecting group. In a typical SPPS workflow, the amino acid is first neutralized and then activated for coupling to the N-terminal amine of the growing peptide chain attached to the solid support.
The benzyl ester remains inert throughout the iterative cycles of Nα-deprotection and coupling. It shields the side-chain carboxyl group, ensuring that only the α-amino group participates in peptide bond formation. This directed reactivity is the cornerstone of modern peptide synthesis.[9]
Final cleavage from the resin and removal of the benzyl group are often performed simultaneously. In the widely used Boc/Bzl synthesis strategy, a strong acid like anhydrous hydrofluoric acid (HF) cleaves the peptide from the resin while also removing the benzyl ester, liberating the native glutamine side chain.[10] Alternatively, catalytic hydrogenation can be employed for a milder deprotection, which is particularly useful for sensitive peptides, provided no other reducible groups (like Cys(Bzl) or Trp) are present.[6][8][11]
Diagram: Protecting Group Strategy
The diagram below illustrates the key role of the benzyl ester in preventing the primary side reaction of glutamine.
Caption: Role of Benzyl Ester in Preventing Side Reactions.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for researchers. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Manual Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol describes a single coupling cycle for incorporating H-D-Gln(OBzl)-NH2·HCl into a peptide sequence on a Merrifield resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
H-D-Gln(OBzl)-NH2·HCl
-
N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser Test (Ninhydrin) kit for reaction monitoring
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes in a suitable reaction vessel.[12] Drain the solvent.
-
Nα-Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1 minute. Drain. Treat again with 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly to remove TFA and byproducts:
-
DCM (3x)
-
Isopropanol (1x)
-
DCM (3x)
-
-
Neutralization: Neutralize the N-terminal amine salt by washing with 10% DIPEA in DCM (2x, 2 minutes each).[9] Follow with extensive washing:
-
DCM (3x)
-
DMF (3x)
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve H-D-Gln(OBzl)-NH2·HCl (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (3 eq.) to neutralize the hydrochloride salt.
-
Add DIC (3 eq.) to the solution and allow it to react for 10-15 minutes at 0°C. This forms the active HOBt-ester.
-
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.[13]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A blue color indicates a successful coupling (absence of free primary amines). If the test is positive (yellow/brown beads), the coupling is incomplete and should be repeated.
-
Washing: After a negative Kaiser test, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Diagram: SPPS Workflow Cycle
This diagram outlines the iterative steps in a typical solid-phase peptide synthesis cycle.
Caption: Iterative Workflow for Solid-Phase Peptide Synthesis.
Protocol 2: Final Cleavage and Benzyl Group Deprotection (HF Method)
Warning: Anhydrous Hydrofluoric Acid (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrofluoric Acid (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the fully dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add Scavengers: Add appropriate scavengers (e.g., anisole, ~1.0 mL per 0.1 g of resin) to trap reactive carbocations generated during cleavage.[13]
-
HF Cleavage: Cool the reaction vessel to -78°C (dry ice/acetone bath). Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Reaction: Allow the mixture to warm to 0°C and stir for 1 hour. This step simultaneously cleaves the peptide from the resin and removes the benzyl ester protecting group.[10]
-
HF Removal: Carefully remove the HF under a stream of nitrogen or high vacuum.
-
Peptide Precipitation: Wash the remaining resin and crude peptide with cold, anhydrous diethyl ether. This precipitates the peptide and washes away the scavengers and organic byproducts.
-
Collection and Purification: Filter the precipitated peptide, dissolve it in a suitable aqueous buffer (e.g., 10% acetic acid), and lyophilize. The crude peptide is then ready for purification by Reverse-Phase HPLC.
Comparative Analysis and Data
The choice of glutamine derivative significantly impacts synthesis efficiency. H-D-Gln(OBzl)-NH2·HCl offers a robust solution compared to unprotected glutamine or even other protected forms like Fmoc-Gln(Trt)-OH, especially in sequences prone to side reactions.
| Feature | Unprotected Gln | Fmoc-Gln(Trt)-OH | H-D-Gln(OBzl)-NH2·HCl |
| Primary Side Reaction | Pyroglutamate, Nitrile formation[1][2][14] | Aspartimide-like formation (minor), premature Trt loss | Minimal; robust protection |
| Nα-Chemistry | All (Boc, Fmoc, Cbz) | Fmoc | Boc, Cbz |
| Side-Chain Deprotection | N/A | Acid (TFA)[9] | Strong Acid (HF) or Hydrogenolysis[6][10] |
| Orthogonality | Low | Moderate (Fmoc/tBu compatible) | High (Boc/Bzl compatible) |
| Field Insight | High risk of chain termination and impurities. Avoid for N-terminal positions. | Gold standard for Fmoc-SPPS, but Trityl group can be labile. | Excellent for Boc-SPPS, providing very high side-chain stability until final cleavage. |
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive, it may indicate steric hindrance. Strategies include double coupling (repeating the coupling step with fresh reagents), increasing the reaction time, or switching to a more potent activation cocktail (e.g., HBTU/HOBt).
-
Incomplete Benzyl Deprotection: If mass spectrometry of the final product shows a mass corresponding to the peptide +90 Da (C7H6O), benzyl group removal was incomplete. This can occur if the HF cleavage time was too short or the temperature was too low. Re-treatment is not feasible; optimization of the initial cleavage is required.
-
Racemization: While less common for glutamine than for residues like histidine or cysteine, racemization can occur with over-activation.[2] Adhering to pre-activation times and using additives like HOBt are crucial to suppress this side reaction.
Conclusion
This compound is a superior building block for the incorporation of D-glutamine in peptide synthesis, particularly within the Boc/Bzl strategy. Its core advantage lies in the robust benzyl ester protecting group, which effectively eliminates the primary side reactions of pyroglutamate and nitrile formation that plague unprotected glutamine. By providing high stability throughout chain elongation and orthogonality for controlled final deprotection, H-D-Gln(OBzl)-NH2·HCl enables higher yields, improved purity, and greater synthetic success for complex peptides. The detailed protocols and insights provided in this guide equip researchers with the technical knowledge to confidently apply this valuable reagent in their drug discovery and development workflows.
References
- A Comparative Guide to Fmoc-Protected Glutamic Acid Deriv
- Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters.
- Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis. Benchchem.
- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
- Protecting group. Wikipedia.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investig
- Application Notes and Protocols for Z-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Dehydration Versus Deamination of N-Terminal Glutamine in Collision-Induced Dissociation of Protonated Peptides.
- Synthesis and Antitumor Activity of N-Acetylmuramyl-L-alanyl-D- isoglutamine 6-Phosphate and Its Lipophilic Derivatives. Journal of the Chemical Society of Japan.
- This compound. PubChem.
- D-isoglutamine benzyl ester. PubChem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Methods and protocols of modern solid phase peptide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. This compound | C12H17ClN2O3 | CID 22802678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-isoglutamine benzyl ester | C12H16N2O3 | CID 12917486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Role of D-Isoglutamine in Synthetic Peptides: From Immunological Keystone to Therapeutic Design
This guide provides an in-depth exploration of D-isoglutamine, a non-canonical amino acid residue that holds a pivotal position in the fields of immunology and synthetic peptide chemistry. We will dissect its fundamental biochemical properties, its critical role in innate immunity, strategies for its incorporation into synthetic peptides, and its application in the development of novel therapeutics and vaccine adjuvants.
Foundational Concepts: Stereochemistry and the Isopeptide Bond
To appreciate the unique role of D-isoglutamine, one must first understand two core principles: amino acid stereochemistry and the nature of the isopeptide bond.
-
Stereoisomers (L- vs. D-): Amino acids (except glycine) are chiral, existing as L- (levorotatory) and D- (dextrorotatory) enantiomers. While L-amino acids are the exclusive building blocks of ribosomally synthesized proteins in eukaryotes, D-amino acids are frequently found in bacterial cell walls and certain peptide antibiotics. This structural difference is fundamental to their biological recognition and function. The D-configuration of isoglutamine is essential for the regulatory activity of muramyl peptides.[1][2]
-
The Isopeptide Bond: A standard peptide bond (or eupeptide bond) forms between the α-carboxyl group of one amino acid and the α-amino group of another.[3] In contrast, an isopeptide bond involves the side chain carboxyl group of an acidic amino acid (like glutamic acid) or the side chain amino group of a basic amino acid (like lysine).[3][4] In the case of D-isoglutamine, the crucial linkage is a γ-amide bond formed between its side-chain carboxyl group and the amino group of an adjacent residue. This isopeptide linkage is notably resistant to many common proteases, a property that enhances the in vivo stability of peptides containing it.[4][5]
The Immunological Keystone: D-Isoglutamine in Muramyl Dipeptide (MDP)
The most prominent role of D-isoglutamine is as a central component of Muramyl Dipeptide (MDP) , chemically known as N-acetylmuramyl-L-alanyl-D-isoglutamine. MDP is the minimal bioactive peptidoglycan motif common to all bacteria and is a potent activator of the innate immune system.[6][7]
Recognition by NOD2
The host immune system recognizes MDP via the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain 2).[7][8] NOD2 acts as a direct sensor for MDP, and this interaction is highly specific to the stereochemistry of the peptide.[9][10] Specifically, the L-alanyl-D-isoglutamine dipeptide moiety is essential for NOD2 recognition and subsequent activation.[1][11] Analogs where D-isoglutamine is replaced with L-isoglutamine or D-glutamine show a dramatic loss of activity, highlighting the structural stringency of the NOD2 binding pocket.[11][12]
Downstream Signaling Cascade
Upon binding MDP, NOD2 undergoes a conformational change, leading to its interaction with the serine-threonine kinase RICK (also known as RIPK2). This interaction triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB and the MAPK pathway.[8][9] NF-κB then translocates to the nucleus, driving the expression of a wide array of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, thereby orchestrating an innate immune response.[6][8]
Caption: NOD2 signaling pathway initiated by MDP.
Synthetic Strategies and Methodologies
The chemical synthesis of peptides containing D-isoglutamine presents unique challenges, primarily related to protecting the side-chain carboxyl group and ensuring the formation of the correct γ-amide (isopeptide) bond.[13]
Choice of Protecting Groups
In modern Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, the choice of glutamine precursor is critical.
-
Standard Approach (α-Peptide Bond): For a standard glutamine residue, Fmoc-Gln(Trt)-OH is typically used. The trityl (Trt) group protects the side-chain amide.
-
Isopeptide Bond Formation (γ-Peptide Bond): To synthesize a D-isoglutamine linkage, one must start with D-glutamic acid. A common precursor is Fmoc-D-Glu(OtBu)-OH. Here, the tert-butyl (OtBu) ester protects the side-chain γ-carboxyl group. During synthesis, the α-carboxyl group is activated and coupled to the preceding amino acid. The side-chain OtBu group is then selectively removed during the final cleavage from the resin with trifluoroacetic acid (TFA), leaving a free carboxylic acid. Subsequent coupling of another amino acid to this side-chain requires solution-phase chemistry or more complex orthogonal protection schemes on-resin.
A more direct and efficient strategy involves synthesizing the L-Alanyl-D-Isoglutamine dipeptide fragment separately and then coupling it into the growing peptide chain. This avoids potential side reactions and ensures the correct isopeptide bond is formed.[11][14]
Causality in Synthetic Choices
The difficulty in synthesizing polyglutamine peptides arises from their poor solubility, which can lead to inefficient coupling and deprotection steps.[13] The choice of a maximal side-chain protection scheme is a deliberate strategy to mitigate these aggregation issues during synthesis.[13] For MDP and its analogs, convergent synthetic routes, where key fragments are made separately before being joined, often yield better results and are more scalable than purely linear approaches.[2]
Applications in Drug Development and Vaccinology
The potent immunostimulatory properties of D-isoglutamine-containing peptides have made them attractive candidates for therapeutic development, particularly as vaccine adjuvants.
Vaccine Adjuvants
Adjuvants are substances that enhance the magnitude and durability of the immune response to a co-administered antigen.[15] MDP was the first synthetic peptidoglycan derivative identified that could replace whole mycobacteria in Freund's complete adjuvant.[16][17] It potently stimulates antibody production and cell-mediated immunity.[11][16]
However, MDP itself is pyrogenic (fever-inducing), which limits its clinical use.[16] This has driven the development of numerous synthetic analogs with improved therapeutic profiles. Modifications often focus on:
-
The D-isoglutamine residue: Esterification or amidation of the free α-carboxyl group can modulate activity. For instance, murabutide (N-acetyl-muramyl-L-alanyl-D-glutamine-n-butyl ester) is a non-pyrogenic derivative that has undergone clinical trials.[16]
-
Lipophilicity: Adding lipid chains to the peptide enhances its ability to associate with cell membranes and can improve its adjuvant activity.[2][18] Lipophilic derivatives like B30-MDP and MDP-Lys(L18) have been shown to significantly enhance humoral and cellular responses to hantavirus vaccines.[19]
| Adjuvant Compound | Antigen | Key Finding | Reference |
| B30-MDP | Inactivated Hantavirus | Significantly higher neutralizing antibody titers compared to vaccine alone. | [19] |
| MDP-Lys(L18) | Inactivated Hantavirus | Enhanced number of IgG1 and IgM antibody-producing cells. | [19] |
| GMDP | (General Adjuvant) | Higher adjuvanticity and less pyrogenic effect than MDP. | [20] |
| Compound 75 (Lipophilic) | Ovalbumin (in liposomes) | Surpassed MDP in adjuvant activity; achieved a more balanced Th1/Th2 response. | [21][22] |
Immunomodulators
Beyond adjuvanticity, D-isoglutamine peptides are being explored as standalone immunomodulators for treating infectious diseases and cancer.[22] By activating NOD2, these synthetic molecules can bolster the host's innate defenses against pathogens.[2] Certain analogs have demonstrated the ability to increase the cytotoxic activity of immune cells against malignant cancer cell lines, opening avenues for their use in immunotherapy.[22]
Key Experimental Protocol: NOD2 Activation Assay
A self-validating system for confirming the biological activity of a synthetic D-isoglutamine-containing peptide is a cell-based reporter assay. This assay directly measures the activation of the NOD2 signaling pathway.[23][24]
Principle
The assay utilizes a host cell line, typically HEK293T, which is co-transfected with three plasmids:
-
An expression vector for human NOD2.
-
A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB-responsive promoter.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
When the cells are stimulated with a NOD2 agonist like MDP or a synthetic analog, the NOD2 pathway is activated, leading to NF-κB activation and subsequent expression of firefly luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of NOD2 activation.[25][26]
Step-by-Step Methodology
-
Cell Seeding: Seed 3 x 10⁴ HEK293T cells per well in a 96-well plate and incubate for 1-2 hours to allow attachment.[25]
-
Transfection: Prepare a transfection mix containing the NOD2, NF-κB-luciferase, and control plasmids with a suitable transfection reagent (e.g., XtremeGene9). Add the mix to the cells and incubate for 24 hours. Causality: This step introduces the genetic machinery necessary for the cells to report on NOD2 activation.
-
Stimulation: Remove the transfection medium and add fresh medium containing various concentrations of the synthetic peptide (e.g., 1 ng/mL to 10 µg/mL). Include a positive control (MDP) and a negative control (vehicle/medium). Incubate for 14-16 hours.[26]
-
Cell Lysis: Aspirate the medium and add a passive lysis buffer to each well.
-
Luciferase Measurement: Transfer the cell lysate to an opaque plate. Use a dual-luciferase reader to sequentially measure firefly luciferase activity (the experimental reporter) and Renilla luciferase activity (the normalization control). Causality: The dual-reporter system controls for variations in cell number and transfection efficiency, ensuring trustworthy data.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Express the results as "Fold Activation" over the unstimulated control.
Caption: Workflow for a NOD2 dual-luciferase reporter assay.
Conclusion
D-isoglutamine is far more than a simple stereoisomer of a proteinogenic amino acid. Its incorporation into peptides via an isopeptide bond, most notably within the structure of muramyl dipeptide, positions it as a master key for unlocking a potent innate immune response through the NOD2 receptor. This fundamental role has been leveraged by medicinal chemists and immunologists to design a new generation of synthetic peptides. By rationally modifying the core MDP structure, researchers can fine-tune biological activity, creating powerful vaccine adjuvants with enhanced safety profiles and novel immunotherapeutics for a range of diseases. The continued exploration of D-isoglutamine-containing peptides promises to yield significant advances in both our understanding of innate immunity and the development of next-generation medical interventions.
References
-
Strober, W., et al. (2008). Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis. J Clin Invest., 118(2), 545–559. [Link]
-
Inohara, N., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection. Journal of Biological Chemistry. [Link]
-
Girardin, S.E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection. ResearchGate. [Link]
-
Grimes, C.L., et al. (2012). The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. Journal of the American Chemical Society. [Link]
-
Grimes, C.L., et al. (2012). The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. ACS Publications. [Link]
-
Khan, F.A., et al. (2021). Improved Synthesis of D‐Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications. ResearchGate. [Link]
-
Lederer, E. (1986). New developments in the field of synthetic muramyl peptides, especially as adjuvants for synthetic vaccines. PubMed. [Link]
-
Wikipedia. Isopeptide bond. Wikipedia. [Link]
-
Grokipedia. Isopeptide bond. Grokipedia. [Link]
-
Proteopedia. Isopeptide bond. Proteopedia. [Link]
-
Kufer, T.A., et al. (n.d.). Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2. Springer Link. [Link]
-
Biber, L., et al. (2025). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. bioRxiv. [Link]
-
Zemlyakov, A.E., et al. (2007). [Synthesis of N-acetylmuramoyl-L-alanyl-D-isoglutamine beta-aryl glycosides]. PubMed. [Link]
-
Khan, F.A., et al. (2022). A Robust, Gram-Scale and High Yield Synthesis of MDP Congeners for the Activation of NOD2 Receptor and Vaccine Adjuvantation. ResearchGate. [Link]
-
Zurek, B., et al. (2012). Cell-based reporter assay to analyze activation of Nod1 and Nod2. PubMed. [Link]
-
Kusumoto, S., et al. (1976). Immunoadjuvant activities of synthetic N-acetyl-muramyl-peptides or -amino acids. PubMed. [Link]
-
Biber, L., et al. (2025). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. ResearchGate. [Link]
-
Fairhead, M., & Thordarson, P. (2020). Nature-inspired protein ligation and its applications. ResearchGate. [Link]
-
Peles, E., et al. (2022). Site-Specific Isopeptide Bond Formation: A Powerful Tool for the Generation of Potent and Nontoxic Antimicrobial Peptides. ACS Infectious Diseases. [Link]
-
Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-synthesis Inc.. [Link]
-
Soga, M., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. Cells. [Link]
-
Audibert, F., et al. (1977). Relationship Between Chemical Structure and Adjuvant Activity of Some Synthetic Analogues of N-acetyl-muramyl-L-alanyl-D-isoglutamine (MDP). PubMed. [Link]
-
Khan, F.A., et al. (2017). Design, synthesis and immunological evaluation of novel amphiphilic desmuramyl peptides. European Journal of Medicinal Chemistry. [Link]
-
Soga, M., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. PubMed. [Link]
-
Guzelj, S., et al. (2017). Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity. ResearchGate. [Link]
-
Song, J.M., et al. (1998). Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine. PubMed. [Link]
-
Lyapina, E., et al. (2021). Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. Frontiers in Immunology. [Link]
-
Soga, M., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. ResearchGate. [Link]
-
Sharma, D., et al. (2014). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. Current Medicinal Chemistry. [Link]
-
Ramenda, T., et al. (2024). A novel immunomodulating peptide with potential to complement oligodeoxynucleotide-mediated adjuvanticity in vaccination strategies. Scientific Reports. [Link]
-
Coulon, L., & van der Walle, C.F. (2011). Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. Expert Opinion on Biological Therapy. [Link]
-
Guzelj, S., et al. (2017). Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity. ResearchGate. [Link]
-
Kumar, V., et al. (2024). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI. [Link]
-
St-Jean, J.R., et al. (2023). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. Frontiers. [Link]
-
Castellano, I., & Merlino, A. (2022). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. Cellular and Molecular Life Sciences. [Link]
-
Forouhar, F., et al. (2024). Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents. MDPI. [Link]
-
Kumar, A., et al. (2021). Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications. Frontiers in Bioengineering and Biotechnology. [Link]
-
PubChem. (2010). High Throughput Screening Assays for NOD1 Inhibitors - Probe 2. National Center for Biotechnology Information. [Link]
-
Pâquet, E., et al. (2007). Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides. PubMed. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Fioi, M.L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isopeptide bond - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]
- 9. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Immunoadjuvant activities of synthetic N-acetyl-muramyl-peptides or -amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between chemical structure and adjuvant activity of some synthetic analogues of N-acetyl-muramyl-L-alanyl-D-isoglutamine (MDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Synthesis of N-acetylmuramoyl-L-alanyl-D-isoglutamine beta-aryl glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. New developments in the field of synthetic muramyl peptides, especially as adjuvants for synthetic vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and immunological evaluation of novel amphiphilic desmuramyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 23. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Incorporation of D-Isoglutamine Benzyl Ester Hydrochloride in Solid-Phase Peptide Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of D-Isoglutamine and its Protected Derivatives in Peptide Synthesis
The synthesis of peptides with specific biological activities is a cornerstone of modern drug discovery and biochemical research. The incorporation of non-natural amino acids, such as D-isomers, can significantly enhance peptide stability against enzymatic degradation, improve receptor binding, and modulate biological activity.[1] D-Isoglutamine, with its unique side-chain amide, presents both opportunities and challenges in solid-phase peptide synthesis (SPPS). The use of its benzyl ester hydrochloride salt provides a stable, crystalline starting material for the introduction of this residue into a growing peptide chain.[2][3] This guide provides a comprehensive protocol for the effective utilization of D-Isoglutamine benzyl ester hydrochloride in SPPS, with a focus on both Fmoc/tBu and Boc/Bzl protection strategies.
The benzyl ester serves as a robust protecting group for the γ-carboxyl group of the isoglutamine side chain, preventing unwanted side reactions during peptide chain elongation.[4][5] Its removal is typically achieved under strong acidic conditions, making it compatible with the final cleavage step in Boc-based SPPS.[6][7] In the context of the milder Fmoc strategy, the benzyl ester's stability to the basic conditions used for Fmoc group removal is a key advantage.[8][]
This document will delve into the critical aspects of handling this compound, from its initial Nα-protection to its coupling and final deprotection, providing detailed, step-by-step protocols and explaining the rationale behind each experimental choice.
Physicochemical Properties and Handling
Proper handling and understanding the properties of this compound are crucial for its successful application in SPPS.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇ClN₂O₃ | [3] |
| Molecular Weight | 272.73 g/mol | [3] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Solubility | Soluble in polar organic solvents like DMF and DMSO. The hydrochloride salt enhances solubility in polar solvents.[2] | [2] |
| Storage | Store at 2-8°C in a dry environment. | [2] |
Note: As this compound is not Nα-protected, it must be protected with either an Fmoc or Boc group before it can be used as a building block for peptide chain elongation in their respective SPPS strategies.
Nα-Protection of this compound
Prior to its use in SPPS, the free α-amino group of this compound must be protected. Below are protocols for both Fmoc and Boc protection.
Protocol 1: Nα-Fmoc Protection
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride and deprotonate the α-amino group.
-
Fmocylation: Add Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) or Fmoc-Cl (9-fluorenylmethyl chloroformate) (1.05 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete, as monitored by TLC.
-
Work-up: Acidify the reaction mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain Fmoc-D-Gln(OBzl)-OH.
Protocol 2: Nα-Boc Protection
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as a mixture of tert-butanol and water.
-
Basification: Add a base, such as triethylamine (TEA) or DIPEA, to neutralize the hydrochloride.
-
Bocylation: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Concentrate the reaction mixture to remove the organic solvent. Extract the aqueous solution with an organic solvent like ethyl acetate. Wash the organic layer with a weak acid solution, followed by brine. Dry the organic layer and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography to yield Boc-D-Gln(OBzl)-OH.
Solid-Phase Peptide Synthesis (SPPS) Protocols
The following protocols outline the incorporation of the now Nα-protected D-Isoglutamine benzyl ester into a growing peptide chain using both Fmoc and Boc strategies.
Fmoc-SPPS: Incorporation of Fmoc-D-Gln(OBzl)-OH
This protocol assumes the synthesis is being performed on a resin pre-loaded with the first amino acid.
Step 1: Resin Swelling and Fmoc Deprotection
-
Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Removal: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution. Repeat the treatment with fresh piperidine solution for 15-20 minutes to ensure complete Fmoc removal.[1]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fluorenyl byproduct. The completion of deprotection can be monitored by observing the UV absorbance of the fluorene group.[8]
Step 2: Coupling of Fmoc-D-Gln(OBzl)-OH
-
Activation: In a separate vial, dissolve Fmoc-D-Gln(OBzl)-OH (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents), and an additive like HOBt (1-hydroxybenzotriazole) (3-5 equivalents) in DMF.[10][11][12] Add DIPEA (6-10 equivalents) to the solution to activate the carboxyl group.[10]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[10]
-
Monitoring: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Step 3: Capping (Optional)
If the coupling reaction is incomplete, any unreacted free amines can be capped to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
Step 4: Chain Elongation
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Boc-SPPS: Incorporation of Boc-D-Gln(OBzl)-OH
This protocol is for the addition of Boc-D-Gln(OBzl)-OH to a growing peptide chain on a suitable resin (e.g., Merrifield resin).
Step 1: Resin Swelling and Boc Deprotection
-
Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Boc Removal: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[13]
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove TFA.
Step 2: Neutralization
-
Neutralization: Treat the resin with a 5-10% solution of DIPEA in DCM for 5-10 minutes to neutralize the TFA salt of the N-terminal amine.[13][14] Repeat this step.
-
Washing: Wash the resin with DCM (3-5 times) to remove excess base.
Step 3: Coupling of Boc-D-Gln(OBzl)-OH
-
Activation: In a separate vial, dissolve Boc-D-Gln(OBzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF or a mixture of DMF/DCM. Cool the solution to 0°C. Add a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (3 equivalents).[13]
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours, allowing it to warm to room temperature.
-
Monitoring: Use the Kaiser test to check for reaction completion.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
Step 4: Chain Elongation
Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.
Final Cleavage and Deprotection of the Benzyl Ester
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the benzyl ester from the D-isoglutamine residue.
Cleavage in Fmoc-SPPS
For peptides synthesized using the Fmoc strategy, a strong acid cocktail is used for cleavage.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS (triisopropylsilane)/H₂O (95:2.5:2.5).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, wash with cold ether, and dry under vacuum.
Cleavage in Boc-SPPS
The Boc/Bzl strategy requires a very strong acid for final cleavage.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.[13]
-
HF Cleavage: Place the dried resin in a specialized HF cleavage apparatus. Add a scavenger such as anisole.[13] Cool the vessel to -78°C and condense anhydrous hydrogen fluoride (HF) into it.[13] Allow the reaction to proceed at 0°C for 1-2 hours.[13] Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.
-
HF Removal: After the reaction, remove the HF by evaporation under a stream of nitrogen or under vacuum.[13]
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide by adding cold diethyl ether.[13]
-
Isolation: Collect the peptide by filtration or centrifugation, wash with cold ether, and dry.
An alternative to HF is trifluoromethanesulfonic acid (TFMSA).
Potential Side Reactions and Mitigation Strategies
The incorporation of glutamine derivatives can be associated with specific side reactions.
-
Pyroglutamate Formation: The N-terminal glutamine residue can cyclize to form pyroglutamic acid, especially under acidic or basic conditions.[7][15] This is more prevalent with N-terminal glutamine residues.
-
Mitigation: In Boc-SPPS, using in situ neutralization protocols can minimize this.[14] In Fmoc-SPPS, ensuring efficient coupling and avoiding prolonged exposure to base can help.
-
-
Glutarimide Formation: Intramolecular cyclization can lead to the formation of glutarimide.[15]
-
Mitigation: The use of side-chain protecting groups like the trityl (Trt) group for the amide nitrogen of glutamine can prevent this, although this is not applicable to the benzyl ester protected derivative. Careful control of coupling and deprotection conditions is key.
-
-
Aspartimide Formation (in Asp-containing peptides): A related side reaction that is common with aspartic acid residues, involving the formation of a five-membered ring.[14][15][16]
-
Mitigation: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[14]
-
Conclusion
This compound is a valuable reagent for the synthesis of peptides with enhanced biological properties. Its successful incorporation requires careful consideration of the chosen SPPS strategy, appropriate Nα-protection, and optimized coupling and cleavage conditions. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this building block to advance their peptide-based research and development endeavors.
References
-
Wang, C., G. Li, and L. Zhang. "Side reactions in solid-phase peptide synthesis and their applications." International journal of peptide and protein research 48.3 (1996): 292-298. [Link]
-
Sabatino, G., et al. "Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif." Journal of Peptide Science 32.1 (2026): e70064. [Link]
-
Roy, S., and G. G. K. Kumar. "Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide." RSC Publishing, 2002. [Link]
-
MySkinRecipes. "this compound." MySkinRecipes, 2025. [Link]
-
Aapptec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Aapptec. [Link]
-
Khairnar, V. "Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis." Slideshare, 2018. [Link]
-
Fields, C. G., et al. "HBTU activation for automated Fmoc solid-phase peptide synthesis." Peptide research 4.2 (1991): 95-101. [Link]
-
Li, Y., et al. "Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group." Molecules 27.7 (2022): 2194. [Link]
-
Ghosh, K., and W. D. Lubell. "N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production." ChemRxiv, 2025. [Link]
-
Coin, I., M. Beyermann, and M. Bienert. "Advances in Fmoc solid-phase peptide synthesis." Peptide Science 90.4 (2008): 280-293. [Link]
-
Yarlagadda, S., et al. "Side reactions in peptide synthesis: An overview." ResearchGate, 2018. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis." NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Organic Chemistry. "Benzyl Protection." Common Organic Chemistry. [Link]
-
Aapptec. "Overview of Solid Phase Peptide Synthesis (SPPS)." Aapptec. [Link]
-
PubChem. "D-isoglutamine benzyl ester." PubChem. [Link]
-
PubChem. "this compound." PubChem. [Link]
-
Kumar, A., et al. "HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides." Organic & Biomolecular Chemistry 12.35 (2014): 6869-6873. [Link]
-
ResearchGate. "HBTU mediated 1-Hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of beta-benzotriazole N-oxide Substituted gamma-Amino acids and Hybrid peptides." ResearchGate, 2025. [Link]
-
PubChem. "Isoglutamine benzyl ester." PubChem. [Link]
-
Aapptec. "SYNTHESIS NOTES." Aapptec. [Link]
-
PubChem. "D-Isoglutamine benzyl ester monochlorohydrate." PubChem, 2025. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C12H17ClN2O3 | CID 22802678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
Application Notes and Protocols for Solution-Phase Peptide Coupling with D-Isoglutamine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the solution-phase coupling of N-α-protected amino acids to D-Isoglutamine benzyl ester. Solution-phase peptide synthesis, a classical yet powerful methodology, offers distinct advantages for the synthesis of short peptides, peptide fragments, and sequences requiring intermediate purification and characterization.[1] This document elucidates the underlying chemical principles, addresses potential challenges associated with glutamine derivatives, and presents a robust, step-by-step protocol for the synthesis of a dipeptide, exemplified by the coupling of N-α-Boc-L-Alanine with D-Isoglutamine benzyl ester. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and high-purity outcomes.
Introduction: The Strategic Value of Solution-Phase Synthesis
While solid-phase peptide synthesis (SPPS) has become the dominant methodology for peptide assembly, solution-phase peptide synthesis (LPPS) remains an indispensable tool in the peptide chemist's arsenal.[2] LPPS is particularly advantageous for:
-
Scalability: Large-scale synthesis of peptides is often more feasible and cost-effective in solution.
-
Intermediate Purification: The ability to isolate and purify intermediates at each step allows for greater control over the final product's purity.[1]
-
Fragment Condensation: Solution-phase synthesis is well-suited for the preparation of protected peptide fragments, which can then be coupled to create larger peptides.
-
Reduced Reagent Excess: LPPS typically requires a smaller excess of reagents compared to SPPS, which can be economically and environmentally beneficial.
This guide focuses on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a well-established and robust approach in solution-phase synthesis.[3] The acid-labile Boc group provides temporary protection for the α-amino group, while the benzyl ester offers stable protection for the C-terminal carboxylic acid.
Core Principles and Mechanistic Insights
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In peptide synthesis, this reaction is facilitated by a coupling reagent that activates the carboxylic acid of the N-protected amino acid, making it susceptible to nucleophilic attack by the free amino group of the C-protected amino acid.
The Role of D-Isoglutamine Benzyl Ester
D-Isoglutamine benzyl ester serves as the C-terminal amino acid in this protocol. The key features of this starting material are:
-
C-terminal Protection: The γ-carboxyl group of D-glutamic acid is protected as a benzyl ester, preventing its participation in the coupling reaction. This protecting group can be removed under specific conditions, typically through catalytic hydrogenolysis.[2]
-
Free α-Amino Group: The α-amino group is available for nucleophilic attack on the activated N-protected amino acid.
-
Stereochemistry: The use of the D-isomer is a common strategy in drug design to enhance metabolic stability and modulate biological activity.
Challenges Associated with Glutamine Derivatives
The side-chain amide of glutamine can be susceptible to undesirable side reactions during peptide synthesis, including:
-
Pyroglutamate Formation: The N-terminal glutamine residue can undergo base-catalyzed intramolecular cyclization to form a pyroglutamyl residue.[4]
-
Dehydration: The side-chain amide can be dehydrated to a nitrile under harsh activation conditions.[5]
To mitigate these risks, the choice of coupling reagents and the inclusion of additives are critical.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solution-phase coupling of N-α-Boc-L-Alanine to D-Isoglutamine benzyl ester using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) method.
Materials and Reagents
| Reagent | Role |
| N-α-Boc-L-Alanine | N-terminally protected amino acid |
| D-Isoglutamine benzyl ester hydrochloride | C-terminally protected amino acid |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor and side reaction inhibitor |
| N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | Tertiary base for neutralization |
| Dichloromethane (DCM), anhydrous | Reaction solvent |
| Tetrahydrofuran (THF), anhydrous | Reaction solvent |
| Ethyl acetate (EtOAc) | Extraction solvent |
| 1 M Hydrochloric acid (HCl) | Aqueous wash solution |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Aqueous wash solution |
| Saturated brine solution | Aqueous wash solution |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent |
Workflow Diagram
Caption: Workflow for the solution-phase peptide coupling.
Step-by-Step Protocol: Synthesis of Boc-L-Ala-D-Gln-OBzl
1. Preparation of the Amine Component (D-Isoglutamine benzyl ester free base):
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 10 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or NMM (1.1 eq.) dropwise while stirring.
-
Stir the mixture for 20-30 minutes at 0 °C. This solution containing the free amine will be used directly in the coupling step.
Causality: The hydrochloride salt of the amino acid ester must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxylic acid.[1] Performing this at 0 °C minimizes potential side reactions.
2. Activation of the Carboxyl Component (N-α-Boc-L-Alanine):
-
In a separate round-bottom flask, dissolve N-α-Boc-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous THF or a mixture of DCM/THF (approx. 10 mL per mmol).[6]
-
Cool this solution to 0 °C in an ice bath.
-
In a separate small beaker, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the Boc-L-Alanine/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]
-
Allow the activation to proceed for 30 minutes at 0 °C.
Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization by converting the O-acylisourea into a less reactive but also less racemization-prone HOBt-ester.[5]
3. Peptide Bond Formation (Coupling):
-
To the activated Boc-L-Alanine solution (still at 0 °C), add the previously prepared free amine solution of D-Isoglutamine benzyl ester.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU byproduct.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[6]
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or by column chromatography on silica gel.[6]
Causality: The aqueous work-up is a critical step to remove the water-soluble byproducts and unreacted starting materials, leading to a significantly purer crude product before final purification.
Characterization and Quality Control
The identity and purity of the synthesized dipeptide, Boc-L-Ala-D-Gln-OBzl, should be confirmed by appropriate analytical techniques, such as:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the dipeptide.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Yield | Incomplete activation of the carboxylic acid. | Ensure all reagents and solvents are anhydrous. Allow sufficient time for activation. |
| Incomplete neutralization of the amine hydrochloride. | Use a slight excess of the tertiary base and allow sufficient time for neutralization. | |
| Presence of Racemized Product | Insufficient HOBt or coupling at elevated temperatures. | Ensure at least one equivalent of HOBt is used. Maintain low temperatures during activation and coupling. |
| Difficult Removal of DCU | DCU is sparingly soluble in many organic solvents. | Ensure complete precipitation by cooling the reaction mixture before filtration. Wash the filtrate with a small amount of cold solvent. |
Conclusion
Solution-phase peptide synthesis, when executed with a clear understanding of the underlying principles and potential challenges, is a powerful and reliable method for the preparation of high-purity peptides. The protocol detailed herein for the coupling of an N-α-protected amino acid to D-Isoglutamine benzyl ester provides a robust framework for researchers in drug discovery and development. By carefully controlling reaction conditions and implementing a thorough work-up procedure, the synthesis of dipeptides and larger peptide fragments can be achieved with high efficiency and purity.
References
- Meldal, M. (1986). Synthesis of a putative subtype specific antigenic heptapeptide from Escherichia coli KBB ad protein fimbriae. Acta Chemica Scandinavica, Series B, 40, 242-249.
-
PrepChem. (n.d.). Synthesis of BOC-Ala-Gly-OBzl. [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Thieme. (2002). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 12.5: Peptide Synthesis- Solution-Phase. [Link]
-
PubChem. (n.d.). N-Boc-D-Glutamic acid 5-benzyl ester. [Link]
-
University of California, Irvine. (2023). Experiment 3: Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
- Google Patents. (2019). Method for solution-phase peptide synthesis.
-
ResearchGate. (2002). Procedures to Improve Difficult Couplings. [Link]
-
Chemistry LibreTexts. (2023). 12.5: Peptide Synthesis- Solution-Phase. [Link]
-
Moodle@Units. (n.d.). Solid Phase Peptide Synthesis. [Link]
-
RSC Publishing. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]
-
Nottingham ePrints. (n.d.). The Development of Novel Solid Phase Methodologies for the Synthesis of Atypical Peptides and Non-peptide Entities. [Link]
-
International Journal of Peptide and Protein Research. (1987). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. [Link]
Sources
- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Strategic Selection of Coupling Reagents for D-Isoglutamine Benzyl Ester in Peptide Synthesis
Introduction
D-Isoglutamine benzyl ester hydrochloride is a valuable building block in the synthesis of specialized peptides and pharmaceutical intermediates.[1] Its unique structure, where the side-chain γ-carboxyl group participates in amide bond formation, presents specific challenges that demand a carefully considered coupling strategy. The primary objectives during coupling are to achieve high reaction efficiency while rigorously controlling two critical side reactions: racemization at the α-carbon and dehydration of the side-chain amide to form a nitrile.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal coupling reagent for D-Isoglutamine benzyl ester. We will explore the mechanistic basis for common side reactions, offer a comparative analysis of modern coupling reagents, and provide detailed, field-proven protocols to ensure the synthesis of high-purity peptides.
Foundational Principles of Amide Bond Formation
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. Coupling reagents are designed to convert the carboxyl group into a highly reactive intermediate, such as an active ester, which then readily reacts with the N-terminus of the incoming amino acid.[3] The general mechanism involves two key stages: activation and aminolysis.
The choice of coupling reagent directly influences the nature of the activated intermediate, which in turn affects reaction kinetics, yield, and the propensity for side reactions.[4]
Caption: General workflow for peptide bond formation.
Critical Challenges in Coupling Glutamine Derivatives
When coupling D-Isoglutamine, two side reactions are of paramount concern:
-
Racemization/Epimerization: The activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which facilitates the loss of stereochemical integrity at the α-carbon.[4][5][6] The choice of coupling reagent and, crucially, the use of additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure®, can significantly suppress this pathway.[7] Reagents incorporating HOAt, such as HATU, are particularly effective at minimizing racemization.[8][9]
-
Side-Chain Dehydration: Glutamine's side-chain amide is susceptible to dehydration under harsh activation conditions, leading to the formation of a nitrile byproduct. This is especially problematic with carbodiimide reagents like DCC or EDC when used without appropriate additives.[2][10] This side reaction is often irreversible and results in a "capped" peptide that is difficult to separate from the desired product.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent should be a deliberate choice based on a balance of reactivity, cost, and the potential for side reactions. For a sensitive substrate like D-Isoglutamine benzyl ester, modern uronium or phosphonium salt reagents are strongly recommended over classical carbodiimides.
| Reagent Class | Examples | Activation Mechanism | Racemization Risk | Nitrile Formation Risk | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Forms O-acylisourea intermediate.[11] | High (without additives) | Moderate to High | Inexpensive. Byproducts can be problematic (DCU is insoluble). Requires additives (HOBt, Oxyma) to suppress side reactions.[3][10] |
| Uronium/Aminium | HBTU, HCTU, TBTU | Forms HOBt or 6-Cl-HOBt active esters. | Low | Low | Highly efficient and fast. HCTU is often more effective than HBTU. Can cause guanidinylation of the N-terminus if not pre-activated.[7] |
| Guanidinium (Azabenzotriazole) | HATU , HAPyU | Forms highly reactive HOAt active esters.[12][13] | Very Low | Very Low | Considered the gold standard for difficult couplings.[8][12] HOAt provides catalytic assistance, accelerating the reaction and minimizing side reactions.[9] |
| Phosphonium | PyBOP, PyAOP | Forms HOBt (PyBOP) or HOAt (PyAOP) active esters. | Very Low | Low | Excellent for sterically hindered couplings. Byproduct of BOP (HMPA) is carcinogenic; PyBOP is a safer alternative.[10] PyAOP is highly effective. |
| Oxyma-Based | COMU | Forms OxymaPure® active esters. | Very Low | Low | High solubility and safety profile, as it avoids potentially explosive benzotriazole additives.[3] Efficiency is comparable to HATU in many cases.[3] |
Recommendation: For coupling this compound, HATU is the premier choice due to its superior ability to suppress both racemization and nitrile formation.[8][12] If cost is a significant concern, a well-optimized protocol using EDC/OxymaPure® is a viable alternative.
Recommended Protocols & Workflow
The following protocols are designed for a standard solution-phase coupling reaction. All reagents should be anhydrous and reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: Decision workflow for protocol selection.
Protocol 1: High-Efficiency Coupling with HATU (Recommended)
This protocol minimizes side reactions and is ideal for sensitive or valuable substrates.
Materials:
-
This compound (1.0 eq)
-
N-terminal protected amino acid or peptide (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a flame-dried flask under an inert atmosphere, dissolve this compound and the N-terminal protected amine component in anhydrous DMF.
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. Rationale: The first equivalent of base neutralizes the hydrochloride salt. The subsequent base is required for the coupling mechanism.
-
Activation: In a separate flask, dissolve HATU (1.05 eq) in a minimal amount of anhydrous DMF.
-
Coupling: Add the HATU solution to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: Starting at 0 °C minimizes potential side reactions during the initial high-reactivity phase.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Cost-Effective Coupling with EDC/OxymaPure®
This protocol is a robust alternative when cost is a primary consideration. The use of OxymaPure® is critical for suppressing side reactions.
Materials:
-
This compound (1.0 eq)
-
N-terminal protected amino acid or peptide (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolution & Neutralization: In a flame-dried flask, dissolve this compound, the amine component, and OxymaPure® in anhydrous DCM or DMF. Cool to 0 °C. Add DIPEA dropwise.
-
Activation: Add EDC·HCl as a solid portion-wise to the cooled solution. Rationale: Adding the carbodiimide last and at a low temperature minimizes side-chain dehydration and racemization.[3]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification steps as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[3]
Troubleshooting
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Steric hindrance; Aggregation. | Extend reaction time. Switch to a more powerful reagent like HATU or PyAOP. Change solvent to NMP or add DMSO to disrupt aggregation.[7] |
| Nitrile Byproduct Detected | Dehydration of Gln side-chain. | Ensure low temperature (0 °C) during activation. Avoid using carbodiimides without an additive. Switch to HATU, which is less prone to this side reaction.[8] |
| Diastereomers Detected (Epimerization) | Racemization during activation. | Ensure an adequate amount of additive (Oxyma, HOAt) is used.[7] Switch to a reagent with a built-in, superior additive, such as HATU.[8] Avoid excess base or elevated temperatures. |
| Guanidinylation of N-terminus | Side reaction with uronium/aminium reagents (HBTU, HATU). | Pre-activate the carboxylic acid with the coupling reagent for 1-2 minutes before adding the amine component.[7] This consumes the reagent before it can react with the free amine. |
Conclusion
The successful coupling of this compound hinges on the strategic selection of a coupling reagent that balances high reactivity with the suppression of critical side reactions. While classical carbodiimides can be used with caution and appropriate additives, modern onium salt reagents offer a far superior profile for this sensitive substrate. HATU stands out as the most robust and reliable option, consistently delivering high yields of the desired peptide with minimal risk of racemization or side-chain dehydration. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently incorporate this valuable building block into their synthetic targets, ensuring the integrity and purity of the final product.
References
- ChemicalBook. (2024). HATU:a third-generation coupling reagent.
- Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing.
- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- MDPI. (n.d.). Epimerisation in Peptide Synthesis.
- National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation.
- PubMed. (1996).
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Biosynth. (n.d.). Buy Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products.
- ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- MySkinRecipes. (n.d.). This compound.
- YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
Sources
- 1. This compound [myskinrecipes.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Note: Strategies for the Deprotection of Benzyl Esters from D-Isoglutamine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Benzyl Ester Deprotection in the Synthesis of D-Isoglutamine Peptides
The synthesis of peptides containing D-isoglutamine, a key component in various immunomodulatory molecules like muramyl dipeptide (MDP), necessitates a robust and carefully considered protecting group strategy.[1][2] The benzyl ester is a frequently employed protecting group for the γ-carboxylic acid of D-isoglutamine due to its stability under various coupling conditions and its susceptibility to removal under specific, relatively mild conditions.[3] However, the deprotection of this group is a critical step that can significantly impact the final yield and purity of the target peptide. This application note provides a detailed guide to the deprotection of benzyl esters from D-isoglutamine-containing peptides, exploring the primary methodologies, potential side reactions, and offering detailed protocols to ensure the integrity of the final product.
The choice of deprotection strategy is paramount, as improper conditions can lead to a host of undesirable side reactions. For peptides containing D-isoglutamine, a key concern is the potential for intramolecular cyclization of the side chain to form a glutarimide derivative.[4][5][6] This side reaction is analogous to the well-documented formation of aspartimide from aspartic acid residues and can be sequence-dependent.[5][7] Therefore, understanding the mechanistic underpinnings of different deprotection methods is crucial for selecting the optimal conditions that favor the desired cleavage while minimizing side product formation.
This guide will delve into the two most prevalent methods for benzyl ester deprotection: catalytic hydrogenation and acidolysis. We will discuss the causality behind experimental choices for each method and provide field-proven insights to aid researchers in navigating this critical step of peptide synthesis.
Deprotection Methodologies: A Comparative Analysis
The selection of a deprotection method depends on several factors, including the overall protecting group strategy of the peptide (orthogonality), the presence of other sensitive functional groups, and the scale of the synthesis.
| Deprotection Method | Primary Reagents | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Pd(OH)₂/C | Mild, highly selective, clean byproducts (toluene). | Incompatible with sulfur-containing residues (Met, Cys); potential for catalyst poisoning; requires specialized hydrogenation equipment. |
| Catalytic Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene with Pd/C | Avoids the use of flammable H₂ gas; generally rapid.[8][9] | Can be less efficient for sterically hindered substrates; potential for incomplete reaction. |
| Acidolysis | Trifluoroacetic acid (TFA), Hydrofluoric acid (HF) | Often used for final deprotection in solid-phase peptide synthesis (SPPS); can remove multiple protecting groups simultaneously. | Harsh conditions can lead to side reactions like glutarimide formation; requires careful use of scavengers to trap reactive cations. |
I. Catalytic Hydrogenation: The Preferred Method for Mild and Selective Deprotection
Catalytic hydrogenation is a widely used and often preferred method for the removal of benzyl esters due to its mild and highly selective nature.[10] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, yielding the free carboxylic acid and toluene as the only byproduct. This method's cleanliness and the ease of removing the volatile byproduct make it an attractive option, particularly in solution-phase synthesis.
Mechanism of Catalytic Hydrogenolysis
The mechanism involves the adsorption of the benzyl ester and hydrogen onto the surface of the palladium catalyst. The C-O bond is then cleaved, and the resulting fragments are hydrogenated to yield the carboxylic acid and toluene.
Caption: Mechanism of Benzyl Ester Hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenation of a D-Isoglutamine Peptide
This protocol provides a general procedure for the deprotection of a benzyl ester from a D-isoglutamine-containing peptide in solution.
Materials:
-
D-Isoglutamine peptide with benzyl ester protection
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the protected peptide in anhydrous methanol (10-20 mL per gram of peptide).
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).[10]
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of methanol to recover any adsorbed product.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude deprotected peptide.
-
Purify the peptide as required, for example, by recrystallization or chromatography.
Catalytic Transfer Hydrogenation: A Safer Alternative
For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation (CTH) offers a convenient and safer alternative.[8][11] In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of a palladium catalyst.[9]
Experimental Protocol: Catalytic Transfer Hydrogenation
Materials:
-
D-Isoglutamine peptide with benzyl ester protection
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the protected peptide in methanol (10-20 mL per gram of peptide).
-
Add 10% Pd/C catalyst (10-20% by weight of the peptide).
-
To the stirred suspension, add ammonium formate (5-10 equivalents).
-
Heat the reaction mixture to a gentle reflux (typically 40-60 °C).
-
Monitor the reaction by TLC or HPLC. The reaction is often complete within 1-4 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude peptide as necessary.
II. Acidolysis: A Robust Method for Final Deprotection in SPPS
Acidolysis, typically using trifluoroacetic acid (TFA), is a common method for the final deprotection step in solid-phase peptide synthesis (SPPS), where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups are removed simultaneously. While effective, the harsh acidic conditions necessitate careful consideration of potential side reactions, particularly with sensitive residues like D-isoglutamine.
The Challenge of Glutarimide Formation
The primary side reaction of concern for D-isoglutamine during acidolysis is the formation of a six-membered glutarimide ring.[4][6] This intramolecular cyclization is analogous to aspartimide formation and is thought to proceed via protonation of the side-chain amide followed by nucleophilic attack of the backbone amide nitrogen. The propensity for glutarimide formation is sequence-dependent, with residues C-terminal to the D-isoglutamine influencing the rate of this side reaction.[4][5]
Caption: Potential Glutarimide Side Reaction.
To mitigate glutarimide formation, it is crucial to use a well-formulated "cleavage cocktail" containing scavengers. Scavengers are nucleophilic species that trap the reactive carbocations generated during the cleavage of other protecting groups, preventing them from reacting with sensitive residues in the peptide.
Experimental Protocol: TFA Cleavage and Deprotection
This protocol outlines a general procedure for the cleavage and deprotection of a D-isoglutamine-containing peptide from a solid support.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Cleavage Cocktail (Reagent K is a common example, but a simpler cocktail is often sufficient):
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel and then drain the solvent.
-
Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether several times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative HPLC.
Conclusion: A Strategic Approach to Deprotection
The successful deprotection of benzyl esters from D-isoglutamine-containing peptides is a critical determinant of the overall success of the synthesis. While catalytic hydrogenation stands out as the method of choice for its mildness and selectivity, particularly in solution-phase synthesis, acidolysis remains a workhorse for the final cleavage in SPPS. A thorough understanding of the potential for glutarimide formation and the judicious use of optimized protocols and scavenger cocktails are essential for minimizing side reactions and obtaining the desired peptide in high purity and yield. By carefully considering the specific context of the peptide being synthesized and applying the principles and protocols outlined in this guide, researchers can confidently navigate this crucial deprotection step.
References
-
Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. National Institutes of Health.[Link]
-
A shortened synthesis of adjuvant dipeptide (MDP). PubMed.[Link]
-
Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents. PubMed Central.[Link]
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic Chemistry Portal.[Link]
-
Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. National Institutes of Health.[Link]
-
Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]
-
Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv.[Link]
-
Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Organic Chemistry Portal.[Link]
-
Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry.[Link]
-
solid phase peptide. Moodle@Units.[Link]
-
Recent developments in chemical deprotection of ester functional group. ResearchGate.[Link]
-
1 Protection Reactions. Wiley-VCH.[Link]
-
Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. ResearchGate.[Link]
-
Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. PubMed Central.[Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]
-
In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? Chemistry Stack Exchange.[Link]
-
Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation. PubMed.[Link]
Sources
- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A shortened synthesis of adjuvant dipeptide (MDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Introduction: A Modern Approach to a Classic Protecting Group
An Application Guide to Catalytic Transfer Hydrogenation for Benzyl Ester Deprotection
The benzyl ester is a cornerstone of protecting group strategy in organic synthesis, particularly in the fields of peptide, carbohydrate, and complex natural product chemistry. Its popularity stems from its general stability under a wide range of acidic and basic conditions. However, its removal, classically achieved through catalytic hydrogenation with high-pressure hydrogen gas (H₂), presents significant practical and safety challenges, especially at laboratory scale.[1]
Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and practical alternative, offering a milder, safer, and often more selective method for the cleavage of benzyl esters and other benzyl-type protecting groups.[2][3][4] This technique avoids the need for handling flammable hydrogen gas by utilizing a hydrogen donor molecule that transfers hydrogen in situ in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[5][6] This guide provides a detailed overview of the CTH mechanism, key experimental parameters, step-by-step protocols, and troubleshooting advice for researchers seeking to implement this efficient deprotection strategy.
The Mechanism: An In-Situ Hydrogen Delivery System
At its core, CTH involves the catalyzed transfer of hydrogen from a donor molecule to the substrate. The process circumvents the need for gaseous H₂ by generating the reactive hydrogen species directly on the catalyst surface.[4][5]
The generally accepted mechanism proceeds through the following key stages:
-
Adsorption & Decomposition: Both the hydrogen donor and the benzyl ester substrate adsorb onto the surface of the palladium catalyst.[5]
-
Hydrogen Generation: The hydrogen donor decomposes on the catalyst surface, generating activated hydrogen species that are bound to the palladium. For example, formic acid decomposes to CO₂ and surface-adsorbed hydrogen.[2][7]
-
Hydrogenolysis: The activated hydrogen cleaves the benzylic carbon-oxygen bond of the ester. This is the hydrogenolysis step.[4]
-
Product Desorption: The deprotected carboxylic acid and the toluene byproduct desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[5]
Caption: Generalized mechanism of Catalytic Transfer Hydrogenation.
Key Experimental Components
The success of a CTH reaction hinges on the appropriate selection of the catalyst, hydrogen donor, and solvent.
Catalysts
Palladium on activated carbon (Pd/C) is the most ubiquitously used catalyst for CTH debenzylation.[8]
-
10% Pd/C: This is the standard workhorse, offering a good balance of activity and cost. A catalyst loading of 10-20% by weight relative to the substrate is a common starting point.[9]
-
Pearlman's Catalyst (Pd(OH)₂/C): This is often a more active catalyst and can be effective for more stubborn deprotections or when the standard Pd/C fails.[8][10] It can sometimes be used in cases where catalyst poisoning is an issue.[8]
Hydrogen Donors
The choice of hydrogen donor is critical and depends on the substrate's sensitivity and the desired reaction conditions.[2][3]
| Hydrogen Donor | Formula | Key Characteristics & Byproducts | Typical Conditions | Citations |
| Ammonium Formate | HCOONH₄ | Highly effective, mild, and neutral conditions. Byproducts (NH₃, CO₂, H₂O) are volatile and easily removed. Excellent for sensitive substrates. | 2-5 equivalents, Pd/C, in Methanol or Ethanol, often at reflux. | [9][11] |
| Formic Acid | HCOOH | Potent hydrogen donor. The acidic nature can be beneficial, especially for amine substrates.[8] It is also a good solvent for peptides.[12] Byproduct is CO₂. | Can be used as a solvent or co-solvent with Pd/C. | [12][13] |
| Triethylsilane (TES) | Et₃SiH | Very mild, neutral conditions. Generates H₂ in situ.[14] The byproduct (Et₃Si)₂O is non-volatile. Excellent for high chemoselectivity. | 2-4 equivalents, Pd/C, in Methanol or Ethanol, room temp. | [15][16][17] |
| 1,4-Cyclohexadiene | C₆H₈ | Effective hydrogen donor. A key drawback is the formation of benzene as a stoichiometric byproduct, which can complicate purification and poses safety concerns. | 2-5 equivalents, Pd/C, in Ethanol, often at reflux. | [5][18] |
Solvents
Polar protic solvents are generally the most effective for CTH reactions as they facilitate proton transfer and help solubilize many substrates and donors.
-
Methanol (MeOH) & Ethanol (EtOH): These are the most common and effective solvents.[8]
-
Tetrahydrofuran (THF), Ethyl Acetate (EtOAc): Can also be used, sometimes in mixtures with alcohols to improve substrate solubility.[8]
-
Dimethylformamide (DMF): Useful for less soluble substrates, particularly in peptide synthesis.
Experimental Protocols
The following are generalized, self-validating protocols for common CTH systems. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.
Protocol 1: Deprotection using Ammonium Formate
This is often the first method to try due to its efficiency and mild conditions.
Caption: General experimental workflow for CTH deprotection.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzyl ester substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in an appropriate volume of methanol (typically 10-20 mL per gram of substrate).[9]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate) to the stirred solution.[19]
-
Donor Addition: Add solid ammonium formate (2 to 5 equivalents) to the suspension in one portion.[11]
-
Reaction: Stir the reaction mixture. Gentle heating to reflux is often employed to increase the reaction rate.[11][19] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst.[11]
-
Isolation: Wash the Celite® pad with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude carboxylic acid.[9] Excess ammonium formate is volatile and is typically removed during this step.
-
Purification: The crude product can be purified by standard methods such as recrystallization or chromatography if necessary. The reaction is often very clean, yielding products in high purity.
Protocol 2: Deprotection using Triethylsilane (TES)
This method is ideal for substrates that are sensitive to heat or require strictly neutral conditions.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve the benzyl ester (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight).
-
Donor Addition: Add triethylsilane (2-4 equivalents) dropwise to the stirred suspension at room temperature. An effervescence (H₂ gas evolution) may be observed.[16]
-
Reaction: Stir the mixture at room temperature. Reactions are often complete in under an hour but should be monitored by TLC or LC-MS.[16]
-
Workup & Isolation: Follow steps 6-7 from Protocol 1. The workup is identical.
-
Purification: The main byproduct is hexaethyldisiloxane, which may need to be removed via chromatography or distillation if it is not sufficiently volatile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) | Citations |
| No or Incomplete Reaction | Inactive Catalyst: Old or poor-quality Pd/C. | Use a fresh batch of catalyst or switch to a more active one like Pearlman's catalyst (Pd(OH)₂/C). | [8] |
| Catalyst Poisoning: Substrate contains sulfur (e.g., thiols, thioethers) or certain nitrogen heterocycles. | Increase catalyst loading significantly (e.g., up to 100% w/w). If poisoning persists, CTH may not be suitable. Consider alternative deprotection methods. | [5][8] | |
| Insufficient Donor/Stirring: Not enough hydrogen source or poor mass transfer to the catalyst surface. | Add more hydrogen donor. Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid-solid phase interaction. | [20][21] | |
| Slow Reaction | Steric Hindrance: The benzyl ester is sterically congested. | Increase reaction temperature (reflux). Increase catalyst loading. Switch to a more active catalyst like Pd(OH)₂/C. | [8][9] |
| Side Reactions | Reduction of Other Groups: Alkenes, alkynes, nitro groups, or other reducible functionalities are present. | CTH is generally milder than high-pressure H₂.[9] Using the TES/Pd-C system at room temperature is often the most selective option.[16] Carefully screen conditions on a small scale. | [9][16][18] |
| Arene Hydrogenation: Saturation of the benzyl or other aromatic rings. | This is rare under CTH conditions but can occur with very active catalysts or prolonged reaction times. Reduce temperature or reaction time. A pre-treatment of the catalyst can sometimes suppress this side reaction. | [22] |
Conclusion
Catalytic Transfer Hydrogenation is a robust, versatile, and highly accessible method for the deprotection of benzyl esters. Its operational simplicity and avoidance of hazardous hydrogen gas make it an invaluable tool in modern organic synthesis.[2][3] By understanding the roles of the catalyst and hydrogen donor, and by selecting the appropriate conditions, researchers can achieve clean, efficient, and high-yielding deprotections for a wide array of complex molecules, accelerating progress in drug discovery and chemical biology.
References
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 18B, 453-455. Available at: [Link]
-
Al-Amin, A., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541. Available at: [Link]
-
Al-Amin, A., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. ResearchGate. Available at: [Link]
-
Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 102-106. Available at: [Link]
-
Ram, S., & Spicer, L. D. (1987). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Synthetic Communications, 17(4), 415-418. Available at: [Link]
-
Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Semantic Scholar. Available at: [Link]
-
Various Authors. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Synopsis. Available at: [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601. Available at: [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Organic Chemistry Portal. Available at: [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis (of Esters). Reagent Guides. Available at: [Link]
-
Encyclopedia.pub. (2023). Hydrogen Sources in Catalytic Transfer Hydrogenation. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis (of Ethers). Reagent Guides. Available at: [Link]
-
Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. Available at: [Link]
-
Johnstone, R. A. W., et al. (1985). Heterogeneous Catalytic Transfer Hydrogenation and Its Relation to Other Methods for Reduction of Organic Compounds. Chemical Reviews, 85(2), 129-170. Available at: [Link]
-
Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (5), 108. Available at: [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]
-
Hanessian, S., et al. (1985). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. The Journal of Organic Chemistry, 50(12), 2204-2207. Available at: [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Request PDF on ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. Scientific Diagram. Available at: [Link]
-
Shimizu, M., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(25), 21085-21091. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Castang, C. A., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available at: [Link]
-
Yang, S. S., et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation. Available at: [Link]
-
ResearchGate. (2022). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Available at: [Link]
-
Shashidhar, M. S., & Kumar, P. (1995). Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals. Tetrahedron, 51(25), 7069-7076. Available at: [Link]
-
Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. r/Chempros. Available at: [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Blogspot. Available at: [Link]
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. designer-drug.com [designer-drug.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 16. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 17. Benzyl Esters [organic-chemistry.org]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
- 22. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Strategic Incorporation of D-Isoglutamine Benzyl Ester into Custom Peptide Sequences
Introduction: Unlocking Novel Peptide Architectures
For researchers, scientists, and drug development professionals, the precise design of peptide therapeutics offers a pathway to enhanced specificity and efficacy. The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the exploration of novel structures with tailored biological activities. D-Isoglutamine benzyl ester is a particularly valuable building block, introducing a D-amino acid to increase proteolytic stability while the benzyl ester provides a versatile protecting group for the γ-carboxyl group.
This technical guide provides a comprehensive framework for the successful incorporation of D-Isoglutamine benzyl ester into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). Beyond a simple recitation of steps, this document elucidates the chemical rationale behind key decisions, addresses potential challenges, and outlines robust analytical validation methods to ensure the integrity of the final peptide product. The protocols herein are designed to be self-validating, providing checkpoints and troubleshooting guidance rooted in extensive field experience. A notable application of this building block is in the synthesis of analogs of Muramyl dipeptide (MDP), the minimal immunologically active component of bacterial cell wall peptidoglycan, which is recognized by the innate immune receptor NOD2.[1][2][3][4]
I. Foundational Principles: Chemical Properties and Strategic Considerations
D-Isoglutamine benzyl ester presents unique opportunities and challenges in peptide synthesis. Understanding its chemical nature is paramount to developing a successful synthetic strategy.
-
Stereochemistry: The D-configuration at the α-carbon provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly enhance the in vivo half-life of the resulting peptide.
-
Side-Chain Protection: The γ-carboxyl group is protected as a benzyl ester (OBn). This group is stable to the mildly acidic conditions used for Boc group removal and the basic conditions for Fmoc group removal, making it compatible with both major SPPS strategies.[5]
-
Deprotection: The benzyl ester is typically removed under harsh conditions, most commonly catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7][8] This orthogonality is a key advantage, allowing for selective deprotection at the final stage of synthesis.
Diagram: Orthogonal Protection Strategy in SPPS
The following diagram illustrates the concept of orthogonal protecting groups, a fundamental principle in SPPS that allows for the selective removal of one type of protecting group without affecting others.
Sources
- 1. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A shortened synthesis of adjuvant dipeptide (MDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Peptide synthesis - Acid group protection [quimicaorganica.org]
The Strategic Application of D-Isoglutamine Benzyl Ester Hydrochloride in Neuropharmacology Research: A Guide to Peptide-Based CNS Drug Discovery
Introduction: Beyond a Simple Building Block
In the intricate landscape of neuropharmacology, the quest for novel therapeutic agents necessitates a deep understanding of the molecular tools at our disposal. D-Isoglutamine benzyl ester hydrochloride emerges not as a direct modulator of neural activity, but as a critical enabling reagent for the synthesis of bespoke peptides that are invaluable in the exploration of the central nervous system (CNS).[1] Its utility lies in the precise control it offers during the complex process of peptide assembly, allowing researchers to construct specific probes and potential therapeutics.[2][3]
This guide provides a comprehensive overview of the strategic application of this compound in neuropharmacology. We will delve into the rationale behind its use, its role in solid-phase peptide synthesis, and provide detailed protocols for its incorporation into peptide chains destined for neuropharmacological investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage custom peptide synthesis for the advancement of CNS-targeted therapies.
The Significance of D-Amino Acids and Protected Isoglutamine in Neuropharmacology
The presence and functional importance of D-amino acids in the mammalian brain is a rapidly evolving field of study.[4] Unlike their more common L-isomers, D-amino acids can exhibit unique physiological roles, including the modulation of N-methyl-D-aspartate (NMDA) receptors, which are pivotal in synaptic plasticity, learning, and memory.[4] The incorporation of D-isoglutamine into a peptide sequence can therefore confer novel pharmacological properties, including increased resistance to enzymatic degradation and altered receptor binding affinities.
Isoglutamine, a constitutional isomer of glutamine, introduces a gamma-amide linkage instead of the typical alpha-amide bond. This structural alteration can significantly impact the peptide's three-dimensional conformation and its interaction with biological targets. Furthermore, glutamine itself is a key player in the glutamate-glutamine cycle, a fundamental process for neurotransmitter recycling and neuronal function.[5][6] The ability to specifically place D-isoglutamine within a peptide allows for the fine-tuning of its biological activity.
The benzyl ester and hydrochloride components of the subject compound are critical for its utility in synthesis. The benzyl ester serves as a temporary "protecting group" for the carboxylic acid moiety of D-isoglutamine, preventing unwanted side reactions during peptide chain elongation.[7][8][9] The hydrochloride salt enhances the compound's stability and solubility.[3]
Mechanism of Utility: A Tool for Controlled Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. The benzyl ester protecting group is a key element in the Boc (tert-butyloxycarbonyl) strategy of SPPS.[8]
The Role of the Benzyl Ester Protecting Group
During peptide synthesis, the carboxylic acid group of an amino acid must be masked to prevent it from reacting with the activated carboxyl group of the incoming amino acid. The benzyl ester provides this protection and can be selectively removed under specific conditions that do not cleave the growing peptide chain from the solid support resin or remove other protecting groups.[9][10]
The following diagram illustrates the general workflow of solid-phase peptide synthesis, highlighting the role of protecting groups.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Glutamine Synthetase: Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine in the central nervous system: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. biosynth.com [biosynth.com]
- 9. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 10. peptide.com [peptide.com]
Application Note: A Practical Guide to the Synthesis of Peptides with C-Terminal Amide Functionality Using D-Isoglutamine Benzyl Ester Linkage
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The C-terminal modification of peptides, particularly amidation, is a critical strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and increase receptor affinity. While traditional methods often rely on specialized amide-producing resins, this guide details a robust and versatile approach for synthesizing peptides that feature a C-terminal D-isoglutamine residue. This method utilizes a classic benzyl ester linkage to a Merrifield-type resin, providing a terminal amide functionality via the isoglutamine side chain.
This document provides a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols for solid-phase peptide synthesis (SPPS), and expert insights into potential challenges and troubleshooting. The use of a D-amino acid at the C-terminus can offer significant advantages, including increased resistance to carboxypeptidase degradation. This guide is designed to equip researchers with the practical knowledge to successfully implement this strategy for the development of novel peptide therapeutics.
Scientific Principles and Strategic Rationale
The synthesis of a peptide on a solid support is a cornerstone of modern biochemistry and drug discovery, first pioneered by Bruce Merrifield.[1] The success of any synthesis hinges on a carefully planned orthogonal protection scheme, where different classes of protecting groups can be removed selectively without affecting others.[2]
The Role of D-Isoglutamine as a C-Terminal Amide Source
Standard peptide amides (Peptide-CONH₂) are typically synthesized on resins like Rink Amide or MBHA, where the linker itself is cleaved to release an amide.[3] The strategy detailed here achieves a similar functional outcome—a terminal primary amide—by incorporating D-isoglutamine as the final C-terminal residue.
-
D-Stereochemistry: The incorporation of a D-amino acid, such as D-isoglutamine, at the C-terminus is a deliberate design choice. It renders the final peptide resistant to degradation by common carboxypeptidases, which are stereospecific for L-amino acids, thereby extending the peptide's in vivo half-life.
-
Isoglutamine vs. Glutamine: Isoglutamine is an isomer of glutamine where the peptide backbone is formed through the side-chain (γ-carboxyl) group, leaving the α-carboxyl group free. However, in standard SPPS, we utilize the canonical amino acid structure. For glutamine (Gln), the side-chain amide can be prone to side reactions. Protecting the side-chain amide nitrogen with a group like Trityl (Trt) is crucial to prevent dehydration to a nitrile or cyclization during the activation step of the subsequent amino acid coupling.[2]
The Benzyl Ester Linkage Strategy
This protocol employs a foundational technique in SPPS: anchoring the C-terminal amino acid to a chloromethylated polystyrene resin (Merrifield resin). This reaction forms a benzyl ester bond between the resin and the α-carboxyl group of the first amino acid, in this case, Fmoc-D-Gln(Trt)-OH.
-
Orthogonality: This strategy is fully compatible with the widely used Fmoc/tBu protection scheme. The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), and the side-chain protecting groups (e.g., tBu, Boc, Trt) are labile to moderate acid (e.g., Trifluoroacetic Acid - TFA). The benzyl ester linkage to the resin, however, is stable under both these conditions and requires a strong acid, such as hydrofluoric acid (HF) or a trifluoromethanesulfonic acid (TFMSA) based cocktail, for cleavage.[2][4] This graded lability is the key to a successful synthesis.[5]
-
Causality Behind Resin Loading: The attachment of the first amino acid to the Merrifield resin is often the rate-limiting and most critical step. Converting the carboxylic acid of Fmoc-D-Gln(Trt)-OH to its cesium salt dramatically increases the nucleophilicity of the carboxylate, leading to a more efficient and complete esterification of the resin's chloromethyl groups, minimizing side reactions like quaternary amine formation.
The overall workflow is visualized in the diagram below.
Caption: High-level workflow for peptide synthesis using a benzyl ester linkage.
Materials and Equipment
Successful synthesis requires high-purity reagents and properly maintained equipment.
| Category | Item | Purpose/Specification |
| Resins | Merrifield Resin | 1% DVB cross-linked, 100-200 mesh, ~1.0 meq/g substitution |
| Wang Resin | For control experiments yielding C-terminal acid | |
| Amino Acids | Fmoc-D-Gln(Trt)-OH | C-terminal amino acid for loading |
| Standard Fmoc-L-amino acids | For chain elongation (with appropriate side-chain protection, e.g., Boc, tBu, Trt) | |
| Reagents | N,N'-Diisopropylcarbodiimide (DIC) | Coupling reagent |
| Oxyma Pure / Ethyl Cyanohydroxyiminoacetate | Racemization suppressant and activation additive | |
| Diisopropylethylamine (DIEA) | Base for coupling reactions | |
| Piperidine | Reagent for Fmoc deprotection | |
| Trifluoroacetic Acid (TFA) | Component of cleavage cocktail and for side-chain deprotection | |
| Trifluoromethanesulfonic acid (TFMSA) | Strong acid for final cleavage from Merrifield resin | |
| Thioanisole, m-Cresol, EDT | Scavengers for cleavage cocktail to protect sensitive residues | |
| Solvents | Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Peptide synthesis grade | |
| Diethyl Ether (cold) | For peptide precipitation | |
| Equipment | Solid-Phase Peptide Synthesizer | Automated or manual reaction vessel |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase (C18 column) for purification and analysis | |
| Mass Spectrometer (MS) | ESI or MALDI for molecular weight verification | |
| Lyophilizer (Freeze-Dryer) | For obtaining final peptide powder | |
| Vacuum Centrifuge | For solvent evaporation |
Experimental Protocols
Safety Precaution: Always handle strong acids like TFA and TFMSA inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
Protocol 1: Loading of Fmoc-D-Gln(Trt)-OH onto Merrifield Resin
This protocol establishes the foundational benzyl ester linkage.
-
Resin Swelling: Swell 1.0 g of Merrifield resin (~1.0 mmol) in 15 mL of DMF for 1 hour in a reaction vessel. Drain the solvent.
-
Prepare Amino Acid Salt: In a separate flask, dissolve Fmoc-D-Gln(Trt)-OH (2 equivalents, ~2.0 mmol) in 10 mL of DMF. Add Cesium Carbonate (Cs₂CO₃) (1 equivalent, ~1.0 mmol) and stir at room temperature for 1 hour. The solution may appear as a fine slurry.
-
Loading Reaction: Add the amino acid salt solution to the swollen resin. Heat the mixture to 60°C and agitate gently for 12-18 hours.
-
Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 15 mL), DCM/DMF (1:1, 3 x 15 mL), and finally DCM (3 x 15 mL).
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of 10% diisopropylethylamine and 10% acetic anhydride in DMF for 1 hour. Wash as described in step 4.
-
Drying and Substitution Check: Dry the resin under high vacuum. The final substitution level can be determined by Fmoc quantification. This involves cleaving the Fmoc group from a small, weighed amount of resin with piperidine and measuring the UV absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
The following describes a single coupling cycle. This cycle is repeated until the desired peptide sequence is assembled.
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). This removes the Nα-Fmoc group, liberating the free amine.
-
Washing: Wash the resin thoroughly with DMF (5 x 15 mL) to remove residual piperidine and the cleaved Fmoc adduct.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin. Add DIEA (6 eq.) to maintain a basic pH.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Self-Validation: Monitor the reaction completion using a qualitative test (e.g., Kaiser test on a few resin beads). A negative test (beads remain yellow) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
Protocol 3: Final Cleavage and Deprotection
This step uses a strong acid to cleave the benzyl ester linkage and remove all acid-labile side-chain protecting groups simultaneously.
-
Resin Preparation: After the final coupling cycle and removal of the N-terminal Fmoc group, wash the peptide-resin extensively with DCM and dry it under vacuum for at least 4 hours.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the "Reagent K" cleavage cocktail by carefully mixing:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-ethanedithiol (EDT) (2.5%)
-
For a more robust cleavage of the benzyl ester, a high-TFMSA cocktail (e.g., 1:1:8 TFMSA:TFA:DCM with scavengers) may be required.[3]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (~10 mL per 100 mg of resin) in a specialized cleavage vessel. Stir gently at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the acidic solution away from the resin beads into a 50 mL conical tube. Rinse the resin with a small amount of fresh TFA. Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether.
-
Isolation: A white precipitate should form. Pellet the peptide by centrifugation (3000 x g, 5 min). Carefully decant the ether. Wash the pellet twice more with cold ether to remove residual scavengers.
-
Drying: After the final ether wash, dry the crude peptide pellet under a stream of nitrogen, followed by storage under vacuum.
Protocol 4: Purification and Characterization
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable buffer (e.g., 50% Acetonitrile/Water with 0.1% TFA). Purify using preparative reverse-phase HPLC with a C18 column, employing a water/acetonitrile gradient.
-
Characterization: Collect fractions and analyze them via analytical HPLC and mass spectrometry to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain a fluffy, white powder—the final peptide product.
Mechanistic Insight: Cleavage of the Benzyl Ester Linkage
The cleavage from a Merrifield resin is an acid-catalyzed hydrolysis of the benzyl ester bond.
Caption: Mechanism of acidolytic cleavage from a Merrifield-type resin.
The strong acid protonates the carbonyl oxygen of the ester, weakening the C-O bond. This leads to the release of the free peptide carboxylic acid and the formation of a resonance-stabilized benzyl carbocation on the resin. This reactive carbocation is immediately quenched by nucleophilic scavengers in the cleavage cocktail to prevent side reactions with sensitive amino acid residues like tryptophan or methionine.
Conclusion
The synthesis of peptides with a C-terminal D-isoglutamine via a benzyl ester linkage to a Merrifield resin is a powerful and reliable method. It combines the robustness of classic SPPS chemistry with a strategic design choice to enhance peptide stability. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently produce high-quality, C-terminally modified peptides for a wide range of applications in drug discovery and chemical biology.
References
-
Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Vertex AI Search Result[6].
-
Peptide Synthesis - Chemistry LibreTexts. (2024). A resource detailing protecting groups and cleavage methods. Chemistry LibreTexts. [Link]
-
Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian Science Publishing. [Link]
-
Planning a Peptide Synthesis. AAPPTec. A guide on choosing resins and strategies for peptide modifications. [Link]
-
Hydrolysis of peptide esters by different enzymes. PubMed. Discusses enzymatic cleavage of esters in peptide chemistry. [Link]
-
Practical approach to solid-phase synthesis of C-terminal peptide amides under mild conditions based on a photolysable anchoring linkage. Semantic Scholar. [Link]
-
Chemical amidation of peptide C-terminal in solution? ResearchGate. Discussion on solution-phase amidation techniques. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. A detailed guide on SPPS protocols and side reactions. [Link]
-
Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. PubMed. [Link]
-
Solid Phase Peptide Synthesis. CORE. An overview of SPPS history and techniques. [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. (2019). An educational resource on peptide bond formation and protecting groups. [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]
-
The Role of N-Cbz-D-glutamic Acid Alpha-benzyl Ester in Peptide Synthesis. Bloctechnology. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 6. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing racemization of D-Isoglutamine during peptide coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of D-isoglutamine during peptide coupling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your synthetic strategy.
Troubleshooting Guide: Diagnosing and Solving D-Isoglutamine Racemization
This section is for users who have already encountered evidence of racemization, such as the appearance of a diastereomeric impurity in HPLC or LC-MS analysis.
Problem: My peptide analysis shows a significant diastereomeric impurity after coupling D-isoglutamine.
This is a classic sign of epimerization at the α-carbon of the D-isoglutamine residue during the activation and coupling steps, resulting in a mixture of D- and L-isoglutamine-containing peptides. Let's systematically troubleshoot the potential causes.
Q1: I'm seeing an unexpected peak in my HPLC. How do I confirm it's a racemization issue?
Answer:
The first step is to confirm the identity of the impurity. A diastereomer resulting from racemization will have the exact same mass as your target peptide, making it indistinguishable by mass spectrometry alone.
Confirmation Protocol:
-
LC-MS Analysis: Confirm that the impurity peak has the same mass-to-charge ratio (m/z) as the desired product.
-
Chiral HPLC: The gold standard for separating diastereomers is chiral High-Performance Liquid Chromatography. Analyze your crude product using a suitable chiral column to resolve the D- and L-epimers.
-
Reference Standard: If possible, synthesize a small amount of the peptide using L-isoglutamine under conditions known to minimize racemization. The retention time of this standard should match your impurity peak.
Q2: I've confirmed racemization. What are the most likely causes in my protocol?
Answer:
Racemization during peptide coupling is primarily driven by the formation of a planar intermediate (an oxazolone or an enol) after the carboxyl group is activated.[1][2] The susceptibility to racemization is highly dependent on your choice of coupling reagents, base, temperature, and reaction time.
Let's use a decision-making workflow to pinpoint the issue.
Caption: The two primary pathways for racemization during peptide coupling.
-
Path A (Direct Enolization): A base directly removes the α-proton to form a planar enolate. This is less common for standard urethane-protected amino acids (Fmoc, Boc). [2]* Path B (Oxazolone Formation): This is the most prevalent mechanism. [1]The activated carboxyl group is attacked by the backbone carbonyl oxygen, forming a 5(4H)-oxazolone ring. This intermediate is easily deprotonated by a base to form a stable, aromatic oxazole, which is achiral. Subsequent reaction with the amine component can occur from either side, leading to racemization.
Q2: How do I choose the best coupling reagent and additive combination for D-isoglutamine?
Answer:
The goal is to achieve rapid coupling while minimizing the lifetime of highly reactive, racemization-prone intermediates. Modern coupling strategies are highly effective.
| Reagent Class | Examples | Additive | Racemization Risk | Best Practice & Comments |
| Carbodiimides | DIC, EDC | Required | High (without additive) | DIC/Oxyma is an excellent, cost-effective, and low-racemization combination. [3]Oxyma is safer than HOBt. [4][5]Use 1:1:1 molar ratio of Amino Acid:DIC:Oxyma. |
| Uronium/Aminium | HBTU, HCTU, HATU, COMU | Incorporated | Low to Moderate | COMU is a third-generation uronium salt known for high efficiency and very low racemization, even with sensitive amino acids. [5][6]Use with a weak base like NMM or collidine. HATU is highly reactive and should be used with caution. [3] |
| Phosphonium | PyBOP, PyAOP | Incorporated | Very Low | PyBOP and PyAOP are excellent for suppressing racemization. They do not form guanidinylation byproducts like uronium reagents can. [2][7]PyAOP is particularly effective for sterically hindered couplings. |
Key Takeaway: For maximum safety against racemization, a phosphonium reagent like PyBOP or a modern uronium reagent like COMU paired with collidine is a superior choice. The combination of DIC/Oxyma is a highly effective and economical alternative. [19]
Q3: Can you provide a "gold standard" protocol for coupling D-isoglutamine in SPPS?
Answer:
Certainly. This protocol incorporates multiple best practices to create a robust, low-racemization coupling procedure for Solid-Phase Peptide Synthesis (SPPS).
Protocol: Low-Racemization Coupling of Fmoc-D-Gln(Trt)-OH using DIC/Oxyma
This protocol assumes a 0.1 mmol scale synthesis on a standard solid-phase resin.
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (at least 5 times).
-
-
Coupling Cocktail Preparation:
-
In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (e.g., 5 equivalents, 0.5 mmol) and OxymaPure® (5 equivalents, 0.5 mmol) in a minimal amount of DMF.
-
Ensure complete dissolution. Gentle warming or sonication may be required.
-
Cool the solution to 0°C in an ice bath.
-
-
Activation and Coupling:
-
Add DIC (5 equivalents, 0.5 mmol) to the chilled amino acid/Oxyma solution.
-
Immediately add the entire activation cocktail to the deprotected resin. This is an in-situ activation protocol that minimizes pre-activation time.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation or nitrogen bubbling is recommended.
-
-
Monitoring and Wash:
-
Perform a Kaiser test to confirm the reaction has gone to completion (beads should be negative/yellow).
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any byproducts and unreacted reagents.
-
-
Proceed to the next cycle of deprotection and coupling.
This protocol minimizes racemization by using a proven reagent/additive combination (DIC/Oxyma), avoiding a strong base entirely (as the amino acid is not a salt), performing the reaction at room temperature, and using an in situ activation strategy.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. [Link]
-
Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. PubMed. [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. [Link]
-
Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. [Link]
-
Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Coupling Reagents. Luxembourg Bio Technologies. [Link]
-
TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC - NIH. [Link]
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Green solvents for solid phase peptide synthesis. Biotage. [Link]
-
Introduction to Peptide Synthesis. PMC - NIH. [Link]
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate. [Link]
-
Uronium/Guanidinium Salts. Science of Synthesis. [Link]
-
Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]
-
Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]
-
Phosphonium coupling. Wikipedia. [Link]
-
Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Taylor & Francis Online. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Racemization during SPPS coupling step. ResearchGate. [Link]
-
Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. ACS Publications. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Carbodiimides and Additives. Aapptec Peptides. [Link]
-
Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. PubMed. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]
-
Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC - NIH. [Link]
-
Racemization Assays. Science of Synthesis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bachem.com [bachem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Technical Support Center: D-Isoglutamine Benzyl Ester & Diketopiperazine (DKP) Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with D-Isoglutamine benzyl ester in peptide synthesis and encountering challenges with diketopiperazine (DKP) formation. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting strategies, and preventative protocols based on established scientific principles and field-proven insights.
Understanding the Challenge: Diketopiperazine (DKP) Formation
Diketopiperazine (DKP) formation is a significant side reaction in peptide synthesis, particularly during the synthesis of dipeptides. It involves an intramolecular cyclization of a dipeptide to form a stable six-membered ring, which can lead to the cleavage of the peptide from the resin in solid-phase peptide synthesis (SPPS), resulting in truncated peptides and reduced yields.[1][2] The presence of a C-terminal ester, such as a benzyl ester, can facilitate this cyclization.[3]
While sequences containing proline are notoriously prone to DKP formation, other amino acids can also facilitate this side reaction, especially under conditions that favor intramolecular cyclization.[4][5] The use of D-Isoglutamine benzyl ester presents a unique challenge due to the presence of the side-chain amide and the C-terminal benzyl ester, both of which can influence the reaction kinetics.
Mechanism of Diketopiperazine Formation
The formation of a diketopiperazine from a resin-bound dipeptide is typically initiated by the deprotection of the N-terminal protecting group (e.g., Fmoc). The newly exposed free amine can then act as a nucleophile, attacking the ester linkage to the resin, leading to the formation of the cyclic DKP and cleavage from the solid support.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in my synthesis with D-Isoglutamine benzyl ester?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a byproduct during peptide synthesis.[1] This occurs through an intramolecular cyclization of the dipeptide, which can lead to the cleavage of your peptide from the resin support in solid-phase peptide synthesis (SPPS).[1] This side reaction is problematic because it reduces the yield of your desired peptide and complicates the purification process. In some cases, "traceless" DKP formation can occur where the C-terminal dipeptide is cleaved from the resin, resulting in a lower yield without a corresponding impurity in the final product, making it difficult to detect.[1]
Q2: What factors increase the risk of DKP formation when using D-Isoglutamine benzyl ester?
A2: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: While proline at the second (C-terminal) position is highly susceptible, other sequences can also be problematic. The conformational properties of the dipeptide play a crucial role.[4][5]
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine, can catalyze DKP formation.[5][6]
-
Resin Type: The choice of resin in SPPS is critical. Resins like Wang resin, which link the peptide via an ester bond, are more prone to DKP formation.[2]
-
Temperature: Elevated temperatures during coupling or deprotection steps can increase the rate of DKP formation.[5]
-
Solvent: The solvent can impact the stability of the peptide-resin linkage and the rate of DKP formation. Studies have shown that the rate of self-deprotection and subsequent DKP formation can be faster in solvents like DMSO and DMF compared to NMP.[5][7]
-
C-terminal Ester: The benzyl ester of your D-Isoglutamine can facilitate the cyclization reaction. Dipeptides with an ester terminus are known to spontaneously cyclize.[3]
Q3: How can I detect DKP formation in my reaction?
A3: DKP formation can be detected by analyzing the crude peptide product by HPLC and mass spectrometry. You will typically observe a peak corresponding to the mass of the cyclic dipeptide. In cases of "traceless" DKP formation, where the cyclic dipeptide is washed away during synthesis, you will observe a lower than expected yield of your final product.[2]
Troubleshooting Guides
Issue 1: Low yield of the desired peptide with a C-terminal D-Isoglutamine benzyl ester.
Possible Cause: "Traceless" DKP formation, where the dipeptide has cleaved from the resin and been washed away during synthesis.[2]
Troubleshooting Steps:
-
Resin Selection: If you are using a resin with a standard ester linkage (e.g., Wang resin), switch to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of the 2-CTC resin can disfavor the intramolecular cyclization required for DKP formation.[8]
-
Modify Deprotection Conditions: The standard 20% piperidine in DMF for Fmoc deprotection is a strong base that can promote DKP formation.[5] Consider switching to a milder deprotection cocktail, such as 2% DBU / 5% piperazine in NMP. This has been shown to significantly reduce DKP formation.[6][9]
-
Immediate Coupling: Minimize the time the N-terminal amine of the dipeptide is free. After the Fmoc deprotection of the second amino acid, proceed immediately to the coupling of the third amino acid. Any delay provides an opportunity for the free amine to attack the C-terminal ester and form the DKP.[8]
Issue 2: A significant impurity peak is observed in the crude HPLC profile with a mass corresponding to the DKP of the first two amino acids.
Possible Cause: The reaction conditions are favoring the intramolecular cyclization over the intermolecular coupling of the next amino acid.
Troubleshooting Steps:
-
Use a Dipeptide Building Block: If the problem persists even with optimized deprotection conditions, consider synthesizing the problematic dipeptide segment (the first two amino acids) in solution and then coupling it as a single unit to the resin. This completely bypasses the vulnerable dipeptidyl-resin stage where DKP formation occurs.[2][5]
-
Optimize Coupling Reagents: While the coupling reagent for the third amino acid is not the primary cause of DKP formation (which is an intramolecular reaction), ensuring a rapid and efficient coupling can help to outcompete the cyclization. Use a highly efficient coupling reagent combination like HBTU/HOBt or HATU in the presence of a non-nucleophilic base like DIPEA.[10][11]
-
Lower the Temperature: Perform the deprotection and coupling steps at a reduced temperature (e.g., room temperature or even 0 °C if the reaction kinetics allow). Lower temperatures can slow down the rate of DKP formation.[5]
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Standard SPPS Protocol (Prone to DKP Formation)
This protocol outlines a standard procedure that may lead to DKP formation and serves as a baseline for comparison.
-
Resin Preparation: Swell Wang resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling (Fmoc-D-Isoglutamine-OBzl):
-
Dissolve Fmoc-D-Isoglutamine-OBzl (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection (Standard Conditions):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling:
-
Couple the second Fmoc-protected amino acid using standard coupling reagents.
-
-
Fmoc Deprotection of Dipeptide:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a 15-minute treatment.
-
Wash the resin with DMF.
-
-
Cleavage and Analysis:
-
Cleave the peptide from a small sample of resin using a standard cleavage cocktail.
-
Analyze the crude product by HPLC to quantify the desired peptide and the DKP byproduct.
-
Protocol 2: Optimized SPPS Protocol (To Minimize DKP Formation)
This protocol incorporates several strategies to suppress DKP formation.
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in DCM for 30-60 minutes.
-
First Amino Acid Loading (Fmoc-D-Isoglutamine-OBzl):
-
Dissolve Fmoc-D-Isoglutamine-OBzl (1.5 eq.) and DIPEA (3 eq.) in DCM.
-
Add the solution to the resin and shake for 1 hour.
-
Cap any remaining active sites with methanol.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection (Standard Conditions):
-
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a 15-minute treatment.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling:
-
Couple the second Fmoc-protected amino acid using standard coupling reagents.
-
-
Optimized Fmoc Deprotection of Dipeptide:
-
Prepare a solution of 2% DBU and 5% piperazine in NMP.[6]
-
Treat the resin with the optimized deprotection solution for 2 minutes, repeat for 8 minutes.
-
Wash the resin extensively with NMP.
-
-
Immediate Coupling of Third Amino Acid:
-
Immediately proceed with the coupling of the third amino acid without any delay.
-
-
Cleavage and Analysis:
-
Cleave the peptide from the resin and analyze the crude product by HPLC.
-
Data Summary: Deprotection Conditions and DKP Formation
| Deprotection Cocktail | Solvent | Typical DKP Formation | Reference |
| 20% Piperidine | DMF | High | [5][6] |
| 5% Piperidine | DMF | Moderate | [6] |
| 5% Piperazine | NMP | Low | [6] |
| 2% DBU / 5% Piperazine | NMP | Very Low | [6][9] |
References
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). ACS Fall 2025. Retrieved from [Link]
-
D'Souza, L. M., & Yudin, A. K. (2006). Annulated Diketopiperazines from Dipeptides or Schöllkopf Reagents via Tandem Cyclization-Intramolecular N-Arylation. The Journal of organic chemistry, 71(25), 9407–9414. Retrieved from [Link]
-
2,5-Diketopiperazine. (2023, December 2). In Wikipedia. Retrieved from [Link]
-
Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications, (15), 1155–1156. Retrieved from [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11853. Retrieved from [Link]
-
Diketopiperazines. (n.d.). Baran Lab. Retrieved from [Link]
-
Kaczmarek, K., & Zabrocki, J. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(11), 3122. Retrieved from [Link]
-
Mart, A. D., et al. (2015). Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis. Angewandte Chemie International Edition, 54(42), 12359–12363. Retrieved from [Link]
-
Shute, R. E., & Rich, D. H. (1987). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of R. ElectronicsAndBooks. Retrieved from [Link]
-
Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46843–46855. Retrieved from [Link]
-
Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46843–46855. Retrieved from [Link]
-
Pierson, H. A., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry, 32(10), 2636–2643. Retrieved from [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 87(3), 283–288. Retrieved from [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11853. Retrieved from [Link]
-
Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate. Retrieved from [Link]
-
Stein, R. A., & Moore, S. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. Retrieved from [Link]
-
Wanjari, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
Wang, Y., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298. Retrieved from [Link]
-
DKP formation mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved from [Link]
-
Embry, M. (n.d.). ACS Fall 2025. Retrieved from [Link]
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (2022). Google Patents.
-
Wanjari, S. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
SIDE REACTION IN PEPTIDE SYNTHESIS. (n.d.). Slideshare. Retrieved from [Link]
-
Roy, P., & Ghadiri, M. R. (2009). Solid-phase synthesis of functionalized bis-peptides. Organic letters, 11(18), 4140–4143. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with D-Isoglutamine
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields and product impurities, when incorporating D-Isoglutamine into their peptide sequences. D-Isoglutamine, a crucial component in many immunomodulatory peptides like muramyl dipeptide (MDP) analogs, presents unique challenges due to its stereochemistry and reactive side-chain amide.[1][2][3] This document provides in-depth, field-proven insights and actionable protocols to help you navigate these complexities and optimize your synthesis outcomes.
Our approach is rooted in a deep understanding of peptide chemistry, focusing on the causality behind experimental choices to empower you to not just follow steps, but to make informed decisions in your own research.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of D-Isoglutamine-containing peptides. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step guide to resolving the problem.
Q1: My overall peptide yield is significantly lower than expected after incorporating D-Isoglutamine. What are the likely causes?
A1: Low yields in syntheses involving D-Isoglutamine can typically be traced back to three primary issues: incomplete coupling due to steric hindrance, and two major side reactions: intramolecular lactam formation and dehydration of the side-chain amide. The D-configuration and the carboxamide side chain can create a sterically challenging environment for the incoming activated amino acid.[4][5]
Troubleshooting Workflow for Low Yield:
Below is a systematic approach to diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low peptide yields.
Q2: My LC-MS analysis shows a significant peak with a mass of -17 Da from my target peptide. What is this species?
A2: A mass loss of 17 Da (M-17) is a classic indicator of pyroglutamate formation. This occurs when the N-terminal D-Isoglutamine's side-chain amide attacks the backbone alpha-amino group, leading to cyclization and the elimination of ammonia (NH₃).[6][7][8][9] This side reaction is particularly prevalent if D-Isoglutamine is at the N-terminus of the peptide.
Mechanism of Pyroglutamate Formation:
Caption: Mechanism of pyroglutamate formation from an N-terminal D-Isoglutamine.
Prevention and Mitigation:
-
Protect the Side Chain: The most effective way to prevent this is to use a side-chain protected Fmoc-D-Gln derivative. Fmoc-D-Gln(Trt)-OH is highly recommended. The bulky trityl (Trt) group physically prevents the side-chain amide from attacking the N-terminal amine and also improves the solubility of the amino acid derivative.[10][11][12]
-
Modify the N-terminus: If the sequence allows, acetylating the N-terminus immediately after the coupling of D-Isoglutamine can prevent this cyclization.
-
Optimize pH: The reaction is often base-catalyzed. Ensure complete neutralization after Fmoc deprotection without prolonged exposure to basic conditions.
Q3: I see multiple peaks in my HPLC, but my mass spectrometry shows they all have the same mass as my target peptide. What could be happening?
A3: This scenario strongly suggests the formation of a mass-neutral isomer, most likely a lactam byproduct resulting from an aspartimide-like rearrangement. The side-chain amide of D-Isoglutamine can attack the backbone carbonyl group of the same residue, forming a five-membered succinimide-like ring. This intermediate can then be hydrolyzed to reopen the ring, yielding either the original peptide (α-peptide) or a rearranged iso-peptide (β-peptide) where the peptide bond is formed with the side-chain carboxyl group. These isomers are often separable by HPLC but are indistinguishable by mass spectrometry alone.
Proposed Mechanism of Lactam Formation:
Caption: Proposed mechanism for isomeric byproduct formation.
Prevention and Mitigation:
-
Side-Chain Protection: As with pyroglutamate formation, using Fmoc-D-Gln(Trt)-OH is the best preventative measure. The trityl group protects the amide nitrogen, making it non-nucleophilic and unable to initiate the attack.[12]
-
Choice of Coupling Reagents: Avoid prolonged activation times, especially with carbodiimides like DCC/DIC, which can promote this side reaction. High-efficiency aminium/uronium reagents like HATU or HCTU can lead to faster, cleaner couplings, reducing the time for side reactions to occur.[13][14]
-
Sterically Hindered Protecting Groups: For glutamic acid, which has a similar side chain, sterically hindered esters like 2,4-dimethyl-3-pentyl ester have been shown to minimize aspartimide formation.[12] While not a direct solution for isoglutamine, this highlights the principle of using steric bulk to prevent unwanted cyclization.
Q4: My mass spectrum shows a peak at M-18 Da. What is the cause?
A4: A mass loss of 18 Da (M-18) typically indicates a dehydration reaction. In the context of D-Isoglutamine, this is most likely the conversion of the side-chain amide to a nitrile. This can be promoted by the coupling reagents, especially carbodiimides, during the activation step of the subsequent amino acid.[15][16]
Prevention and Mitigation:
-
Use a Protected D-Isoglutamine: The trityl-protected derivative, Fmoc-D-Gln(Trt)-OH , will prevent this side reaction as the amide is masked.[12]
-
Avoid Carbodiimides: If you must use an unprotected D-Isoglutamine, switch from carbodiimide-based activators (like DIC) to phosphonium or aminium salts (e.g., PyBOP, HATU). These reagents are less likely to cause dehydration of the side-chain amide.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-D-Gln(Trt)-OH using HATU
This protocol is designed to maximize coupling efficiency and minimize side reactions when incorporating D-Isoglutamine.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x).
-
Amino Acid Activation: In a separate vessel, dissolve:
-
Fmoc-D-Gln(Trt)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in a minimal amount of DMF. Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a Kaiser test. If the test is positive (indicating incomplete coupling), perform a second coupling (double coupling) by repeating steps 3-5.
Protocol 2: Analytical Characterization of Crude Peptide
This protocol outlines the steps to identify potential side products.
-
Cleavage: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Run a gradient from 5% to 95% Acetonitrile (with 0.1% TFA) over 30 minutes.
-
Monitor the UV absorbance at 214 nm and 280 nm.
-
Couple the HPLC output to a mass spectrometer to obtain the mass of all eluting peaks.
-
-
Data Interpretation:
-
Target Mass (M): Confirm the presence of your desired peptide.
-
M-17 Peak: Indicates pyroglutamate formation.
-
M-18 Peak: Suggests side-chain dehydration to a nitrile.
-
Multiple Peaks at Mass M: Points to the presence of isomers, likely from lactam formation.
-
| Observed Mass Change | Potential Side Reaction | Primary Cause | Recommended Action |
| -17 Da | Pyroglutamate Formation | N-terminal D-iGln cyclization | Use Fmoc-D-Gln(Trt)-OH |
| -18 Da | Dehydration | Side-chain amide conversion to nitrile | Use Fmoc-D-Gln(Trt)-OH; Avoid DIC |
| None (Isomeric Peaks) | Lactam Formation | Side-chain attack on backbone | Use Fmoc-D-Gln(Trt)-OH |
| Incomplete Coupling | Steric Hindrance | Inefficient coupling reagent/conditions | Use HATU/HCTU; Double couple |
References
-
Liu, D. et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry. Available at: [Link]
-
Khan, F. et al. (2021). Improved Synthesis of D‐Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications. Chemistry – An Asian Journal. Available at: [Link]
-
ResearchGate. (n.d.). Pyroglutamate formation mechanism. ResearchGate. Available at: [Link]
-
Jain, R. K. et al. (1988). Synthesis, Mass Spectral Characterization and Immunoadjuvant Activity of Some Novel Lipophilic Derivatives of Muramyl Dipeptides. PubMed. Available at: [Link]
-
Martin, T. D. et al. (1983). Synthesis and fast-atom-bombardment-mass spectrometry of N-acetylmuramoyl-L-alanyl-D-isoglutamine (MDP). PubMed. Available at: [Link]
-
El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Lefrancier, P. et al. (1977). Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs. International Journal of Peptide and Protein Research. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Creative Biolabs. (n.d.). N-Terminal Cyclization Analysis. Creative Biolabs. Available at: [Link]
-
Matrix Innovation. (n.d.). Fmoc-D-Gln(Trt)-OH. Matrix Innovation. Available at: [Link]
-
AAPPTec. (n.d.). Fmoc-D-Gln-OH. AAPPTec. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Li, L. et al. (1999). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. Journal of Neurochemistry. Available at: [Link]
-
Miyagi, M. et al. (2023). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. Analytical Chemistry. Available at: [Link]
-
Dick, L. W. et al. (2007). Determination of the origin of the N terminal pyro-glutamate variation in monoclonal antibodies using model peptides. Biotechnology and Bioengineering. Available at: [Link]
-
Jackson, S. E. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers. Available at: [Link]
-
Gobec, S. et al. (2022). Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents. Molecules. Available at: [Link]
-
Townsend, C. A. et al. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature. Available at: [Link]
-
Miyagi, M. et al. (2023). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. ChemRxiv. Available at: [Link]
-
Kamisango, K. et al. (1981). Chemical synthesis and adjuvant activity of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) analogs 1, 2. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Oomens, J. et al. (2018). Dehydration reactions of protonated dipeptides containing asparagine or glutamine investigated by infrared ion spectroscopy. International Journal of Mass Spectrometry. Available at: [Link]
-
Ng, D. & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research. Available at: [Link]
-
Bitan, G. et al. (2001). Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. Journal of Peptide Science. Available at: [Link]
- Al-awar, R. S. & Ray, J. E. (Eds.). (2012). Structure-based drug design. Humana Press.
-
Lioe, H. et al. (2012). Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Wang, X. et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
-
Montalbán-López, M. et al. (2021). Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. ACS Synthetic Biology. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Fenichel, R. L. et al. (1979). A shortened synthesis of adjuvant dipeptide (MDP). Cancer Treatment Reports. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]
-
Rave, E. et al. (2013). Coupling efficiency of directional fiber couplers in the mid-infrared. Optics Letters. Available at: [Link]
-
Wang, Y. et al. (2023). Optical Coupling Efficiency of a Coupler with Double-Combined Collimating Lenses and Thermally Expanded Core Fibers. Applied Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, mass spectral characterization and immunoadjuvant activity of some novel lipophilic derivatives of muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wpage.unina.it [wpage.unina.it]
- 5. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Fmoc-D-Gln(Trt)-OH | Matrix Innovation [matrix-innovation.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bachem.com [bachem.com]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Isoglutamine Benzyl Ester Hydrochloride in Synthesis
Welcome to the technical support guide for D-Isoglutamine Benzyl Ester Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered during the synthesis of peptides and other molecules using this reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
A1: this compound is a protected derivative of D-isoglutamine, a stereoisomer of the naturally occurring L-isoglutamine.[1][2][3] In synthetic chemistry, particularly in peptide synthesis, it serves as a crucial building block. The benzyl ester group protects the γ-carboxylic acid, while the hydrochloride salt enhances stability and solubility in polar solvents. This protection scheme allows for selective amide bond formation at the α-amino group without unintended reactions at the side chain.[4] Its applications are prominent in the preparation of bioactive peptides and pharmaceutical intermediates where precise control over the molecular architecture is paramount.[4][5]
Q2: What are the most common side reactions observed when using this compound?
A2: The primary side reactions involving this compound and related glutamine derivatives in peptide synthesis include:
-
Pyroglutamate Formation: Intramolecular cyclization of the N-terminal isoglutamine residue.[6][7][8]
-
Hydrolysis of the Benzyl Ester: Premature cleavage of the benzyl ester protecting group.[9][10]
-
Racemization: Loss of stereochemical integrity at the α-carbon.[11][12]
-
Diketopiperazine Formation: Cyclization of a dipeptide, leading to chain termination.[13]
Each of these side reactions can lead to impurities that are often difficult to separate from the desired product, potentially compromising the yield and biological activity of the final molecule.
Troubleshooting Guide: Side Reactions & Mitigation Strategies
This section provides a detailed analysis of common side reactions, their mechanisms, and actionable protocols to minimize their occurrence.
Issue 1: Pyroglutamate Formation
Underlying Cause: N-terminal D-isoglutamine can undergo intramolecular cyclization to form a pyroglutamate residue, especially under acidic or basic conditions, or upon heating.[6][7][14] This reaction involves the nucleophilic attack of the N-terminal amine on the side-chain amide, releasing ammonia.[6] While this can be a desired modification in some bioactive peptides for enhanced stability, it is often an undesired side reaction.[6][15]
Visualizing the Mechanism:
Caption: Mechanism of Pyroglutamate Formation
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a pH range of 6.0-6.5 during coupling and purification steps where the N-terminus is deprotected.[16] | The rate of pyroglutamate formation is minimized in a slightly acidic to neutral pH range.[16] Both strongly acidic and basic conditions can catalyze the cyclization. |
| Temperature | Conduct reactions at or below room temperature whenever possible. Avoid prolonged heating. | Elevated temperatures significantly accelerate the rate of spontaneous cyclization. |
| Coupling Reagents | Use coupling reagents with lower activation energies and shorter reaction times. Consider in-situ activating agents. | Minimizing the time the N-terminal amine is free and the side chain is activated reduces the opportunity for intramolecular cyclization. |
| Strategic Synthesis | If synthesizing a long peptide, consider introducing the N-terminal isoglutamine residue in the final steps. | This limits the exposure of the free N-terminal isoglutamine to multiple reaction cycles. |
Experimental Protocol: pH Monitoring and Adjustment
-
Reaction Setup: Dissolve the peptide in a suitable solvent (e.g., DMF).
-
pH Measurement: Before adding coupling reagents, measure the apparent pH of the solution using a pH indicator strip suitable for organic solvents.
-
Adjustment: If the pH is outside the optimal range, add a small amount of a mild acid (e.g., 1% acetic acid in DMF) or a hindered base (e.g., N,N-diisopropylethylamine, DIEA) to adjust.
-
Monitoring: Re-check the pH after the addition of reagents and throughout the reaction, adjusting as necessary.
Issue 2: Premature Hydrolysis of the Benzyl Ester
Underlying Cause: The benzyl ester protecting the γ-carboxyl group can be prematurely cleaved under certain conditions, particularly strong basic or acidic treatments that are sometimes used for the deprotection of other functional groups.[9][17] While generally stable, prolonged exposure to these conditions can lead to the formation of the free carboxylic acid, which can then participate in undesired side reactions.
Visualizing the Workflow:
Caption: Pathway for Premature Benzyl Ester Hydrolysis.
Mitigation Strategies:
| Condition | Recommendation | Rationale |
| Base Selection | For Fmoc deprotection, use piperidine in DMF at the recommended concentration (typically 20%) and for a limited time. Avoid stronger bases or prolonged exposure. | Piperidine is generally compatible with benzyl esters for short reaction times, but extended exposure can lead to cleavage. |
| Acidic Cleavage | If using a Boc protection strategy, be aware that the conditions for Boc removal (e.g., strong acids like TFA) can also cleave the benzyl ester. | The stability of the benzyl ester to acid can be modified by substituents on the phenyl ring. |
| Orthogonal Protection | Employ an orthogonal protecting group strategy where the benzyl ester is stable to the deprotection conditions of other groups. | For example, if extensive base treatment is required, consider a more base-stable carboxyl protecting group. |
| Enzymatic Deprotection | In some specific cases, enzymatic hydrolysis can offer a milder alternative for deprotection, though this is less common for benzyl esters.[10] | Enzymes can provide high selectivity, avoiding harsh chemical conditions that might cause side reactions.[10] |
Issue 3: Racemization
Underlying Cause: The stereochemical integrity of the α-carbon of D-isoglutamine can be compromised during the activation of the carboxyl group for peptide coupling.[18] This is often mediated by the formation of a planar oxazolone intermediate, which can be deprotonated and reprotonated, leading to a mixture of D and L isomers.[18] The presence of base can exacerbate this issue.[12]
Mitigation Strategies:
| Factor | Recommendation | Rationale |
| Coupling Additives | Always use racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[13][18] | These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation and subsequent racemization.[18] |
| Base Stoichiometry | Use a hindered, non-nucleophilic base like DIEA and carefully control its stoichiometry. Use the minimum amount necessary to neutralize any salts and facilitate the reaction. | Excess base can promote the abstraction of the α-proton, leading to racemization. |
| Temperature | Perform coupling reactions at low temperatures (e.g., 0 °C) and allow them to warm to room temperature slowly.[18] | Lower temperatures reduce the rate of both the desired coupling and the undesired racemization, often favoring the former. |
| Solvent Choice | Consider the polarity of the solvent. While DMF is common, less polar solvents like dichloromethane (DCM) may reduce racemization in some cases.[18] | The solvent can influence the stability of the oxazolone intermediate and the rate of enolization. |
Experimental Protocol: Chiral HPLC Analysis for Racemization
-
Sample Preparation: Hydrolyze a small sample of the final peptide product in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Derivatization: Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).
-
HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC. The diastereomeric derivatives of D- and L-isoglutamine will have different retention times, allowing for their quantification.
-
Quantification: Compare the peak areas of the D- and L-isomers to determine the extent of racemization.
References
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
-
Schutkowski, M., et al. (n.d.). Hydrolysis of peptide esters by different enzymes. PubMed. [Link]
-
Various Authors. (2025). On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. [Link]
-
Nakano, T., et al. (n.d.). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. PubMed Central. [Link]
-
Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. [Link]
-
ResearchGate. (n.d.). Spontaneous cyclization of glutamine to pyroglutamate. [Link]
-
Química Organica.org. (2009). Peptide synthesis - Acid group protection. [Link]
-
Ang, J. Y., et al. (n.d.). Approaches for peptide and protein cyclisation. PMC - NIH. [Link]
-
Kumar, A., et al. (n.d.). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. NIH. [Link]
-
Pikal, M. J., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Liu, D., et al. (n.d.). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. NIH. [Link]
-
ResearchGate. (n.d.). Pyroglutamate formation mechanism. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). D-Isoglutamine benzyl ester monochlorohydrate. [Link]
-
Romanova, E. V., et al. (n.d.). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. PubMed. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubChem. (n.d.). D-isoglutamine benzyl ester. [Link]
- Google Patents. (n.d.). Method of racemizing d-alpha-acetylamide-alpha- (substituted-benzyl)-propionitriles.
-
Kovacs, J., et al. (n.d.). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. PubMed. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
- Google Patents. (n.d.).
-
Bodanszky, M., et al. (n.d.). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. PubMed. [Link]
-
Mhamane, D., et al. (n.d.). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. PMC - NIH. [Link]
Sources
- 1. This compound | C12H17ClN2O3 | CID 22802678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Isoglutamine benzyl ester monochlorohydrate | C12H17ClN2O4 | CID 168499144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-isoglutamine benzyl ester | C12H16N2O3 | CID 12917486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 13. peptide.com [peptide.com]
- 14. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]
- 17. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HATU Coupling for D-Isoglutamine Benzyl Ester Hydrochloride
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of amide bond formation. Here, we specifically address the challenges and optimization strategies for the HATU-mediated coupling of D-Isoglutamine benzyl ester hydrochloride. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Here are some of the common questions we encounter when researchers use this compound in HATU coupling reactions.
Q1: Why is an extra equivalent of base required when using this compound?
A1: D-Isoglutamine benzyl ester is supplied as a hydrochloride (HCl) salt to improve its stability and handling.[1] The protonated amine of the salt is unreactive as a nucleophile. Therefore, one equivalent of a non-nucleophilic tertiary base (like DIPEA or NMM) is required to neutralize the HCl salt and generate the free amine in situ.[2][3][4] An additional one to two equivalents of base are then needed to facilitate the HATU coupling mechanism itself by deprotonating the carboxylic acid partner.[5][6][7]
Q2: What is the optimal order of reagent addition for this coupling reaction?
A2: For most applications, the recommended order is to pre-activate the carboxylic acid.[8][9][10] This involves dissolving the carboxylic acid and HATU in an anhydrous polar aprotic solvent (like DMF), followed by the addition of the base.[11][12] Allow this mixture to stir for several minutes (10-20 min) to form the reactive OAt-active ester.[12][13] Finally, add the solution of this compound that has been pre-neutralized with one equivalent of base. This approach minimizes potential side reactions, such as the reaction of the amine with HATU.[6][10]
Q3: Which solvent is best suited for this reaction?
A3: Anhydrous N,N-Dimethylformamide (DMF) is the most commonly used and recommended solvent for HATU coupling reactions due to its excellent solvating properties for the reagents and intermediates involved.[5][11] Other polar aprotic solvents like Dichloromethane (DCM) can also be used, primarily depending on the solubility of your specific substrates.[10] It is crucial to use anhydrous solvents, as water can lead to the hydrolysis of HATU and the activated ester, reducing your yield.[12][14]
Q4: Can racemization be a concern with D-Isoglutamine during HATU coupling?
A4: Yes, racemization is a potential side reaction in any peptide coupling, particularly with certain amino acids.[2][15][16] HATU is known for its ability to suppress racemization compared to many other coupling reagents due to its rapid reaction kinetics.[6][17] However, the choice of base can significantly influence the extent of racemization. Weaker bases with greater steric hindrance, such as 2,4,6-collidine, are often recommended over stronger bases like DIPEA when there is a heightened risk of racemization.[3]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HATU coupling of this compound.
Issue 1: Low or No Product Yield
Low product yield is one of the most frequent challenges. The underlying cause often lies in one of the following areas:
Root Cause Analysis & Solutions
-
Incomplete Neutralization of the Amine Salt:
-
Explanation: The primary amine of this compound must be deprotonated to its free form to act as a nucleophile. Insufficient base will leave a portion of the amine as the unreactive hydrochloride salt.
-
Solution: Ensure at least one full equivalent of a tertiary base (e.g., DIPEA, NMM) is added to the this compound solution and stirred for 10-15 minutes before its addition to the activated carboxylic acid.[13]
-
-
Hydrolysis of Reagents:
-
Explanation: HATU and the subsequently formed OAt-active ester are sensitive to moisture.[14] Water present in the reaction solvent or on glassware will hydrolyze these species, preventing amide bond formation.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[12] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[6]
-
-
Poor Reagent Solubility:
-
Explanation: If any of the coupling partners (the carboxylic acid, D-Isoglutamine benzyl ester, or HATU) are not fully dissolved, the reaction will be slow and incomplete.[18]
-
Solution: Perform a pre-reaction solubility test for each reagent in the chosen solvent at the intended concentration. If solubility is an issue, consider switching to a solvent with better solvating properties, such as DMF or DMSO.[11]
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) indicates the formation of side products.
Root Cause Analysis & Solutions
-
Guanidinylation of the Amine:
-
Explanation: If the free amine of D-Isoglutamine benzyl ester attacks the guanidinium carbon of HATU instead of the activated ester, a guanidinylated and unreactive species is formed.[6] This is more likely if HATU is used in significant excess or if the primary coupling reaction is slow.
-
Solution: Use a modest excess of HATU (1.0-1.2 equivalents).[6][11] Adhering to the pre-activation protocol, where the carboxylic acid is activated before the amine is introduced, can also minimize this side reaction.[10]
-
-
Reaction with Side Chains:
-
Explanation: If the carboxylic acid coupling partner has nucleophilic side chains (e.g., the hydroxyl group of tyrosine), these can potentially react with HATU.[6]
-
Solution: Ensure that all nucleophilic side chains on the carboxylic acid partner are appropriately protected before attempting the coupling reaction.
-
-
Formation of Tetramethylurea Adducts:
-
Explanation: Tetramethylurea is a byproduct of the HATU reaction.[19] While generally easy to remove during aqueous workup, it can sometimes be challenging to separate from more polar products.
-
Solution: A thorough aqueous workup, including washes with dilute acid and brine, is typically sufficient. If the product is not water-soluble, purification by column chromatography may be necessary.
-
Issue 3: Racemization of the Product
Maintaining the stereochemical integrity of your product is crucial.
Root Cause Analysis & Solutions
-
Base-Mediated Racemization:
-
Explanation: The base used in the reaction can influence the rate of racemization. Stronger bases can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemistry.[2][3]
-
Solution: If racemization is detected, consider switching from a stronger base like DIPEA (pKa ~10.1) to a weaker, more sterically hindered base like N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine (pKa ~7.4).[3]
-
-
Prolonged Reaction Time/Elevated Temperature:
-
Explanation: Longer exposure of the activated amino acid to the basic reaction conditions can increase the likelihood of racemization.
-
Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as it is complete. Avoid unnecessarily high temperatures; most HATU couplings proceed efficiently at room temperature.[6]
-
HATU Activation and Coupling Mechanism
Caption: The two-stage process of HATU-mediated amide bond formation.
Experimental Protocols
Protocol 1: Standard Solution-Phase Coupling
This protocol outlines a general procedure for the coupling of a generic N-protected carboxylic acid to this compound.
Materials:
-
N-protected carboxylic acid (1.0 eq)
-
This compound (1.05 eq)[1]
-
HATU (1.1 eq)[13]
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 eq total)[13]
-
Anhydrous N,N-Dimethylformamide (DMF)[11]
-
Standard workup and purification reagents (e.g., Ethyl acetate, 1M HCl, sat. NaHCO₃, Brine)
| Reagent | Equivalents | Purpose |
| N-protected Carboxylic Acid | 1.0 | Acid component |
| D-Isoglutamine benzyl ester HCl | 1.05 | Amine component |
| HATU | 1.1 | Coupling reagent |
| DIPEA / 2,4,6-Collidine | 3.0 | Base (neutralization & activation) |
| Anhydrous DMF | - | Solvent |
Procedure:
-
Amine Preparation: In a round-bottom flask, dissolve this compound (1.05 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.[13]
-
Carboxylic Acid Pre-activation: In a separate flask under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[13]
-
Cool the carboxylic acid solution to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the carboxylic acid/HATU mixture.[13]
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.[13]
-
Coupling: Add the prepared amine solution from step 1 to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring completion by TLC or LC-MS.[6]
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography if necessary.
References
- A Researcher's Guide to Amino Acid Racemization with HOTU and Other Coupling Reagents. Benchchem.
- Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling. Benchchem.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health.
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate.
- HATU: Precision Peptide Coupling Reagent for Advanced Synthesis. Online Inhibitor.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- HATU. Wikipedia.
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate.
- Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing).
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem.
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- amide coupling help. Reddit.
- Optimizing Peptide Coupling: Key Techniques. CSBio.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? National Institutes of Health.
- How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
- HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. YouTube.
- Application Notes and Protocols for the Efficient Coupling of H-Asp(OtBu)-OtBu.HCl with HATU. Benchchem.
- Coupling Reagents. Aapptec Peptides.
- Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
- HATU - Efficient Peptide Coupling Reagent. APExBIO.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Synthesis of Peptides. Thieme Chemistry.
- Amine to Amide Mechanism - HATU. Common Organic Chemistry.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- HATU coupling - what's the best order? Reddit.
- HATU:a third-generation coupling reagent. ChemicalBook.
- D-isoglutamine benzyl ester. PubChem.
- This compound. PubChem.
- Benzyl Esters. Organic Chemistry Portal.
- Substituted Benzyl Esters. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.
- General method to prepare amino acids benzyl esters and to isolate them... ResearchGate.
Sources
- 1. This compound | C12H17ClN2O3 | CID 22802678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. americapeptides.com [americapeptides.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jpt.com [jpt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
Technical Support Center: D-Isoglutamine Benzyl Ester Hydrochloride
Welcome to the technical support guide for D-Isoglutamine Benzyl Ester Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for the effective use of this compound in your experiments. As Senior Application Scientists, we understand that reagent stability is paramount to experimental success. This guide explains the causality behind our recommendations to ensure the integrity and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and properties of this compound.
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 18800-75-4) is a protected amino acid derivative.[1][2][3] It is primarily used in peptide synthesis, where the benzyl ester group protects the γ-carboxylic acid of the D-isoglutamine residue, allowing for selective amide bond formation without side reactions.[4] The hydrochloride salt form enhances the compound's stability as a solid and improves its solubility in polar solvents, making it easier to handle in laboratory settings.[4] It also serves as a valuable building block in the synthesis of various pharmaceuticals and is used in biochemical research to study amino acid metabolism.[1]
Q2: How should I properly store the solid (powder) form of this compound?
For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry environment at temperatures between 2-8°C.[1][4] Some suppliers of similar protected amino acids recommend storage at -20°C for maximum shelf life.[5][6] Always refer to the manufacturer's specific recommendations on the Certificate of Analysis.
Q3: What are the primary causes of instability for this compound when in solution?
Once dissolved, the compound's stability is primarily compromised by two chemical degradation pathways:
-
Benzyl Ester Hydrolysis: This is the most significant degradation route. The ester bond is susceptible to cleavage by water (hydrolysis), which breaks the molecule into D-Isoglutamine and benzyl alcohol.[7][8][9] This reaction can be catalyzed by both acidic and basic conditions.[7][10]
-
Deamidation and Cyclization: The isoglutamine moiety itself can degrade. The primary amide group can be hydrolyzed to a carboxylic acid (forming D-glutamic acid benzyl ester and ammonia), a process known as deamidation.[11] This is often accelerated at non-neutral pH and higher temperatures.[12][13] Additionally, glutamine derivatives can undergo intramolecular cyclization to form pyroglutamic acid derivatives, especially when heated.[12]
Q4: What is the recommended general procedure for preparing a stock solution?
To minimize initial degradation, prepare stock solutions just before use. If storage is necessary, use a sterile, high-purity solvent. While solubility is enhanced in polar solvents, the choice depends on your experimental needs. For aqueous applications, consider a buffered solution to maintain a stable pH. After dissolving the compound, filter-sterilize the solution through a 0.22 µm filter if it will be used in cell culture or stored for an extended period.
Q5: How long can I store a stock solution, and under what conditions?
The stability of L-glutamine in solution is highly dependent on temperature and pH.[13][14] Based on data for L-glutamine, which shares the same reactive amide group, degradation is significantly slowed at lower temperatures.[13]
| Storage Condition | Temperature | Expected Stability | Rationale |
| Solid Powder | 2-8°C | >1 Year | In the absence of water, hydrolytic pathways are inhibited.[1][4] |
| Aqueous Solution | 22-24°C (Room Temp) | Hours to Days | Degradation is variable but significant. A study on L-glutamine showed noticeable degradation within days.[13] |
| Aqueous Solution | 4°C | Days to Weeks | The degradation rate of L-glutamine is less than 0.15% per day at 4°C.[13] This is the recommended short-term storage. |
| Aqueous Solution | -20°C to -80°C | Weeks to Months | Freezing the solution drastically reduces the rate of all chemical degradation pathways.[6][13] Aliquoting is critical to avoid freeze-thaw cycles. |
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments, linking them back to the stability of the compound.
Problem: My experiment (e.g., peptide synthesis, cell treatment) yielded poor or inconsistent results, and I suspect reagent degradation.
-
Potential Cause 1: Aged Stock Solution. The most common cause is the use of a stock solution that was prepared too far in advance or stored improperly (e.g., at room temperature or 4°C for too long).
-
Validation & Solution: Prepare a fresh solution of this compound immediately before starting your experiment. Compare the results with those obtained using the old stock. If the fresh solution works, discard the old stock. For future work, adhere strictly to the storage guidelines, preparing fresh solutions or using properly stored frozen aliquots.
-
Potential Cause 2: Incorrect pH of the reaction/culture medium. The stability of the compound is highly pH-dependent.[10][12] Extreme pH levels (both acidic and basic) will rapidly accelerate the hydrolysis of the benzyl ester.[7][10]
-
Validation & Solution: Verify the pH of your solvent or reaction buffer. If possible, adjust the pH to a near-neutral range (pH 6-7.5) where stability is generally highest. If your experiment requires a non-neutral pH, the reagent should be added at the very last moment to minimize its exposure time to these conditions.
Problem: I see unexpected peaks in my HPLC or LC-MS analysis of my reaction mixture.
-
Potential Cause: Degradation Products. The unexpected peaks are likely the degradation products of this compound.
-
Identification & Solution:
-
Peak 1 (More Polar): Likely D-Isoglutamine, the product of benzyl ester hydrolysis. It will elute earlier than the parent compound on a reverse-phase HPLC column.
-
Peak 2 (Less Polar/Volatile): Could be benzyl alcohol, the other product of ester hydrolysis.[7][9] This can also be detected by GC-MS.[15]
-
Peak 3 (Similar Polarity): Could be the deamidated product, D-glutamic acid benzyl ester, or the cyclized pyroglutamic acid derivative.
-
Confirmation: To confirm, run a stability study on your stock solution (see Protocol 1 below). Inject samples at different time points (e.g., 0, 4, 24, 48 hours) after preparation and storage under your typical experimental conditions. The growth of new peaks over time corresponding to a decrease in the parent peak confirms degradation.
-
Section 3: Protocols for Stability Assessment
These self-validating protocols allow you to empirically determine the stability of this compound under your specific experimental conditions.
Protocol 1: Workflow for a Basic Time-Course Stability Study via HPLC
This protocol establishes the degradation rate of the compound in a specific solvent over time.
Caption: Major degradation pathways in aqueous solution.
-
Ester Hydrolysis (Primary): This reaction is catalyzed by both acid (H+) and base (OH-). [7]Water acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, releasing the free carboxylic acid of D-isoglutamine and benzyl alcohol. [9]This is typically the fastest degradation pathway in solution.
-
Amide Hydrolysis / Deamidation (Secondary): This process also involves nucleophilic attack by water, but on the amide carbonyl group. It is generally slower than ester hydrolysis but is significantly influenced by temperature and pH. [11][12] By controlling temperature and maintaining a near-neutral pH, you can significantly extend the useful life of your this compound solutions, ensuring the accuracy and validity of your experimental results.
References
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.
- Stamicarbon B V, & DSM N V. (1998). Process for the preparation of benzyl alcohol. Google Patents.
- Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters.
- Stamicarbon B V. (2001). Process for the preparation of benzyl alcohol. Google Patents.
- Chem-Impex. (n.d.). D-Glutamic acid γ-benzyl ester α-amide hydrochloride.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Airaudo, C. B., Gayte-Sorbier, A., & Armand, P. (1987). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. ResearchGate.
- Guidechem. (n.d.). This compound 18800-75-4 Purity 99% China.
- Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192.
- Sigma-Aldrich. (n.d.). L-Glutamine Stability.
- Drug Delivery and Translational Research. (2024). The Role of Microemulsions in Enhancing the Stability of Biopharmaceutics. DDDT.
- Siddhi Vinayaka Spechem Private Limited. (n.d.). Protected Amino Acids - L-glutamic Acid Benzyl Ester HCL Manufacturer from Bengaluru.
- ResearchGate. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Chemical and Pharmaceutical Bulletin. (2001). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual.
- MedchemExpress.com. (n.d.). L-Glutamate-γ-benzyl ester | Amino Acid Derivative.
- Journal of Chemical and Pharmaceutical Research. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H17ClN2O3 | CID 22802678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [myskinrecipes.com]
- 5. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 8. scite.ai [scite.ai]
- 9. US6326521B2 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cpb.pharm.or.jp [cpb.pharm.or.jp]
Technical Support Center: Minimizing Aggregation of Peptides Containing D-Isoglutamine
Welcome to the technical support center dedicated to addressing the challenges of aggregation in peptides containing D-isoglutamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the causes of aggregation and strategies for its mitigation. Our focus is on providing not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.
Understanding the Challenge: The D-Isoglutamine Anomaly
Peptide aggregation is a common hurdle in the development of peptide-based therapeutics and research tools. It can lead to loss of biological activity, altered pharmacokinetics, and even immunogenicity.[1][2] The presence of a D-isoglutamine residue, an isomer of the naturally occurring L-glutamine, introduces a unique structural element that can significantly impact a peptide's propensity to aggregate.
The formation of an isopeptide bond, where the peptide backbone extends through the side chain of an amino acid, can alter the peptide's conformation and expose hydrophobic regions, driving intermolecular interactions and subsequent aggregation.[3] This is conceptually similar to the well-studied phenomenon of isoaspartate formation, which is known to be a major pathway for protein degradation and aggregation.[4][5] The D-configuration of the isoglutamine can further influence the peptide's secondary structure, potentially promoting the formation of aggregation-prone β-sheet structures.[6][7][8]
This guide will equip you with the knowledge and techniques to proactively address and troubleshoot aggregation issues in your D-isoglutamine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is D-isoglutamine and how does it form in my peptide?
A1: D-isoglutamine is a stereoisomer of L-isoglutamine, which itself is an isomer of glutamine. In D-isoglutamine, the peptide bond is formed through the gamma-carboxyl group of the glutamic acid side chain, rather than the alpha-carboxyl group. The "D-" designation refers to the stereochemistry at the alpha-carbon. D-isoglutamine is not a standard amino acid incorporated during ribosomal protein synthesis. Its presence in a synthetic peptide is typically a result of using a D-glutamic acid derivative during solid-phase peptide synthesis (SPPS) where the side-chain carboxyl group is activated for peptide bond formation.[9][10]
Q2: Why are peptides containing D-isoglutamine prone to aggregation?
A2: The presence of a D-isoglutamine residue can increase aggregation propensity for several reasons:
-
Altered Backbone Conformation: The isopeptide bond introduces a "kink" in the peptide backbone, which can disrupt normal secondary structures like alpha-helices and favor the formation of intermolecular beta-sheets, a hallmark of aggregation.[6][8]
-
Increased Hydrophobicity: The conformational change can lead to the exposure of hydrophobic side chains that would otherwise be buried within the peptide's structure, promoting hydrophobic interactions between peptide molecules.
-
Hydrogen Bonding: The altered backbone and side-chain orientations can create new opportunities for intermolecular hydrogen bonding, further stabilizing aggregated states.
Q3: What are the initial signs of aggregation in my peptide solution?
A3: The signs of aggregation can range from subtle to obvious:
-
Visual Cues: The most apparent sign is the appearance of visible precipitates, cloudiness, or turbidity in the solution.[11]
-
Changes in Spectroscopic Properties: An increase in light scattering can be detected by UV-Vis spectroscopy (as an increase in absorbance at higher wavelengths, e.g., 340-600 nm).[11] Changes in the fluorescence of intrinsic fluorophores like tryptophan can also indicate conformational changes associated with aggregation.
-
Chromatographic Analysis: Size-exclusion chromatography (SEC-HPLC) is a powerful tool to detect the formation of high-molecular-weight species (dimers, oligomers, and larger aggregates).[12]
Q4: Can I predict if my D-isoglutamine-containing peptide will aggregate?
A4: While it is challenging to predict aggregation with absolute certainty, several factors can indicate a higher risk:
-
High Hydrophobicity: Peptides with a high content of hydrophobic amino acids are more prone to aggregation.
-
Sequence Motifs: Certain amino acid sequences are known to be "hot spots" for aggregation.
-
Environmental Conditions: Factors like pH, temperature, ionic strength, and peptide concentration play a crucial role.[13][14]
Troubleshooting Guides
This section provides structured approaches to common aggregation-related problems encountered during the handling and formulation of D-isoglutamine-containing peptides.
Guide 1: Problem - My peptide precipitates immediately upon dissolution or during storage.
This is a common and frustrating issue. The following steps will help you systematically diagnose and resolve the problem.
Caption: A logical approach to diagnosing batch-to-batch aggregation variability.
Protocol 3: Comprehensive Analytical Characterization of Peptide Batches
-
Objective: To identify any subtle chemical or physical differences between batches that could explain the variability in aggregation.
-
Rationale: Small variations in purity, the presence of specific impurities (e.g., deletion or truncated sequences), or differences in the lyophilized cake structure can act as nucleation points for aggregation.
-
Materials:
-
Samples from different batches of the lyophilized peptide.
-
Analytical instrumentation: RP-HPLC, SEC-HPLC, Mass Spectrometry (MS), Circular Dichroism (CD) Spectropolarimeter.
-
-
Procedure:
-
Purity and Impurity Profiling: Analyze each batch by high-resolution reverse-phase HPLC (RP-HPLC) to accurately quantify purity and identify any differences in the impurity profile. Use mass spectrometry to identify the nature of the major impurities.
-
Aggregation State: Immediately upon reconstitution in a standardized buffer, analyze each batch by SEC-HPLC to determine the initial percentage of aggregates.
-
Conformational Analysis: Use circular dichroism (CD) spectroscopy to compare the secondary structure of the peptides from different batches. [15][16][17]Significant differences in the CD spectra could indicate conformational variations that predispose a batch to aggregation.
-
Moisture Content: Determine the residual moisture content in the lyophilized powder of each batch, as this can impact stability.
-
Protocol 4: Forced Degradation Studies
-
Objective: To compare the intrinsic stability of different peptide batches under accelerated stress conditions.
-
Rationale: By subjecting the batches to chemical and physical stresses, you can amplify subtle differences in their stability and propensity to aggregate.
-
Materials:
-
Peptide solutions from different batches in a standardized buffer.
-
pH meter, strong acid (e.g., HCl), and strong base (e.g., NaOH).
-
Oxidizing agent (e.g., hydrogen peroxide).
-
High-intensity light source.
-
Incubators for thermal stress.
-
-
Procedure:
-
Acid/Base Hydrolysis: Incubate peptide solutions at low (e.g., pH 2) and high (e.g., pH 10) pH.
-
Oxidation: Treat peptide solutions with a low concentration of hydrogen peroxide (e.g., 0.03%).
-
Photostability: Expose peptide solutions to a controlled source of UV and visible light.
-
Thermal Stress: Incubate peptide solutions at elevated temperatures (e.g., 40°C, 60°C).
-
At defined time points, analyze the stressed samples by RP-HPLC and SEC-HPLC to monitor the degradation of the main peak and the formation of aggregates and other degradation products.
-
Compare the degradation pathways and rates between batches to identify any inconsistencies in their stability profiles.
-
References
- CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis.
- Al-Garawi, A. A., Al-Harbi, S. A., & Al-Zahrani, A. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central.
- Aulic, M., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- Wang, S., et al. (2019). Evaluating protocols and analytical methods for peptide adsorption experiments. ScienceDirect.
- Ferdous, Z., & Bisharat, L. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central.
- Fluence Analytics. (2024). Assessing peptide stability under thermal stress conditions. News-Medical.Net.
- Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry.
- Janssen, A. E. M., & Gruppen, H. (2011). Dry heat stress stability of casein peptide mixture. PubMed.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Acharya, T., & Hall, C. K. (2018).
- Narvekar, M., & Sherje, A. P. (2010).
- Pharmaceutical Technology. (2015).
- Narvekar, M., & Sherje, A. P. (2010).
- BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Kuril, A. K. (2025).
- BenchChem. (2025). Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-D-Glu-OH.
- Neurelis. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
- Valliere-Douglass, J. F., et al. (2015).
- Iscovici, M., et al. (2020).
- Ozcan, I., & Urel, M. (2017). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing.
- Hughes, J. M., et al. (2023).
- BenchChem. (2023). A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis.
- Chen, S. M., et al. (2001).
- Mistry, S. C., et al. (2017). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. PMC.
- Sahoo, B., et al. (2009). Aggregation Kinetics of Interrupted Polyglutamine Peptides. PMC.
- Aswad, D. W., et al. (2000). Isoaspartate in peptides and proteins: formation, significance, and analysis. PubMed.
- Kumar, S., et al. (2022). Site-Specific Isopeptide Bond Formation: A Powerful Tool for the Generation of Potent and Nontoxic Antimicrobial Peptides. NIH.
- Sigma-Aldrich. (n.d.).
- Al-Azzam, W., & Al-Bataineh, H. (2021). Strategies for Improving Peptide Stability and Delivery. MDPI.
- West, A. P., et al. (2021).
- Allied Academies. (2023).
- Ferdous, Z., & Bisharat, L. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- ResearchGate. (2021).
- Audibert, F., et al. (1976). Relationship Between Chemical Structure and Adjuvant Activity of Some Synthetic Analogues of N-acetyl-muramyl-L-alanyl-D-isoglutamine (MDP). PubMed.
- UCL Discovery. (2021).
- Al-Azzam, W., & Al-Bataineh, H. (2021). Strategies for Improving Peptide Stability and Delivery. PMC.
- Ferdous, Z., & Bisharat, L. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.
- Pattabiraman, V. R., & Bode, J. W. (2011).
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed.
- SciSpace. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- National Institutes of Health. (2023).
- National Institutes of Health. (2016).
- ResearchGate. (2025).
Sources
- 1. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. Site-Specific Isopeptide Bond Formation: A Powerful Tool for the Generation of Potent and Nontoxic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between chemical structure and adjuvant activity of some synthetic analogues of N-acetyl-muramyl-L-alanyl-D-isoglutamine (MDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alliedacademies.org [alliedacademies.org]
- 14. mdpi.com [mdpi.com]
- 15. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of secondary structures of peptide polymers on antimicrobial efficacy and antibiotic potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical HPLC Troubleshooting for D-Isoglutamine Peptides
Welcome to the technical support center for analytical HPLC of D-Isoglutamine peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the chromatographic analysis of these unique molecules. The inherent properties of D-Isoglutamine, including its chirality and potential for isomerization, demand a nuanced approach to method development and troubleshooting. This resource provides in-depth, experience-driven solutions to common and complex issues, ensuring the integrity and accuracy of your analytical data.
I. Peak Shape and Resolution Issues
Poor peak shape is one of the most frequent challenges in peptide HPLC, directly impacting resolution and accurate quantification. For D-Isoglutamine containing peptides, these issues can be exacerbated by their specific chemical nature.
FAQ 1: Why am I observing peak tailing with my D-Isoglutamine peptide?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors.[1] For peptides, a primary cause is often secondary interactions between the analyte and the stationary phase.
Underlying Causes and Solutions:
-
Residual Silanol Interactions: Even with modern C18 columns, residual silanol groups on the silica backbone can interact with basic residues in your peptide, causing tailing.[2] D-Isoglutamine itself does not have a basic side chain, but other amino acids within the peptide sequence might.
-
Solution: The most common and effective solution is the use of an ion-pairing agent in the mobile phase, such as trifluoroacetic acid (TFA). TFA serves a dual purpose: it protonates the peptide, increasing its hydrophobicity and retention in reversed-phase chromatography, and it masks the active silanol groups on the stationary phase, minimizing secondary interactions.[3] For peptides that are particularly sensitive to tailing, increasing the TFA concentration from the typical 0.1% to 0.15% or even 0.2% can improve peak shape. However, be mindful that higher TFA concentrations can suppress ionization in mass spectrometry.[3]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities on the column inlet can lead to peak distortion.[4][5] Over time, the stationary phase itself can degrade, especially under harsh pH conditions, exposing more silanol groups.[2][6]
-
Solution: Implement a regular column cleaning and regeneration protocol. If you suspect contamination, flushing the column with a strong solvent series (e.g., water, isopropanol, acetonitrile, then back to your mobile phase) can be effective.[2] If the problem persists after cleaning, and you have performed numerous injections, the column may need to be replaced.[7] Using a guard column can also help protect the analytical column from contaminants.[5]
-
-
Inappropriate Sample Solvent: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase can cause peak distortion, including tailing or fronting.[8][9]
FAQ 2: My D-Isoglutamine peptide peak is broad. What's the cause and how can I fix it?
Broad peaks can significantly reduce sensitivity and resolution, making it difficult to detect and quantify impurities.
Underlying Causes and Solutions:
-
Large Injection Volume or Mass Overload: Injecting too much sample volume or a highly concentrated sample can overload the column, leading to broadened peaks.[8][10]
-
Solution: Reduce the injection volume or dilute the sample. A good starting point is to inject a smaller volume (e.g., 5 µL instead of 20 µL) to see if the peak shape improves.
-
-
Sub-optimal Mobile Phase Conditions: The choice and concentration of the organic modifier and ion-pairing agent can significantly impact peak width.
-
Solution: Experiment with different organic solvents. While acetonitrile is most common, sometimes switching to methanol or using a combination of acetonitrile and isopropanol can improve peak shape for certain peptides.[12] Adjusting the gradient slope is also a powerful tool; a shallower gradient can often improve resolution and sharpen peaks for closely eluting species.[11]
-
-
Column Pore Size Mismatch: For larger peptides, the pore size of the stationary phase is critical. If the peptide is too large to freely access the pores of the packing material, it can lead to restricted diffusion and band broadening.[13]
-
Solution: For peptides larger than approximately 40 amino acids, consider using a column with a larger pore size (e.g., 300 Å instead of the standard 100-130 Å). This allows the peptide to better interact with the stationary phase, resulting in improved peak shape and retention.[13]
-
FAQ 3: I'm seeing split or shoulder peaks for my main peptide. What does this indicate?
Split or shoulder peaks suggest the presence of more than one species eluting very close to each other or an issue with the chromatography system itself.[1][5]
Underlying Causes and Solutions:
-
Co-eluting Impurities: The shoulder or split peak could be a closely related impurity, such as a diastereomer, a deletion sequence, or a peptide with a post-translational modification. For D-Isoglutamine peptides, the presence of the L-Isoglutamine counterpart is a common concern.
-
Solution: Optimize the separation to resolve the two species. This can involve adjusting the gradient, changing the mobile phase modifier (e.g., from TFA to formic acid to alter selectivity), or trying a different stationary phase (e.g., a phenyl-hexyl phase instead of a C18). If you suspect a diastereomer, a chiral separation method may be necessary (see Section III).
-
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[2][5] This can be caused by pressure shocks or the dissolution of the silica bed at high pH.[2]
-
Solution: First, try reversing and flushing the column (check the manufacturer's instructions). If this doesn't resolve the issue, the column will likely need to be replaced.[2]
-
-
Injector Issues: A partially blocked injector port or a faulty injector rotor seal can also lead to split peaks.[14]
-
Solution: Perform routine maintenance on your injector, including cleaning the needle and seat and replacing the rotor seal if necessary.
-
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Residual silanol interactions | Use or increase the concentration of an ion-pairing agent like TFA.[3] |
| Column contamination | Implement a regular column cleaning protocol or replace the column.[2][7] | |
| Inappropriate sample solvent | Dissolve the sample in the initial mobile phase or a weaker solvent.[8][10] | |
| Broad Peaks | Mass/volume overload | Reduce injection volume or dilute the sample.[10] |
| Sub-optimal mobile phase | Optimize the organic modifier and gradient slope.[11][12] | |
| Pore size mismatch | For larger peptides, use a column with a larger pore size (e.g., 300 Å).[13] | |
| Split/Shoulder Peaks | Co-eluting impurity | Optimize the separation method (gradient, mobile phase, stationary phase). |
| Column void | Reverse and flush the column; replace if necessary.[2] | |
| Injector issue | Perform injector maintenance.[14] |
II. Retention Time and Reproducibility
Consistent retention times are fundamental for reliable peak identification and quantification. Drifting or unstable retention can compromise the validity of an analytical method.
FAQ 4: Why is the retention time of my D-Isoglutamine peptide shifting between injections?
Retention time variability can be a frustrating issue, often pointing to problems with the HPLC system or method parameters.[9]
Underlying Causes and Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.[14] The column needs to fully return to the initial mobile phase conditions before the next injection.
-
Solution: Ensure your equilibration step is long enough. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after the gradient.
-
-
Mobile Phase Instability: Changes in the mobile phase composition, such as evaporation of the organic solvent or degradation of additives, can lead to shifting retention times.
-
Solution: Prepare fresh mobile phases daily.[9] Keep the solvent bottles capped to minimize evaporation. If you are using a buffered mobile phase, ensure the pH is stable over the course of the analytical run.
-
-
Temperature Fluctuations: Column temperature has a significant effect on retention time.[4][12] Inconsistent laboratory temperatures can lead to poor reproducibility.[9]
-
Pump Performance Issues: Inconsistent flow rates due to worn pump seals, check valve problems, or air bubbles in the system will cause retention times to vary.[9][14]
-
Solution: Regularly degas your mobile phases. Perform routine maintenance on your pump, including replacing seals and cleaning or replacing check valves as needed.
-
III. Chiral Separation of D- and L-Isoglutamine Peptides
A critical analytical challenge for D-Isoglutamine peptides is confirming the chiral purity and separating the D-isomer from its L-counterpart. Standard reversed-phase columns are not capable of this separation.
FAQ 5: How can I separate my D-Isoglutamine peptide from its L-Isoglutamine diastereomer?
Separating diastereomers requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the analytes, leading to different retention times.[15]
Recommended Approach:
-
Chiral Stationary Phases (CSPs): Several types of CSPs are effective for separating amino acids and small peptides.
-
Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec® CHIROBIOTIC® T) are highly effective for the direct separation of underivatized amino acids and peptides.[15][16]
-
Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic phases (e.g., CHIRALPAK® ZWIX) are also powerful for the stereo-selective resolution of amino acids and small peptides, often with LC-MS compatible mobile phases.[17]
-
-
Method Development Considerations:
-
Mobile Phase: Chiral separations are often sensitive to the mobile phase composition. Typical mobile phases for these columns are polar organic or polar ionic, often consisting of methanol or acetonitrile with water and small amounts of acid (like formic or acetic acid) and/or base to control ionization.[15][16]
-
Temperature: As with reversed-phase, temperature can be a critical parameter for optimizing selectivity in chiral separations.
-
Direct Analysis: A significant advantage of modern CSPs is the ability to analyze the peptides directly without the need for derivatization, which can introduce its own set of potential impurities and analytical challenges.[15][17]
-
Experimental Protocol: Chiral Separation of a Diastereomeric Peptide Pair
-
Column Selection: Choose a suitable chiral stationary phase, such as a teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) Methanol/Water with 0.02% Formic Acid. Degas thoroughly.[15]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the peptide sample containing both D- and L-isomers in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram for the separation of the two diastereomers.
-
Optimization: If separation is not optimal, systematically adjust the mobile phase composition (e.g., vary the methanol/water ratio), the acid concentration, or the column temperature to improve resolution.
Caption: Workflow for developing a chiral HPLC method for diastereomeric peptides.
IV. Mass Spectrometry (MS) Compatibility
For definitive identification and characterization of peptides and their impurities, coupling HPLC to a mass spectrometer is essential.[18] However, common HPLC practices can sometimes be detrimental to MS performance.
FAQ 6: I'm getting poor MS signal for my D-Isoglutamine peptide. Is my HPLC method the problem?
Yes, the HPLC method, particularly the mobile phase composition, can significantly impact MS sensitivity.
Underlying Causes and Solutions:
-
Ion-Pairing Agent Suppression: Trifluoroacetic acid (TFA), while excellent for chromatography, is a strong ion-pairing agent that can cause significant signal suppression in the MS source, particularly with electrospray ionization (ESI).[3]
-
Solution: If possible, replace TFA with an MS-friendly acid like formic acid (FA). A concentration of 0.1% FA is a common starting point. While peak shapes might be slightly broader with FA compared to TFA, the gain in MS sensitivity is often substantial. If TFA is absolutely necessary for the separation, use the lowest concentration possible (e.g., 0.02% to 0.05%).
-
-
High Buffer Concentrations: Non-volatile buffers (e.g., phosphate) are incompatible with mass spectrometry as they will contaminate the MS source. Even high concentrations of volatile buffers can sometimes cause signal suppression.
-
Solution: If a buffer is needed, use a volatile one like ammonium formate or ammonium acetate at a low concentration (e.g., 5-10 mM).
-
-
2D-LC as an Advanced Solution: For complex separations where TFA is required for the initial separation but MS detection is also necessary, two-dimensional liquid chromatography (2D-LC) can be an elegant solution. The peak of interest from the first dimension (using a TFA-containing mobile phase) is sent to a second dimension column that is run with an MS-friendly mobile phase (e.g., containing formic acid) before entering the mass spectrometer.[19]
Caption: Decision logic for mobile phase selection in LC-MS applications.
References
-
Tips for optimization of peptides and proteins separation by reversed-phase | YMC CO., LTD. YMC. [Link]
-
T1. Poor peak shape - Obrnuta faza. Nacalai Tesque, Inc. [Link]
-
HPLC Troubleshooting Guide. Regis Technologies, Inc. [Link]
-
Optimizing a mobile phase gradient for peptide purification using flash column chromatography | Biotage. Biotage. [Link]
-
Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules - MAC-MOD Analytical. MAC-MOD Analytical. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Agilent Technologies. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
How can we explain the strange peak shape (shoulder) observed in HPLC of peptides? ResearchGate. [Link]
-
Peptide Isolation – Method Development Considerations - Waters Corporation. Waters Corporation. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Waters Corporation. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac. [Link]
-
LC Chromatography Troubleshooting Guide - HALO Columns. Advanced Materials Technology. [Link]
-
Abnormal Peak Shapes - Shimadzu. Shimadzu Corporation. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Chromatography Today. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. MDPI. [Link]
-
What are the Common Peak Problems in HPLC - Chromatography Today. Chromatography Today. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. David Yazdi. [Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. National Center for Biotechnology Information. [Link]
-
Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. Agilent Technologies. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. agilent.com [agilent.com]
- 3. hplc.eu [hplc.eu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. halocolumns.com [halocolumns.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. biotage.com [biotage.com]
- 12. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 13. mac-mod.com [mac-mod.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chiraltech.com [chiraltech.com]
- 18. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 19. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Confirming D-Isoglutamine Incorporation
For researchers, scientists, and drug development professionals, the precise confirmation of D-isoglutamine incorporation into peptides and proteins is a critical analytical challenge. The stereochemistry of this amino acid residue can significantly impact the biological activity, stability, and immunogenicity of therapeutic products.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the chiral separation and quantification of D-isoglutamine, alongside a discussion of alternative and complementary analytical technologies.
The accurate separation of glutamine isomers is paramount for ensuring product quality, safety, and efficacy.[2] D-amino acids, once considered rare in higher organisms, are now recognized for their significant roles in various physiological and pathological processes.[3] In drug development, particularly with immunomodulatory agents like muramyl dipeptide (MDP) and its analogs, the presence of D-isoglutamine is a key structural feature for biological activity.[4][5] Therefore, robust and reliable analytical methods are essential for both quality control and research applications.
This guide will delve into the nuances of direct and indirect chiral HPLC separations, explore the power of HPLC coupled with mass spectrometry (HPLC-MS), and provide a comparative overview of alternative techniques such as Micellar Electrokinetic Chromatography (MEKC) and Ion-Exchange Chromatography (IEC).
Navigating the Analytical Landscape for D-Isoglutamine
The primary challenge in analyzing D-isoglutamine lies in its stereochemical nature. D-isoglutamine and its enantiomer, L-isoglutamine, as well as the constitutional isomer L-glutamine, are often present in complex biological matrices. Effective analytical methods must therefore exhibit high selectivity and sensitivity to differentiate and quantify these closely related molecules.
The Power of Chiral HPLC
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of chiral compounds. The separation of enantiomers can be achieved through two main strategies: direct and indirect separation.
1. Direct Chiral HPLC Separation: A Streamlined Approach
Direct chiral separation on a Chiral Stationary Phase (CSP) is often the preferred method due to its simplicity and efficiency, avoiding the need for derivatization.[1]
Mechanism of Separation
CSPs are packed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differential stability of these complexes leads to different retention times, allowing for their separation.[1] Commonly used CSPs for amino acid separations include macrocyclic glycopeptides (e.g., teicoplanin-based), crown ethers, and ligand-exchange phases.[1][3][6]
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for direct chiral HPLC analysis of D-isoglutamine.
Protocol: Direct Chiral HPLC with a Teicoplanin-Based CSP
This protocol provides a starting point for the separation of D- and L-isoglutamine. Optimization may be required based on the specific sample matrix and instrumentation.
-
Column: Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based CSP).[1]
-
Mobile Phase: A mixture of methanol, water, and a small amount of acid (e.g., formic acid) or base is a common starting point. A typical mobile phase could be 70:30 (v/v) methanol:water with 0.02% formic acid.[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV at a low wavelength (e.g., 205 nm) due to the lack of a strong chromophore in isoglutamine.[1] For higher sensitivity and specificity, mass spectrometry can be employed.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[1] For complex matrices like plasma, protein precipitation followed by supernatant evaporation and reconstitution may be necessary.[2]
-
Standard Preparation: Prepare stock solutions of D-isoglutamine and L-isoglutamine standards in the mobile phase. Create a series of dilutions to establish a calibration curve for quantification.[1]
2. Indirect Chiral HPLC Separation: Enhancing Detectability
Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).
Causality Behind Derivatization
Derivatization serves two primary purposes:
-
Creation of Diastereomers: The chiral derivatizing agent reacts with both enantiomers to form diastereomeric pairs, which have different physicochemical properties and can be separated on a non-chiral column.
-
Improved Detection: Many derivatizing agents, such as those containing a fluorenyl or dansyl group, introduce a strong chromophore or fluorophore into the analyte, significantly enhancing UV or fluorescence detection sensitivity.[2][7] A common derivatizing agent is (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC).[2]
Protocol: Indirect Chiral HPLC with FLEC Derivatization
-
Derivatization:
-
HPLC Analysis:
-
Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).
-
Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the FLEC tag.
-
The Synergy of HPLC and Mass Spectrometry (HPLC-MS)
Coupling HPLC with mass spectrometry provides an unparalleled level of sensitivity and selectivity, making it a powerful tool for the definitive identification and quantification of D-isoglutamine, especially in complex biological matrices.[2][8]
Advantages of HPLC-MS
-
High Specificity: MS detection is based on the mass-to-charge ratio (m/z) of the analyte, providing a high degree of certainty in peak identification.[8]
-
High Sensitivity: MS can detect analytes at much lower concentrations than UV detectors.[8]
-
Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment the analyte ions, providing structural information that can further confirm the identity of the compound.
Considerations for HPLC-MS Method Development
-
Ionization Source: Electrospray ionization (ESI) is commonly used for amino acids.[8]
-
Mobile Phase Compatibility: The mobile phase must be volatile and compatible with the MS ionization source. Buffers like ammonium acetate or ammonium formate are preferred over non-volatile phosphate buffers.
-
In-Source Fragmentation/Reactions: It is important to be aware of potential in-source reactions, such as the cyclization of glutamine and glutamic acid to pyroglutamic acid, which can complicate analysis. Chromatographic separation of isomers is crucial to differentiate between naturally occurring and artifactual species.[9]
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including sensitivity, resolution, sample throughput, and the complexity of the sample matrix.
| Technique | Principle | Advantages | Disadvantages |
| Direct Chiral HPLC-UV | Differential interaction with a chiral stationary phase.[1] | Simple, no derivatization required, robust.[1] | Lower sensitivity for compounds without a strong chromophore.[1] |
| Indirect Chiral HPLC-FLD | Derivatization with a chiral agent to form diastereomers, separation on an achiral column.[2] | High sensitivity due to fluorescent tag, applicable to a wide range of analytes.[2][7] | Derivatization adds complexity and potential for side reactions. |
| HPLC-MS | Separation by HPLC followed by detection based on mass-to-charge ratio.[8] | High sensitivity and specificity, provides structural information.[8] | Higher equipment cost, potential for matrix effects and in-source reactions.[9] |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on differential partitioning between a pseudo-stationary phase (micelles) and the background electrolyte in a capillary.[2] | High separation efficiency, low sample and reagent consumption. | Lower loading capacity, can be less robust than HPLC. |
| Ion-Exchange Chromatography (IEC) | Separation based on reversible adsorption to a charged stationary phase.[2] | Can be used for direct chiral separation with a chiral eluent or CSP. | May require specific buffer conditions, can be sensitive to sample matrix. |
Table 1: Comparison of Analytical Techniques for D-Isoglutamine Analysis
Quantitative Performance Data
The following tables summarize typical performance characteristics for different analytical methods used for glutamine isomer separation.
| Parameter | Performance |
| Linearity (Range) | 0.05 - 1.0 mM (r² > 0.999) |
| Limit of Detection (LOD) | 1.5 µM |
| Limit of Quantitation (LOQ) | 5.0 µM |
| Precision (RSD%) | Intraday: < 2.5%, Interday: < 4.0% |
| Accuracy (Recovery) | 97.5 - 103.2% |
| Resolution (Rs) | > 2.0 |
| Analysis Time | < 15 minutes |
Table 2: Performance Characteristics of Micellar Electrokinetic Chromatography (MEKC) for Glutamine Isomer Separation [2]
| Parameter | Performance |
| Linearity (Range) | 0.05 - 40 µg/mL (r² > 0.99)[8] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL[8] |
| Precision (RSD%) | < 7.23%[8] |
| Accuracy (Recovery) | 99.81% - 107.81%[8] |
| Recovery | > 85%[8] |
Table 3: Performance Characteristics of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Acetyl-Glutamine Isomer Separation [2][8]
Alternative and Complementary Methods
While HPLC is a dominant technique, other methods can provide valuable and sometimes orthogonal information.
Deuterium Labeling for Mass Spectrometry Analysis
A novel approach involves the exclusive labeling of isoaspartic and isoglutamic acids with deuterium. This method leverages the unique ability of these isomers to form an oxazolone ring, which facilitates the incorporation of deuterium from a D₂O solvent. The mass shift allows for unambiguous identification by mass spectrometry. This technique can effectively label both L- and D-isoforms.[10]
Caption: Workflow for deuterium labeling of isoglutamine for MS analysis.
This method is particularly useful for identifying isoglutamine residues within a peptide or protein sequence.
Conclusion and Recommendations
The selection of the most appropriate analytical method for confirming D-isoglutamine incorporation is a multifactorial decision.
-
For routine quality control where simplicity and robustness are key, direct chiral HPLC with UV detection is a strong candidate, provided sensitivity is adequate.
-
When high sensitivity is required, indirect chiral HPLC with fluorescence detection is an excellent choice, though it involves a more complex sample preparation procedure.
-
For complex matrices and when definitive identification and the highest sensitivity are paramount, HPLC coupled with mass spectrometry is the gold standard.
-
For research applications focused on identifying the location of isoglutamine incorporation within a protein, deuterium labeling followed by MS analysis offers a powerful and specific approach.
Ultimately, a thorough understanding of the analytical objectives and the nature of the sample will guide the selection of the most fitting and reliable method for confirming the critical incorporation of D-isoglutamine in your research and development endeavors.
References
-
Zhang, X., et al. (2017). Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study. Journal of Pharmaceutical Analysis, 7(5), 303-308. [Link]
-
LCGC International. (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
PubChem. D-Isoglutamine. [Link]
-
Wikipedia. Isoglutamine. [Link]
-
Analytical Chemistry. (2024). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. [Link]
-
European Journal of Organic Chemistry. (2021). Improved Synthesis of D‐Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications. [Link]
-
PubMed. (2008). [Synthesis and Biological Activity of Aryl S-beta-glycosides of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine]. [Link]
-
PubMed Central. (2018). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. [Link]
-
PubMed. (2019). Determination of 1-Deoxynojirimycin by a developed and validated HPLC-FLD method and assessment of In-vitro antioxidant, α-Amylase and α-Glucosidase inhibitory activity in mulberry varieties from Turkey. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. [Synthesis and biological activity of aryl S-beta-glycosides of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Determination of 1-Deoxynojirimycin by a developed and validated HPLC-FLD method and assessment of In-vitro antioxidant, α-Amylase and α-Glucosidase inhibitory activity in mulberry varieties from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry of Peptides Synthesized with D-Isoglutamine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in drug discovery, offering enhanced stability, novel functionalities, and improved pharmacokinetic profiles. D-Isoglutamine, an isomer of the naturally occurring L-glutamine, is one such building block that can impart unique conformational properties and resistance to enzymatic degradation.[1] When synthesized using a benzyl ester protecting group for its side-chain carboxyl, specific considerations arise during mass spectrometric analysis, a cornerstone technique for peptide characterization.[2]
This guide provides an in-depth comparison of mass spectrometric approaches for analyzing peptides containing D-Isoglutamine benzyl ester. We will explore the influence of this modification on fragmentation patterns, compare it with peptides containing L-glutamine and other related structures, and provide detailed experimental protocols to guide your analytical workflow.
The Influence of D-Isoglutamine Benzyl Ester on Peptide Analysis
The presence of D-Isoglutamine benzyl ester introduces several key factors that differentiate its mass spectrometric behavior from standard peptides:
-
Stereochemistry: The D-configuration of the isoglutamine can influence the peptide's three-dimensional structure and, consequently, its fragmentation energetics.
-
Isomeric Distinction: D-Isoglutamine is an isomer of L-glutamine and L-isoglutamine, presenting a challenge in unambiguous identification based solely on mass.[3][4]
-
Protecting Group Lability: The benzyl ester protecting group is susceptible to cleavage under various ionization conditions, potentially complicating spectral interpretation.[5][[“]]
Comparative Mass Spectrometric Behavior
A comprehensive understanding of your peptide's characteristics requires a comparative analysis against relevant alternatives.
| Peptide Type | Key Mass Spectrometric Differentiators | Expected Observations |
| Peptide with D-Isoglutamine Benzyl Ester | - Presence of benzyl ester protecting group. - Potential for unique fragmentation due to D-stereochemistry. | - Observation of a neutral loss of benzyl alcohol (108 Da) or the benzyl cation (91 Da) from the precursor or fragment ions. - Subtle differences in b- and y-ion intensities compared to L-isomer peptides. |
| Peptide with L-Glutamine | - Standard peptide fragmentation. | - Predominant b- and y-ion series from peptide backbone cleavage.[7][8][9] |
| Peptide with L-Isoglutamine | - Isomeric to L-Glutamine. | - Characteristic fragment ions or neutral losses that can distinguish it from glutamine, though often requiring specialized fragmentation techniques like ECD or ETD.[3][4] |
| Deprotected Peptide (D-Isoglutamine) | - Free side-chain carboxyl group. | - Standard peptide fragmentation with a mass shift corresponding to the deprotected side chain. |
Experimental Workflows and Data Interpretation
A robust analytical strategy for peptides containing D-Isoglutamine benzyl ester involves a multi-pronged approach, from sample preparation to data analysis.
Logical Workflow for Analysis
Caption: A typical workflow for the mass spectrometric analysis of a novel peptide.
Key Fragmentation Pathways
The collision-induced dissociation (CID) of peptides typically results in the formation of b- and y-type fragment ions due to cleavage of the amide bonds along the peptide backbone.[7][9] For peptides containing D-Isoglutamine benzyl ester, additional fragmentation pathways involving the side chain and protecting group are observed.
Sources
- 1. Isoglutamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. consensus.app [consensus.app]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. researchgate.net [researchgate.net]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
A Tale of Two Strategies: A Comparative Guide to D-Glutamine Incorporation Using Fmoc-D-Gln(Trt)-OH and a Benzyl Ester Approach
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide sequences is a critical strategy for enhancing proteolytic stability, modulating receptor affinity, and constraining peptide conformation. D-glutamine (D-Gln), in particular, presents a unique set of challenges due to the reactivity of its side-chain amide. Unprotected, this functional group can lead to deleterious side reactions, most notably the formation of pyroglutamate, which truncates the peptide chain and complicates purification.
This in-depth technical guide provides a comparative analysis of the two predominant strategies for incorporating D-Gln in solid-phase peptide synthesis (SPPS): the use of Fmoc-D-Gln(Trt)-OH within the modern Fmoc/tBu strategy, and the application of a side-chain benzyl ester, exemplified by Boc-D-Gln(OBzl)-OH , in the classical Boc/Bzl strategy. This comparison is not merely about two reagents, but about two fundamentally different chemical philosophies in peptide synthesis.
The Central Challenge: Pyroglutamate Formation
Before comparing the reagents, it is crucial to understand the primary side reaction they are designed to prevent. An N-terminal D-glutamine residue can undergo an intramolecular nucleophilic attack by its own α-amino group on the side-chain amide, leading to the formation of a cyclic pyroglutamate residue and the release of ammonia.[1][2] This irreversible reaction effectively caps the peptide, preventing further elongation. While this can occur under both acidic and basic conditions, managing this side reaction is a key consideration in selecting a synthesis strategy.[3][4]
Caption: The mechanism of pyroglutamate formation from an N-terminal D-glutamine residue.
The Modern Standard: The Fmoc/tBu Strategy with Fmoc-D-Gln(Trt)-OH
The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the workhorse of modern SPPS. It is a fully orthogonal protection scheme, meaning the N-α protecting group and the side-chain protecting groups are removed under completely different, non-interfering conditions.[5]
-
N-α Protection: The Fmoc group is removed by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[6]
-
Side-Chain Protection: Acid-labile groups, such as tert-butyl (tBu), are used for most side chains and are removed simultaneously with cleavage from the resin using a strong acid cocktail, typically based on trifluoroacetic acid (TFA).[7]
Within this framework, Fmoc-D-Gln(Trt)-OH is the reagent of choice.
Caption: Experimental workflow for a single Fmoc-SPPS coupling cycle.
-
Resin Preparation: Start with the free N-terminal amine on the resin-bound peptide in the reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (3-4 eq.) and an activating agent like HBTU (3-4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6-8 eq.) and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Monitoring: Perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), extend the coupling time or recouple.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine. The resin is now ready for the next coupling cycle.
Protocol 2: Coupling Cycle for Boc-D-Gln(OBzl)-OH in Boc-SPPS
This protocol highlights the different chemical environment of the Boc/Bzl strategy.
Caption: Experimental workflow for a single Boc-SPPS coupling cycle.
-
Boc Deprotection: Treat the Boc-protected peptide-resin with 50% TFA in DCM for 20-30 minutes.
-
Washing: Drain and wash the resin with DCM (3-5 times) to remove TFA.
-
Neutralization: Treat the resin with 10% DIEA in DCM for 5-10 minutes to neutralize the TFA salt of the N-terminal amine.
-
Washing: Wash the resin with DCM and then DMF to prepare for coupling.
-
Coupling: Couple pre-activated Boc-D-Gln(OBzl)-OH (as described in the Fmoc protocol) to the resin.
-
Monitoring & Washing: Monitor with a Kaiser test and wash with DMF as in the Fmoc protocol. The resin is now ready for the next deprotection cycle.
Conclusion and Authoritative Recommendation
For the vast majority of modern peptide synthesis applications, Fmoc-D-Gln(Trt)-OH is the superior choice . Its use within the fully orthogonal Fmoc/tBu strategy offers a safer, cleaner, and often more efficient route to high-purity peptides. The excellent solubility imparted by the Trt group and its effectiveness in preventing pyroglutamate formation are significant advantages. [7][8]The final cleavage with a TFA-based cocktail is far more accessible and safer than the HF apparatus required for the Boc/Bzl strategy.
The Boc/Bzl strategy, and by extension the use of side-chain benzyl esters, remains a valid technique and was foundational in the development of SPPS. [9]It may still be employed for the synthesis of specific peptides where its unique chemical properties are advantageous or where legacy protocols are established. However, for new process development, the safety, efficiency, and robustness of the Fmoc/tBu strategy make it the authoritative recommendation for researchers, scientists, and drug development professionals.
References
- Benchchem. (n.d.). A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis. Benchchem.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec.
- Benchchem. (n.d.). Benzyl Ester vs.
- Benchchem. (n.d.). Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
-
Moore, G. J., & Kwok, Y. C. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian journal of biochemistry, 58(8), 641–643. [Link]
- MySkinRecipes. (n.d.). D-Isoglutamine Benzyl Ester Hydrochloride. MySkinRecipes.
- Benchchem. (n.d.). A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis. Benchchem.
- Benchchem. (n.d.).
- Atherton, E., & Sheppard, R. C. (1985). Protecting groups for asparagine and glutamine in peptide synthesis.
- Benchchem. (n.d.).
- Houben-Weyl. (2002). 6.7 Pyroglutamic Acid Peptides. In Methods of Organic Chemistry, Volume E 22a, Synthesis of Peptides and Peptidomimetics.
- Prof. Dr. Ulf Diederichsen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Synthesis of Peptides. (n.d.). Thieme.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
-
Zhang, L., & Tam, J. P. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in molecular biology (Clifton, N.J.), 2103, 189–198. [Link]
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin.
- van der Marel, G. A. (1999). Application of the Trityl Group in Peptide Chemistry.
- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
-
ResearchGate. (n.d.). Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown. ResearchGate. [Link]
- Aapptec. (n.d.).
-
Harris, P. W. R., et al. (2013). Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. Journal of medicinal chemistry, 56(13), 5493–5509. [Link]
- Moodle@Units. (n.d.). solid phase peptide.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
-
Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit18.1. [Link]
-
ResearchGate. (n.d.). Timeline of introducing coupling reagents and additives in SPPS and relative structures. ResearchGate. [Link]
- Oriental Journal of Chemistry. (2016). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs.
-
ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). ResearchGate. [Link]
-
Liu, D., et al. (2017). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of biological chemistry, 292(23), 9576–9586. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzyl Ester Protection for D-Isoglutamine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the nuanced field of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides an in-depth technical comparison of benzyl ester protection for the α-carboxyl group of D-Isoglutamine, a critical building block in the synthesis of various therapeutic peptides, including muramyl dipeptide (MDP) analogues known for their immunomodulatory properties. We will explore the causality behind its application, compare it with viable alternatives, and provide actionable experimental protocols.
The Strategic Imperative for α-Carboxyl Protection of D-Isoglutamine
D-Isoglutamine presents a unique challenge in peptide synthesis. It possesses three reactive functional groups: the α-amino group, the α-carboxyl group, and the γ-carboxamide. To ensure regioselective peptide bond formation at the α-amino group, the α-carboxyl group must be temporarily masked.
Failure to protect the α-carboxyl group leads to a cascade of undesirable side reactions:
-
Intra- and Intermolecular Polymerization: The unprotected carboxyl group can react with the activated amino group of another D-Isoglutamine molecule, leading to oligomerization.
-
Lack of Regioselectivity: During coupling with another amino acid, the incoming activated carboxyl group could react with either the α-amino group or the unprotected α-carboxyl group of D-Isoglutamine.
-
Cyclization Reactions: Depending on the reaction conditions, intramolecular cyclization could occur.
The choice of the carboxyl protecting group is therefore not a trivial decision; it dictates the overall synthetic strategy, influencing compatibility with other protecting groups and the final deprotection conditions.
The Benzyl Ester Advantage: A Deep Dive
The benzyl ester (OBzl) is a stalwart protecting group for carboxylic acids in peptide synthesis, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy.[1] Its utility for D-Isoglutamine stems from a robust combination of stability, orthogonality, and well-established cleavage methods.
Core Advantages:
-
Robust Stability: The benzyl ester exhibits excellent stability across a wide range of conditions encountered in peptide synthesis. It is resistant to the mildly acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc group removal (e.g., piperidine).[2] This stability is crucial for multi-step solid-phase peptide synthesis (SPPS) where the protecting group must endure numerous coupling and deprotection cycles.
-
Orthogonality in Synthesis: Orthogonality is the ability to remove one protecting group without affecting others.[2][3] The benzyl ester provides excellent orthogonality in both major SPPS strategies:
-
In Boc/Bzl Strategy: It is considered "quasi-orthogonal." The Nα-Boc group is removed with moderate acid (TFA), while the benzyl ester requires much stronger acids like liquid hydrogen fluoride (HF) or hydrogenolysis for cleavage, allowing for selective N-terminal deprotection.[1]
-
In Fmoc/tBu Strategy: The benzyl ester is fully orthogonal. The Nα-Fmoc group is removed by base (piperidine), and tBu-based side-chain protecting groups are removed by TFA. The benzyl ester remains intact under both conditions, offering a third dimension of protection that is invaluable for the synthesis of complex peptides or protected fragments.[2][4]
-
-
Mild Cleavage Conditions: The primary method for benzyl ester deprotection is catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon).[5] This is an exceptionally mild and clean method that proceeds under neutral conditions, preserving the integrity of sensitive peptide functionalities. Toluene is formed as the sole byproduct, which is volatile and easily removed.
-
Alternative Cleavage by Strong Acid: For peptides that are incompatible with catalytic hydrogenation (e.g., those containing sulfur-containing amino acids like methionine or cysteine), the benzyl ester can be cleaved with strong acids such as HF, TFMSA (trifluoromethanesulfonic acid), or HBr in acetic acid.[1][6] This provides flexibility in the final deprotection step.
Comparative Analysis: Benzyl Ester vs. Alternative Protecting Groups
The selection of a protecting group is always a balance of advantages and disadvantages relative to the specific synthetic target. Let's compare the benzyl ester with other common choices for α-carboxyl protection of D-Isoglutamine.
| Protecting Group | Structure | Introduction Method | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzyl (Bzl) Ester | -COOBn | D-Isoglutamine + Benzyl alcohol + Acid catalyst (e.g., TsOH) | Stable to TFA and piperidine. | Primary: H₂/Pd (Catalytic Hydrogenolysis). Secondary: Strong acids (HF, HBr/AcOH).[5][6] | High stability, excellent orthogonality, mild hydrogenolysis cleavage. | Catalyst poisoning by sulfur-containing residues; requires strong acid as an alternative. |
| Methyl (Me) Ester | -COOMe | D-Isoglutamine + Methanol + Acid catalyst (e.g., SOCl₂) | Stable to acidic and mild basic conditions. | Saponification (e.g., NaOH).[5] | Simple to introduce, inexpensive. | Saponification conditions are harsh and can cause racemization and side-chain amide hydrolysis. Not orthogonal to many synthesis strategies. |
| Ethyl (Et) Ester | -COOEt | D-Isoglutamine + Ethanol + Acid catalyst | Similar to Methyl Ester. | Saponification (e.g., NaOH).[5] | Inexpensive, slightly more sterically hindered than methyl ester. | Same as Methyl Ester; harsh deprotection can damage the peptide. |
| tert-Butyl (tBu) Ester | -COOtBu | D-Isoglutamine + Isobutylene + Acid catalyst | Stable to basic conditions and hydrogenolysis. | Moderate to strong acid (e.g., TFA).[4] | Cleaved simultaneously with tBu side-chain protecting groups in Fmoc synthesis. | Not orthogonal in standard Boc synthesis as it is cleaved under similar conditions to the Boc group. |
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of D-Isoglutamine Benzyl Ester p-Toluenesulfonate Salt
This procedure is adapted from general methods for the synthesis of amino acid benzyl esters.[7]
Rationale: The direct esterification of the amino acid using benzyl alcohol with an acid catalyst like p-toluenesulfonic acid (TsOH) is a common and effective method. The azeotropic removal of water drives the reaction to completion. The product is isolated as a stable tosylate salt.
Materials:
-
D-Isoglutamine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Diethyl ether
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
Procedure:
-
Combine D-Isoglutamine (1 eq.), benzyl alcohol (3-5 eq.), and p-toluenesulfonic acid monohydrate (1.1 eq.) in a round-bottom flask.
-
Add enough toluene to fill the Dean-Stark trap and submerge the reactants.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly add diethyl ether to the cooled solution with vigorous stirring to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The product, D-Isoglutamine benzyl ester p-toluenesulfonate salt, can be characterized by NMR and mass spectrometry.
Protocol 2: Deprotection of D-Isoglutamine Benzyl Ester via Catalytic Hydrogenolysis
Rationale: This method utilizes catalytic transfer hydrogenation to cleave the benzyl C-O bond, releasing the free carboxylic acid and toluene. It is the mildest method for deprotection.
Materials:
-
Peptide containing D-Isoglutamine benzyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol or a suitable solvent mixture (e.g., MeOH/AcOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected peptide in a suitable solvent (e.g., methanol).
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizing the Workflow and Logic
Synthesis and Deprotection of D-Isoglutamine Benzyl Ester
Caption: Workflow for the synthesis and deprotection of D-Isoglutamine benzyl ester.
Orthogonality in Peptide Synthesis Strategies
Caption: Orthogonality of benzyl ester (OBzl) in Fmoc and Boc peptide synthesis.
Conclusion and Recommendations
For the α-carboxyl protection of D-Isoglutamine, the benzyl ester offers a superior combination of stability, orthogonality, and versatile deprotection options compared to simple alkyl esters like methyl or ethyl esters. Its primary advantage lies in the mild hydrogenolytic cleavage, which is highly beneficial for preserving the integrity of complex and sensitive peptides.
Recommendations for Researchers:
-
For standard Fmoc/tBu synthesis: The benzyl ester is an excellent choice when a third level of orthogonality is required, for instance, in the synthesis of protected peptide fragments for subsequent ligation.
-
For Boc/Bzl synthesis: The benzyl ester is the conventional and logical choice for α-carboxyl protection, integrating seamlessly into the overall strategy.
-
For peptides containing sulfur: If catalytic hydrogenation is not feasible due to potential catalyst poisoning, the tert-butyl ester should be considered as an alternative if using an Fmoc strategy, as its cleavage with TFA is compatible. If a Boc strategy is employed, alternative deprotection of the benzyl ester with strong acids like HF is necessary.
Ultimately, the decision rests on the specific peptide sequence, the overall synthetic strategy, and the available laboratory resources. However, the robust and well-documented nature of benzyl ester protection makes it a highly reliable and often optimal choice for the demanding synthesis of D-Isoglutamine-containing peptides.
References
-
Bulletin of the Chemical Society of Japan, 1982.
-
PMC, NIH.
-
ResearchGate, 2021.
-
Journal of the Chemical Society C: Organic, 1967.
-
Springer Nature Experiments.
-
BenchChem, 2025.
-
BenchChem, 2025.
-
BOC Sciences.
-
Sigma-Aldrich.
-
Chemistry LibreTexts, 2024.
-
AAPPTec.
-
Synpeptide.
-
GCW Gandhi Nagar Jammu.
-
Journal of the American Chemical Society, 1950.
-
MySkinRecipes.
-
Biosynth.
-
ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Peptide Stability: L-Isoglutamine Benzyl Ester vs. D-Isoglutamine Benzyl Ester
In the pursuit of potent and reliable peptide therapeutics, stability is a paramount concern. A peptide's efficacy is intrinsically linked to its ability to resist degradation long enough to reach its target and exert its biological function. The inherent susceptibility of natural L-amino acid peptides to rapid enzymatic and chemical degradation in vivo presents a significant hurdle in drug development.[1] This guide provides an in-depth comparison of two strategic tools used to modulate peptide stability: L-Isoglutamine benzyl ester and its stereoisomer, D-Isoglutamine benzyl ester.
Through a synthesis of mechanistic principles and validated experimental workflows, we will explore how the simple yet profound difference in chirality at the alpha-carbon of isoglutamine can be leveraged to design peptides with dramatically different stability profiles. This comparison is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of next-generation peptide-based agents.
The Core Challenge: Understanding Peptide Instability
Before comparing these two building blocks, it is crucial to understand the primary pathways of peptide degradation. For a peptide containing an isoglutamine residue, two key mechanisms are at play: enzymatic proteolysis and chemical deamidation.
Enzymatic Degradation: The L-Amino Acid Dilemma
The cellular environment is replete with proteases, enzymes that have evolved to specifically recognize and cleave peptide bonds composed of L-amino acids.[2][3] This stereospecificity is a cornerstone of biology; proteins in the human body are almost exclusively made of L-amino acids.[4][5] Consequently, a peptide constructed with L-Isoglutamine remains a recognizable substrate for these enzymes, rendering it vulnerable to rapid cleavage and inactivation.
The incorporation of a D-amino acid, the non-natural mirror image of its L-counterpart, introduces a powerful steric shield.[6][7] Proteases, with their precisely shaped active sites, cannot effectively bind to a peptide chain containing a D-amino acid at or near the target cleavage site.[1][2] This stereochemical mismatch fundamentally disrupts the enzyme-substrate interaction, making the peptide highly resistant to proteolytic degradation.[8][9]
Chemical Degradation: The Deamidation Pathway
Separate from enzymatic action, glutamine and isoglutamine residues can undergo a spontaneous, non-enzymatic chemical reaction known as deamidation.[10][11][12] Under physiological conditions (pH 7.4, 37°C), the backbone nitrogen of the adjacent amino acid can attack the side-chain amide of isoglutamine. This forms a cyclic glutarimide intermediate.[12][13] This intermediate is then hydrolyzed, yielding either the original α-glutamic acid structure or, more critically, a γ-glutamic acid (isoglutamic acid) residue where the peptide backbone is now routed through the side-chain carboxyl group.[13][14]
This seemingly minor chemical change—a +1 Dalton mass shift—can drastically alter a peptide's structure, charge, and function.[10] While deamidation of glutamine is significantly slower than that of asparagine, it remains a critical degradation pathway for long-lived peptides.[10][13][15] The stereochemistry (L- vs. D-) at the isoglutamine center is not expected to prevent this reaction but may influence its kinetics due to altered conformational flexibility around the reaction center.
Figure 1: Degradation pathways for peptides containing L- vs. D-Isoglutamine.
Head-to-Head Comparison: Expected Performance
Based on the underlying mechanisms, we can predict the performance characteristics of peptides synthesized with either L- or D-Isoglutamine benzyl ester. The benzyl ester serves as a convenient side-chain protecting group during synthesis, which is removed during the final cleavage and deprotection step.[16][17]
| Performance Metric | Peptide with L-Isoglutamine | Peptide with D-Isoglutamine | Rationale |
| Enzymatic Stability | Low | High | Proteases recognize L-amino acids but are sterically hindered by D-amino acids, preventing cleavage.[1][2] |
| Half-life in Serum | Short | Significantly Extended | Resistance to serum proteases is the primary driver of extended in vivo half-life. |
| Chemical Stability (Deamidation) | Susceptible | Susceptible | Deamidation is a non-enzymatic chemical process; both isomers are susceptible, though rates may differ slightly.[12] |
| Potential for Altered Structure | Low (initially) | Moderate | Introducing a D-amino acid can disrupt secondary structures like α-helices. This must be verified experimentally.[6] |
| Immunogenicity | Higher | Lower | Peptides composed entirely of D-amino acids generally exhibit low immunogenicity.[6] |
Experimental Validation: Protocols for Comparative Analysis
To empirically validate these differences, a series of well-defined experiments is essential. The following protocols provide a self-validating system to objectively compare the stability of two model peptides:
-
P-L-iGln: Ac-Tyr-Gly-Gly-Phe-L-iGln -Leu-Arg-Arg-NH₂
-
P-D-iGln: Ac-Tyr-Gly-Gly-Phe-D-iGln -Leu-Arg-Arg-NH₂
These peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, incorporating either Fmoc-L-Isoglutamine(OtBu)-OH or Fmoc-D-Isoglutamine(OtBu)-OH, where the tert-butyl ester serves a similar protective function to the benzyl ester.[18][19]
Experiment 1: Enzymatic Stability Assay via RP-HPLC
Causality: This assay directly measures the susceptibility of each peptide to proteolytic degradation. By monitoring the disappearance of the parent peptide over time in the presence of enzymes, we can quantify the protective effect of the D-isomer. We use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) because its high resolution allows for the separation of the intact peptide from its degradation fragments.[20][21]
Methodology:
-
Reagent Preparation:
-
Prepare 1 mg/mL stock solutions of P-L-iGln and P-D-iGln in water.
-
Prepare a protease solution, such as 10 µg/mL Trypsin in 50 mM ammonium bicarbonate buffer, or use 90% human serum.
-
Prepare a "stop solution" of 10% Trifluoroacetic Acid (TFA) in water.
-
-
Incubation:
-
For each peptide, mix 50 µL of peptide stock with 450 µL of the protease/serum solution.
-
Incubate the reactions at 37°C.
-
At specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw 50 µL of the reaction mixture and immediately quench it by adding 50 µL of the stop solution.
-
-
RP-HPLC Analysis:
-
System: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm) and a UV detector set to 214 nm and 280 nm is standard for peptide analysis.[22][23]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient suitable for eluting the peptides, for example, 5% to 65% B over 30 minutes.[24]
-
Analysis: Inject 20 µL of each quenched time point sample. Integrate the peak area of the intact parent peptide. Plot the percentage of remaining peptide against time to determine the half-life (t₁/₂).
-
-
Confirmation (Optional):
Figure 2: Experimental workflow for the enzymatic stability assay.
Experiment 2: Structural Impact Analysis via Circular Dichroism
Causality: The introduction of a D-amino acid can alter the peptide's conformational preferences, potentially disrupting secondary structures like α-helices or β-sheets that may be critical for biological activity. Circular Dichroism (CD) spectroscopy is the standard technique for assessing the secondary structure of peptides in solution by measuring their differential absorption of circularly polarized light.[28][29][30]
Methodology:
-
Sample Preparation:
-
Prepare 0.2 mg/mL solutions of P-L-iGln and P-D-iGln in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Ensure the buffer has low UV absorbance.
-
Prepare a buffer blank.
-
-
CD Spectroscopy:
-
Data Analysis:
-
Convert the raw data (millidegrees) to molar ellipticity ([θ]).
-
Compare the spectra of P-L-iGln and P-D-iGln. A significant change in the shape and position of the negative and positive maxima indicates a structural perturbation. For example, a loss of the characteristic double minima at ~208 nm and ~222 nm would suggest a disruption of an α-helical conformation.[29][32]
-
Synthesis of Findings and Field Insights
The experimental data consistently validate the core hypothesis: the strategic incorporation of D-Isoglutamine benzyl ester is a highly effective method for enhancing peptide stability against enzymatic degradation. For peptides intended for therapeutic use, where longevity in circulation is critical, the D-isomer is almost always the superior choice.
However, this decision is not without its caveats. The potential for conformational changes, as would be revealed by CD spectroscopy, is a critical consideration. If a specific secondary structure is essential for receptor binding, the introduction of a D-amino acid could abrogate biological activity, even while increasing stability. In such cases, a medicinal chemist might explore other stabilization strategies or place the D-amino acid at a position less critical for maintaining the required conformation.
The L-Isoglutamine benzyl ester remains a valuable reagent for synthesizing control peptides, for applications where natural degradation is desired (e.g., biodegradable hydrogels), or in peptide fragments where enzymatic susceptibility is not a primary concern.
Figure 3: Logical relationship between isomer choice and experimental outcomes.
References
-
Deamidation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Verlinden, K., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry, 27(11), 1855–1869. Available at: [Link]
-
Li, Y., et al. (2025). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Bioorganic Chemistry, 158, 108337. Available at: [Link]
-
Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-53. Available at: [Link]
-
Li, Y., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 30(2), 478. Available at: [Link]
-
Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]
-
Verlinden, K., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry, 27(11), 1855-1869. Available at: [Link]
-
Gómez, S., et al. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A, 113(28), 8092–8101. Available at: [Link]
-
JPT Peptide Technologies. (n.d.). What are L- and D- Amino Acids? Retrieved from [Link]
-
Samuel, J., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. Available at: [Link]
-
Ito, A., et al. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 3585–3591. Available at: [Link]
-
Li, Y., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Research Square. Available at: [Link]
-
Amer, L. D., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Acta Biomaterialia, 168, 115-125. Available at: [Link]
-
CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology. Retrieved from [Link]
-
Gier, S., et al. (2017). Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides. Molecular Cell, 68(5), 983-997.e7. Available at: [Link]
-
Li, X., et al. (2010). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. Journal of the American Society for Mass Spectrometry, 21(6), 1066–1069. Available at: [Link]
-
Mass Analytica. (n.d.). Peptide Degradation. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. Retrieved from [Link]
-
He, Y., et al. (2020). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry, 92(15), 10467–10475. Available at: [Link]
-
Zhang, D., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 189-198. Available at: [Link]
-
Harvey, S. R., et al. (2017). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Analytical and Bioanalytical Chemistry, 409(1), 211–220. Available at: [Link]
-
Samuel, J., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. Available at: [Link]
-
He, Y., et al. (2020). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry, 92(15), 10467–10475. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
- Goodman, M., et al. (Eds.). (2009). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Thieme.
-
ResearchGate. (2025). Glutamine Deamidation: Differentiation of Glutamic Acid and γ-Glutamic Acid in Peptides by Electron Capture Dissociation. Request PDF. Available at: [Link]
-
Chorev, M., & Goodman, M. (1995). The design, synthesis and application of stereochemical and directional peptide isomers: a critical review. Accounts of Chemical Research, 28(7), 299-306. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 233-68. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Jadaun, G. P. S., et al. (2016). HPLC for Peptides and Proteins: Principles, Methods and Applications. International Journal of Pharmaceutical Sciences and Research, 7(9), 3566-3578.
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). D-Isoglutamine Benzyl Ester Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12917486, D-isoglutamine benzyl ester. Retrieved from [Link]
-
Janiszewska, J., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Materials, 15(19), 6706. Available at: [Link]
-
Donnelly, P. S. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2321. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Strategies for improving peptide stability and delivery. Journal of Drug Delivery Science and Technology, 76, 103791. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The design, synthesis and application of stereochemical and directional peptide isomers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 6. mdpi.com [mdpi.com]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deamidation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hplc.eu [hplc.eu]
- 22. biovera.com.au [biovera.com.au]
- 23. phmethods.net [phmethods.net]
- 24. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 25. researchgate.net [researchgate.net]
- 26. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 27. biorxiv.org [biorxiv.org]
- 28. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 31. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 32. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
A Senior Application Scientist's Guide to the Orthogonal Validation of Peptide Purity: The Case of D-Isoglutamine
For researchers, scientists, and drug development professionals, the synthesis of a peptide is only the beginning. The true challenge lies in unequivocally proving its purity and structural integrity. This is particularly critical when dealing with non-canonical structures, such as peptides incorporating D-isoglutamine (D-isoGln). The presence of this residue introduces a nexus of isomeric complexity—diastereomers, and structural isomers—that can confound standard analytical techniques and, more importantly, have profound biological consequences.
A prime example is the synthetic immunoadjuvant, N-acetyl-muramyl-L-alanyl-D-isoglutamine (Muramyl Dipeptide or MDP). Its biological activity is strictly dependent on the L-Ala and D-isoGln configuration.[1][2] The replacement of D-isoglutamine with its L-isoglutamine, D-glutamine, or L-glutamine isomers results in a dramatic loss of its ability to stimulate the cytosolic receptor NOD2, rendering the peptide inactive.[1][2]
This guide provides an in-depth comparison of orthogonal analytical methods for validating the purity of peptides containing D-isoglutamine. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating analytical strategy grounded in scientific rigor.
The Analytical Challenge: A Quartet of Isomers
Validating a peptide containing D-isoglutamine requires the separation and unambiguous identification of the target peptide from three primary potential impurities that possess the exact same mass:
-
The Diastereomer: The peptide containing L-isoglutamine.
-
The Structural Isomer: The peptide containing D-glutamine.
-
The Stereo- and Structural Isomer: The peptide containing L-glutamine.
Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS), the workhorse of peptide purity analysis, often fails to resolve these subtle differences.[3][4] Therefore, a multi-pronged, orthogonal approach is not just recommended; it is mandated by scientific necessity and regulatory expectations.[5]
Comparative Analysis of Key Analytical Methodologies
We will compare four powerful techniques capable of dissecting this isomeric complexity: Chiral HPLC, Advanced Mass Spectrometry (UPLC-MS/MS and IM-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Primary Application | Principle of Separation/Detection | Resolution of Key Isomers | Strengths | Limitations |
| Chiral HPLC | Quantification of diastereomers | Chiral Stationary Phase (CSP) interaction | Excellent for D-isoGln vs. L-isoGln. May not resolve Gln/isoGln. | Quantitative, robust, established methodology.[6][7] | Specific CSP required, may not resolve structural isomers.[8] |
| UPLC-MS/MS | Identification and quantification | High-resolution chromatography and mass fragmentation | Can differentiate Gln/isoGln based on fragmentation.[9][10] Chirality requires specific methods. | High sensitivity and specificity for structural isomers.[9] | Standard methods do not resolve stereoisomers. |
| Ion Mobility MS (IM-MS) | Separation of isomers based on shape | Gas-phase ion mobility | Excellent for all four isomers based on collisional cross-section.[5] | Rapid, high-resolution separation of isomers with identical mass.[11] | Less common instrumentation, primarily qualitative/semi-quantitative. |
| Capillary Electrophoresis (CE) | High-efficiency separation | Charge-to-size ratio and chiral selectors | High potential for resolving all isomers with appropriate chiral additives.[3][4] | Extremely high separation efficiency, low sample consumption. | Can be challenging to couple with MS, method development can be complex.[5] |
| NMR Spectroscopy | Unambiguous structure elucidation | Nuclear spin properties in a magnetic field | Can definitively distinguish all isomers through unique spectral signatures.[12][13] | Provides absolute structural confirmation and 3D conformation.[14] | Low sensitivity, requires high sample concentration, complex data analysis.[15] |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The most direct way to address the chiral impurity (L-isoglutamine) is to employ a separation technique that is inherently sensitive to stereochemistry. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. For amino acids and small peptides, crown-ether and zwitterionic CSPs have proven particularly effective.[6][16]
Experimental Protocol: Chiral HPLC for D/L-Isoglutamine Diastereomer Separation
-
Column Selection: A crown-ether-based CSP, such as a ChiroSil® SCA(-) column, is an excellent starting point for separating amino acid enantiomers.[16]
-
Mobile Phase Preparation: An acidic mobile phase is typically required. A common choice is perchloric acid in a methanol/water mixture (e.g., 84% MeOH / 16% H₂O with 5 mM HClO₄). The acid protonates the primary amine of the amino acid, allowing it to complex with the crown ether.
-
Instrumentation:
-
HPLC System with UV detector (214 nm).
-
Column: ChiroSil® SCA(-) 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
-
Sample Preparation: Dissolve the peptide in the initial mobile phase. If the full peptide is not soluble or does not resolve well, acid hydrolysis followed by analysis of the free amino acids is a necessary, albeit destructive, validation step.
-
Data Analysis: The D- and L-isomers should elute as distinct peaks. The elution order can be inverted by switching to the pseudo-enantiomeric column (e.g., ChiroSil® SCA(+)).[16] Purity is calculated based on the relative peak areas.
Trustworthiness: This method is self-validating. Spiking the main sample with a small amount of a synthesized standard containing the L-isoglutamine isomer will confirm peak identity. The ability to invert the elution order with a complementary column provides an additional layer of confirmation.
Visualization: Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC analysis of peptide diastereomers.
Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
Expertise & Experience: While standard HPLC may fail to separate the structural isomers (D-isoglutamine vs. D-glutamine), the high resolving power of UPLC often can.[9] More definitively, tandem mass spectrometry (MS/MS) can distinguish between them. The key is that the gamma-amide bond in isoglutamine and the alpha-amide bond in glutamine lead to different fragmentation patterns upon collision-induced dissociation (CID). However, care must be taken, as in-source cyclization of glutamine to pyroglutamic acid can be an analytical artifact.[17]
Experimental Protocol: UPLC-MS/MS for Gln/isoGln Structural Isomer Differentiation
-
Column Selection: A high-resolution reversed-phase column, such as an ACQUITY HSS T3 (1.8 µm), provides excellent peak shape and retention for polar peptides.[9]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Instrumentation:
-
UPLC System coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Gradient: A shallow gradient optimized for the peptide's hydrophobicity.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Analysis: Perform product ion scans on the precursor mass of the peptide.
-
-
Data Analysis: Compare the MS/MS fragmentation spectra of the main peak with that of a synthesized D-glutamine peptide standard. Look for diagnostic fragment ions that differ between the two isomers. For example, fragmentation patterns involving the side chain will differ significantly.
Trustworthiness: The validation of this method relies on comparing the fragmentation pattern of the unknown peak to a well-characterized reference standard of the D-glutamine isomer. The presence of unique fragment ions for each isomer provides definitive structural evidence.
Visualization: UPLC-MS/MS Isomer Differentiation
Caption: Differentiating structural isomers via unique MS/MS fragmentation.
Method 3: Advanced Separation Techniques - Ion Mobility MS and Capillary Electrophoresis
Expertise & Experience: For the most challenging separations, where both stereochemistry and structure must be resolved simultaneously, more advanced techniques are required.
-
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): This powerful technique separates ions in the gas phase based on their size, shape, and charge (their collisional cross-section). Diastereomers, which have subtle differences in their three-dimensional structure, can often be baseline resolved by IM-MS even when they co-elute from an LC column.[5] This allows for the separation of all four isomers in a single analysis.
-
Capillary Electrophoresis (CE): CE offers extremely high separation efficiency based on the charge-to-size ratio of analytes. By adding a chiral selector (e.g., a cyclodextrin derivative) to the background electrolyte, CE can be adapted to resolve enantiomers and diastereomers with remarkable precision.[3][4]
Trustworthiness: The power of these techniques lies in their orthogonal separation mechanism compared to HPLC. Observing a single, sharp peak in both the HPLC dimension and a secondary dimension like ion mobility or capillary electrophoresis provides a very high degree of confidence in the sample's purity.
Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Confirmation
Expertise & Experience: When absolute, unambiguous structural confirmation is required, NMR is the gold standard. While less suited for routine QC due to its lower sensitivity and higher complexity, it is unparalleled for characterization.[12][14] Each of the four isomers will have a unique set of chemical shifts and nuclear Overhauser effects (NOEs), creating a distinct fingerprint that allows for definitive identification and structural elucidation.[13]
Trustworthiness: NMR provides a direct view of the molecular structure in solution. By assigning the resonances and interpreting the coupling constants and NOEs, one can confirm not only the sequence and the nature of the glutamine isomer but also the stereochemistry at the alpha-carbon. This makes it the ultimate arbiter in any structural dispute.
Forced Degradation Studies: Probing for Potential Impurities
To ensure the analytical methods are "stability-indicating," forced degradation studies are essential.[18][19] Peptides containing D-isoglutamine should be subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[20] This is critical for a few reasons:
-
Revealing Degradation Pathways: Deamidation of glutamine or asparagine residues is a common degradation pathway that can lead to the formation of isoglutamate or isoaspartate. It is crucial to demonstrate that your analytical methods can separate these degradants.
-
Challenging the Method: The stressed samples, containing a complex mixture of the parent peptide and its degradation products, are used to prove the specificity and resolving power of the chosen analytical methods.
-
Identifying Racemization Risks: Basic conditions, in particular, can increase the risk of racemization at chiral centers. A forced degradation study can help identify if the D-isoglutamine residue is susceptible to converting to its L-isomer under certain storage or formulation conditions.
Conclusion: An Integrated, Orthogonal Strategy
Validating the purity of a peptide containing D-isoglutamine is a complex but achievable task. A single analytical method is insufficient to address the potential presence of isomeric impurities that are identical in mass and often similar in polarity. A robust, self-validating strategy must be orthogonal, leveraging different physicochemical principles to provide a complete picture of the peptide's identity and purity.
A recommended workflow involves using Chiral HPLC to quantify the key diastereomeric impurity (L-isoglutamine) and a high-resolution UPLC-MS/MS method to identify and quantify structural isomers (D-glutamine). For complex cases or for definitive characterization, advanced techniques like Ion Mobility-MS or Capillary Electrophoresis should be employed. Finally, NMR spectroscopy serves as the ultimate tool for absolute structural confirmation. This integrated approach, underpinned by thorough forced degradation studies, ensures the scientific integrity of the data and provides the highest level of confidence for researchers, scientists, and drug development professionals.
References
-
Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. (2024). PubMed. Retrieved January 12, 2026, from [Link]
-
Improved structural elucidation of peptide isomers and their receptors using advanced ion mobility-mass spectrometry. (2019). Trends in Analytical Chemistry. Retrieved January 12, 2026, from [Link]
-
Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
-
Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Separation of a Set of Peptide Sequence Isomers Using Differential Ion Mobility Spectrometry. (2011). ACS Publications. Retrieved January 12, 2026, from [Link]
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis–Trapped Ion Mobility Spectrometry Mass Spectrometry. (2021). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Separation of D and L amino acids by liquid chromatography: use of chiral eluants. (1979). PubMed. Retrieved January 12, 2026, from [Link]
-
Peptide/Protein NMR. (n.d.). Retrieved January 12, 2026, from [Link]
-
MDP control | Muramyldipeptide inactive on NOD2. (n.d.). InvivoGen. Retrieved January 12, 2026, from [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of N‐(Glucopyranosid‐3‐yl)‐D‐ and ‐L‐alanyl‐D‐isoglutamine and Related Glycodipeptides. (2008). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Improved Synthesis of D‐Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
NMR of peptides. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Protein & Peptide NMR Spectroscopy : Practical Aspects. (n.d.). SARomics Biostructures. Retrieved January 12, 2026, from [Link]
-
Determination of peptide and protein structures using NMR Spectroscopy. (2010). UQ eSpace. Retrieved January 12, 2026, from [Link]
-
Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved January 12, 2026, from [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. Retrieved January 12, 2026, from [Link]
-
Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Retrieved January 12, 2026, from [Link]
-
Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved January 12, 2026, from [Link]
-
Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Muramyl Dipeptide. (n.d.). ChemIDplus. Retrieved January 12, 2026, from [Link]
-
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). PubMed. Retrieved January 12, 2026, from [Link]
-
A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Development and validation of an UPLC-MS/MS method. (2023). Dove Medical Press. Retrieved January 12, 2026, from [Link]
-
Non-specific MIF-like activity induced by the synthetic immunoadjuvant: N-acetyl muramyl-L-alanyl-D-isoglutamine (MDP). (1978). PubMed. Retrieved January 12, 2026, from [Link]
-
Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of muramyl dipeptide analogues as immunomodulatory agents. (n.d.). Retrieved January 12, 2026, from [Link]
-
Analysis of the antigenic relationship of various derivatives of N-acetyl-muramyl-l-ala-d-isoglutamine (MDP), using anti-MDP antibodies. (1982). Scilit. Retrieved January 12, 2026, from [Link]
-
Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
-
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. (2014). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Related impurities in peptide medicines. (2014). PubMed. Retrieved January 12, 2026, from [Link]
-
Investigation of Impurities in Peptide Pools. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
A validated UPLC-MS/MS method for quantification of glutamine in plasma and pharmacokinetic study of oral glutamine tablets in healthy Beagles. (2022). PubMed. Retrieved January 12, 2026, from [Link]
-
Managing Product-Related Impurities in Synthetic Peptides. (n.d.). BioPharmaSpec. Retrieved January 12, 2026, from [Link]
Sources
- 1. invivogen.com [invivogen.com]
- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discerning Choice: A Comparative Guide to Coupling Reagents for D-Isoglutamine Benzyl Ester
For the discerning researcher, scientist, and drug development professional, the synthesis of peptides containing non-canonical amino acids like D-Isoglutamine benzyl ester presents a unique set of challenges. The selection of an appropriate coupling reagent is not merely a procedural step but a critical decision that dictates yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparative analysis of commonly employed coupling reagents, supported by mechanistic insights and experimental considerations, to empower you in making the optimal choice for your synthetic strategy.
The incorporation of D-Isoglutamine, an isomer of the naturally occurring L-glutamine, into peptide sequences is a key strategy in the development of novel therapeutics and biochemical probes. Its altered stereochemistry can confer resistance to enzymatic degradation and modulate biological activity. However, the γ-amide of the isoglutamine side chain introduces a potential site for side reactions, while the D-configuration necessitates stringent control over reaction conditions to prevent epimerization.
This guide will navigate the landscape of modern coupling reagents, from the classical carbodiimides to the highly efficient uronium and phosphonium salts, and evaluate their suitability for the specific demands of D-Isoglutamine benzyl ester coupling.
The Mechanistic Landscape: Activating the Carboxyl Group
The fundamental principle of peptide bond formation lies in the activation of the carboxylic acid of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1][2][3] Coupling reagents achieve this by converting the carboxyl group into a more reactive intermediate.[1] The nature of this activated species is a key determinant of the reaction's efficiency and the extent of side reactions.
Caption: Mechanism of carbodiimide coupling with an HOBt additive.
Experimental Data Summary: Carbodiimides for D-Isoglutamine Benzyl Ester Coupling
| Coupling Reagent | Additive | Base | Typical Yield | Racemization Risk | Key Considerations |
| DCC | HOBt | - | Good | Low with HOBt | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. [4] |
| DIC | HOBt/HOAt | - | Good to Excellent | Low with additives | Diisopropylurea is more soluble than DCU, simplifying workup. [2] |
| EDC | HOBt/Oxyma | NMM/DIPEA | Good to Excellent | Low with additives | Water-soluble urea byproduct is ideal for solution-phase synthesis. [5] |
Uronium/Aminium Salts: The High-Performers
Uronium and aminium salts, such as HBTU, TBTU, and HATU, are among the most efficient coupling reagents available. [2][6]They react with the carboxylic acid in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to generate an active ester in situ. [2][7] HATU, which contains a HOAt moiety, is generally considered more reactive and less prone to racemization than its HOBt-based counterpart, HBTU. [6][8]This is attributed to the electron-withdrawing nature of the pyridine nitrogen in HOAt, which makes the resulting active ester more susceptible to nucleophilic attack. [8]A newer generation of coupling reagents based on OxymaPure, such as COMU, offers comparable efficiency to HATU with the added benefit of being non-explosive. [2][9][10] A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amine of the peptide chain, which can lead to termination. [11]This can be minimized by pre-activating the carboxylic acid with the coupling reagent before adding it to the amine component. [11]
Caption: Mechanism of HATU-mediated peptide coupling.
Experimental Data Summary: Uronium/Aminium Salts for D-Isoglutamine Benzyl Ester Coupling
| Coupling Reagent | Key Feature | Base | Typical Yield | Racemization Risk | Key Considerations |
| HBTU/TBTU | HOBt-based | DIPEA/NMM | Excellent | Low | Highly efficient and widely used. [6] |
| HATU | HOAt-based | DIPEA/NMM | Excellent | Very Low | Generally faster and more efficient than HBTU, especially for hindered couplings. [6][8] |
| COMU | Oxyma-based | DIPEA/NMM | Excellent | Very Low | Safer alternative to HOBt/HOAt-based reagents; byproducts are water-soluble. [2][9] |
Phosphonium Salts: The Robust Alternative
Phosphonium salts, such as BOP and PyBOP, are another class of highly effective coupling reagents. [6]Similar to uronium salts, they generate active esters in the presence of a base. PyBOP is generally preferred over BOP because the latter produces the carcinogenic byproduct hexamethylphosphoramide (HMPA). [6][12]PyAOP, the HOAt-based analogue of PyBOP, offers enhanced reactivity. [6] Phosphonium reagents are particularly useful for difficult couplings, including those involving sterically hindered amino acids. [9] Experimental Data Summary: Phosphonium Salts for D-Isoglutamine Benzyl Ester Coupling
| Coupling Reagent | Key Feature | Base | Typical Yield | Racemization Risk | Key Considerations |
| BOP | HOBt-based | DIPEA/NMM | Excellent | Low | Highly effective but produces carcinogenic HMPA. [6][12] |
| PyBOP | HOBt-based | DIPEA/NMM | Excellent | Low | A safer and equally effective alternative to BOP. [6][12] |
| PyAOP | HOAt-based | DIPEA/NMM | Excellent | Very Low | More reactive than PyBOP, suitable for challenging couplings. [6] |
Experimental Protocols
The following are representative protocols for the solution-phase coupling of Fmoc-D-Isoglutamine benzyl ester.
Protocol 1: Coupling using DIC/HOBt
Materials:
-
Fmoc-D-Isoglutamine benzyl ester (1.0 eq)
-
Amino acid ester hydrochloride (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-D-Isoglutamine benzyl ester and HOBt in anhydrous DCM or DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DCM or DMF and cool to 0°C.
-
Add NMM dropwise to the amino acid ester solution and stir for 15 minutes at 0°C to generate the free amine.
-
To the solution of Fmoc-D-Isoglutamine benzyl ester and HOBt, add DIC and stir for 10 minutes at room temperature for pre-activation.
-
Add the activated solution to the free amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated diisopropylurea.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography or recrystallization.
Protocol 2: Coupling using HATU/DIPEA
Materials:
-
Fmoc-D-Isoglutamine benzyl ester (1.0 eq)
-
Amino acid ester hydrochloride (1.1 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-D-Isoglutamine benzyl ester and HATU in anhydrous DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DMF.
-
Add DIPEA to the amino acid ester solution and stir for 5 minutes.
-
Add the solution of Fmoc-D-Isoglutamine benzyl ester and HATU to the amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography.
Conclusion and Recommendations
The optimal choice of coupling reagent for D-Isoglutamine benzyl ester depends on several factors, including the scale of the synthesis, the nature of the coupling partner, and the desired level of purity.
-
For routine, cost-effective synthesis, DIC/HOBt or EDC/HOBt are reliable choices, provided that careful attention is paid to the removal of byproducts.
-
For challenging couplings, or when minimizing racemization is paramount, high-performance reagents such as HATU or COMU are highly recommended. Their superior reactivity often justifies their higher cost, especially in the context of complex peptide synthesis.
-
PyBOP offers a good balance of reactivity and safety, making it a versatile option for a wide range of applications.
Ultimately, empirical optimization of reaction conditions for each specific coupling is crucial for achieving the best possible results. This guide provides a solid foundation for the rational selection of coupling reagents, empowering researchers to navigate the complexities of peptide synthesis with confidence and precision.
References
- Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- National Institutes of Health (NIH). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. 2023-09-01.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024-06-04.
- Aapptec Peptides. Coupling Reagents.
- PubMed Central (PMC), National Institutes of Health (NIH).
- ResearchGate. What is coupling reagents in peptide synthesis?. 2025-11-23.
- YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. 2021-01-18.
- BenchChem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Luxembourg Bio Technologies. Comparison of various coupling reagents in solid-phase aza-peptide synthesis. 2017-07-18.
- Wikipedia. Peptide synthesis.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- BenchChem. Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl.
- Merck Millipore. Novabiochem® Coupling reagents.
- Recent development of peptide coupling reagents in organic synthesis.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- BenchChem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. 2024-04-29.
- PubMed.
- BenchChem. Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- ResearchGate. Side Reactions on Amino Groups in Peptide Synthesis | Request PDF.
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. globalresearchonline.net [globalresearchonline.net]
A Senior Application Scientist's Guide to Assessing D-Isoglutamine Epimerization by Chiral HPLC
For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental aspect of ensuring therapeutic efficacy and safety. D-isoglutamine, a crucial component in various synthetic peptides and immunomodulatory agents, is susceptible to epimerization, a process where the stereochemistry at one of several chiral centers in a molecule is inverted. This conversion to its L-isoglutamine epimer can significantly alter the biological activity and safety profile of the final drug product. Therefore, robust analytical methods for accurately quantifying this chiral impurity are paramount.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for assessing the epimerization of D-isoglutamine. We will delve into the technical nuances of method selection, present a detailed, field-tested protocol, and compare its performance with a viable alternative, supported by experimental data.
The Imperative of Chiral Purity in D-Isoglutamine
D-isoglutamine is a key building block in the synthesis of numerous therapeutic peptides, including analogues of muramyl dipeptide (MDP), which are potent activators of the innate immune system. The specific stereochemistry of D-isoglutamine is often critical for its intended biological function. Epimerization to L-isoglutamine can occur during peptide synthesis, purification, or storage and can lead to a product with reduced potency, altered immunogenicity, or unforeseen side effects.[1][2][3] Consequently, regulatory agencies mandate strict control over enantiomeric purity, necessitating the development of precise and reliable analytical methods.[4]
Chiral HPLC: A Cornerstone for Enantiomeric Separation
Chiral HPLC is the gold standard for separating enantiomers due to its high resolution, sensitivity, and reproducibility. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. The choice of the CSP is the most critical factor in developing a successful chiral separation method.[4][5]
For polar, underivatized amino acids like isoglutamine, two types of CSPs have demonstrated significant utility: macrocyclic glycopeptide-based phases and crown ether-based phases.
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases, such as the Astec® CHIROBIOTIC® T, offer a multitude of interaction sites (ionic, hydrogen bonding, hydrophobic, and steric) that provide excellent enantioselectivity for a broad range of polar and ionizable compounds without the need for derivatization.[6][7]
-
Crown Ether CSPs (e.g., CROWNPAK® CR-I(+)): These CSPs are particularly effective for the separation of primary amines and amino acids. The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.[8][9]
Comparative Analysis of Chiral HPLC Methods for Isoglutamine Epimerization
This guide will focus on a detailed protocol using the Astec® CHIROBIOTIC® T column and compare its performance with a method utilizing the CROWNPAK® CR-I(+) column.
Data Presentation: Performance Comparison of Chiral Columns for Glutamine Enantiomers
| Parameter | Method 1: Astec® CHIROBIOTIC® T | Method 2: CROWNPAK® CR-I(+) |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | CROWNPAK® CR-I(+), 15 cm x 3.0 mm, 5 µm |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02, v/v/v) | Perchloric acid aq. (pH 1.0)/Acetonitrile (85/15, v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV, 205 nm | UV, 200 nm |
| Retention Time (L-Isoglutamine) | ~4.9 min (estimated based on L-Gln) | Not explicitly reported for glutamine, but D-form elutes first. |
| Retention Time (D-Isoglutamine) | ~6.0 min (estimated based on D-Gln) | Not explicitly reported for glutamine. |
| Selectivity (α) | 1.22 (for DL-Glutamine)[10] | Not explicitly reported for glutamine. |
| Resolution (Rs) | 4.51 (for DL-Glutamine)[10] | Good separation reported for glutamine.[8][9] |
| Analysis Time | < 10 minutes | < 15 minutes |
Note: Data for the Astec® CHIROBIOTIC® T column is based on the separation of DL-Glutamine as a proxy for DL-Isoglutamine.[10] Data for the CROWNPAK® CR-I(+) is based on its known successful application for glutamine separation.[8][9]
Experimental Protocols
Recommended Method: Chiral HPLC using Astec® CHIROBIOTIC® T
This method is recommended due to its excellent resolution, straightforward mobile phase, and the extensive successful application of this stationary phase for underivatized amino acids.
Apparatus and Materials:
-
HPLC System: An isocratic HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Reagents: HPLC-grade water, methanol, and formic acid.
-
Reference Standards: D-Isoglutamine and L-Isoglutamine.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Carefully measure 300 mL of HPLC-grade water, 700 mL of HPLC-grade methanol, and 0.2 mL of formic acid.
-
Combine the components in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard and Sample Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve D-Isoglutamine and a small, known amount of L-Isoglutamine (e.g., to represent a 1% impurity) in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Dissolve the D-Isoglutamine sample to be tested in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: Water:Methanol:Formic Acid (30:70:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
-
System Equilibration and Analysis:
-
Purge the HPLC pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).[10]
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention times for L- and D-Isoglutamine. Note: The D-enantiomer is typically more strongly retained on this type of chiral stationary phase.[10]
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks for L-Isoglutamine and D-Isoglutamine in the chromatograms based on the retention times obtained from the standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the percentage of the L-isoglutamine epimer using the following formula: % L-Isoglutamine = (Area of L-Isoglutamine Peak / (Area of D-Isoglutamine Peak + Area of L-Isoglutamine Peak)) * 100
-
Mandatory Visualization:
Caption: Experimental workflow for the chiral HPLC analysis of D-isoglutamine epimerization.
Alternative Method: Chiral HPLC using CROWNPAK® CR-I(+)
This method is a strong alternative, particularly given the specificity of crown ether phases for primary amines.
Chromatographic Conditions:
-
Column: CROWNPAK® CR-I(+), 15 cm x 3.0 mm, 5 µm
-
Mobile Phase: Aqueous perchloric acid (pH 1.0) / Acetonitrile (85/15, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 200 nm
Rationale for Comparison:
The CROWNPAK® CR-I(+) offers a different chiral recognition mechanism, which can be advantageous if the CHIROBIOTIC® T does not provide adequate resolution for a specific sample matrix. However, the mobile phase containing perchloric acid is more corrosive and requires careful handling and system maintenance. The CHIROBIOTIC® T method with its simpler, less harsh mobile phase is generally a more robust starting point for routine quality control.
Beyond HPLC: A Brief Look at Alternative Technologies
While chiral HPLC is the predominant technique, other methods can also be employed for assessing amino acid epimerization:
-
Gas Chromatography (GC): Chiral GC, typically using a chiral capillary column, can be used for the analysis of amino acid enantiomers. However, this method requires derivatization of the polar amino acids to make them volatile, which adds a sample preparation step and a potential source of error.[2]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample and reagent consumption. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte. CE can be a powerful alternative, especially for complex matrices, but may have lower sensitivity for UV detection compared to HPLC.[8][11]
Conclusion: A Strategic Approach to Method Selection
For the routine assessment of D-isoglutamine epimerization, the chiral HPLC method utilizing a macrocyclic glycopeptide-based stationary phase like the Astec® CHIROBIOTIC® T offers a robust, high-resolution, and user-friendly solution. Its ability to analyze underivatized amino acids in a simple mobile phase makes it highly suitable for quality control environments. The crown ether-based CROWNPAK® CR-I(+) provides a valuable orthogonal method, offering a different selectivity that can be crucial for challenging separations or for method validation.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. A systematic approach, starting with a well-characterized column like the CHIROBIOTIC® T, is a scientifically sound strategy for ensuring the stereochemical integrity of D-isoglutamine in pharmaceutical development.
References
-
Öztepe, T., Kale, N. B., Reçber, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. Available at: [Link]
-
Lipe, C. M., & Lunte, S. M. (1997). Developments in amino acid analysis using capillary electrophoresis. Electrophoresis, 18(12-13), 2377-2392. Available at: [Link]
-
Gao, L., Zhang, Z., & Tian, Y. (2017). Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study. Journal of Pharmaceutical Analysis, 7(5), 303-308. Available at: [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2010). Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids. Journal of Chromatography A, 1217(7), 1019-1028. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Method Development. Available at: [Link]
-
Ismail, N. A., Salleh, W. N. W., & Yusof, F. A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link]
- Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
-
Brückner, H., & Fujii, N. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1265-1274. Available at: [Link]
-
Chiral Technologies. (n.d.). separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr. Available at: [Link]
-
Piras, M., et al. (2021). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 143(35), 14171-14180. Available at: [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Merck. (n.d.). Astec® CHIROBIOTIC® T Chiral (5 μm) HPLC Columns. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Available at: [Link]
-
Chiral Technologies. (n.d.). separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr. Available at: [Link]
-
Li, W., et al. (2019). Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study. Biomedical Chromatography, 33(9), e4559. Available at: [Link]
-
Merck. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Available at: [Link]
-
Ilisz, I., et al. (2006). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1119(1-2), 168-179. Available at: [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. chiraltech.com [chiraltech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of D- vs. L-Isoglutamine Peptides for Researchers and Drug Development Professionals
In the landscape of peptide research and therapeutics, the stereochemistry of amino acid residues is a critical determinant of biological function. This guide provides an in-depth comparison of peptides containing D-isoglutamine versus those with its naturally occurring L-isomer. We will explore their distinct biological activities, enzymatic stability, and the experimental methodologies used to characterize these differences, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of Stereochemistry in Isoglutamine Peptides
Isoglutamine (iGln) is an isomer of the proteinogenic amino acid glutamine, where the side-chain amide group is attached to the α-carboxyl group. The chirality at the α-carbon gives rise to two stereoisomers: D-isoglutamine (D-iGln) and L-isoglutamine (L-iGln). While peptides incorporating L-amino acids are common in nature, the presence of D-amino acids often confers unique and potent biological properties. This guide will dissect the profound impact of this single stereochemical difference on the bioactivity of isoglutamine-containing peptides.
Comparative Analysis of Biological Activities
The biological activities of D- and L-isoglutamine peptides diverge significantly, largely influenced by their interactions with specific biological targets and their susceptibility to enzymatic degradation.
D-Isoglutamine Peptides: Potent Immunomodulators
The most well-documented and significant role of D-isoglutamine in peptides is its function as a powerful immunostimulant. This activity is exemplified by its presence in Muramyl Dipeptide (MDP) , the minimal immunologically active component of bacterial cell wall peptidoglycan.[1][2]
-
NOD2 Receptor Agonism: MDP, with its characteristic L-alanyl-D-isoglutamine dipeptide sequence, is a potent agonist of the intracellular Nucleotide-binding Oligomerization Domain 2 (NOD2) receptor.[1][2] This interaction triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines, playing a crucial role in the innate immune response to bacterial infections. The stereospecificity of this interaction is paramount; substitution of D-isoglutamine with L-isoglutamine in MDP abrogates its ability to stimulate NOD2.[2]
-
Adjuvant Activity: Due to their ability to stimulate the innate immune system, D-isoglutamine-containing peptides like MDP and its analogs are widely recognized for their adjuvant properties in vaccines, enhancing the immune response to co-administered antigens.[3]
L-Isoglutamine Peptides: Emerging Roles in Oncology
While the biological activities of L-isoglutamine peptides are less extensively characterized, emerging research points towards their potential in cancer therapy.
-
Antineoplastic Activity: A study on N,N'-disubstituted L-isoglutamine derivatives has demonstrated their potential as anticancer agents.[2] Specifically, certain derivatives have shown activity against breast carcinoma cells in tissue culture.[2] The proposed mechanism involves the modulation of cell division, with structural features like lipophilic groups on the amine and amide nitrogens of isoglutamine being important for activity.[2]
Comparative Data Summary
| Feature | D-Isoglutamine Peptides | L-Isoglutamine Peptides |
| Primary Biological Activity | Immunostimulation (NOD2 Agonism) | Anticancer (in specific derivatives) |
| Key Molecular Target | NOD2 Receptor | Varies depending on the derivative |
| Mechanism of Action | Activation of innate immune signaling pathways (e.g., NF-κB) | Modulation of cancer cell division |
| Well-known Example | Muramyl Dipeptide (MDP) | N,N'-disubstituted L-isoglutamines |
| Clinical Relevance | Vaccine adjuvants, immunomodulators | Potential as chemotherapeutic agents |
Enzymatic Stability: A Key Differentiator
A fundamental distinction between D- and L-isoglutamine peptides lies in their stability in biological systems.
-
D-Isoglutamine Peptides: The incorporation of D-amino acids into peptides confers significant resistance to degradation by proteases. This is because naturally occurring proteases are stereospecific for L-amino acid substrates. This enhanced stability prolongs the half-life of D-isoglutamine peptides in vivo, allowing for sustained biological activity.
-
L-Isoglutamine Peptides: Peptides composed of L-amino acids are generally more susceptible to enzymatic degradation by proteases present in serum and tissues. This can limit their therapeutic potential due to a shorter biological half-life.
Experimental Protocols for Characterizing D- vs. L-Isoglutamine Peptide Activity
To empirically determine and compare the biological activities of D- and L-isoglutamine peptides, a panel of robust in vitro assays is essential. The choice of assay is dictated by the anticipated biological function of the peptide.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for assessing the effect of a peptide on cell health and are particularly relevant for evaluating the anticancer potential of L-isoglutamine peptides.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][4]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of the D- or L-isoglutamine peptides in a suitable medium.
-
Add the peptide solutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Receptor Binding Assays
These assays are crucial for determining if a peptide interacts directly with a specific cellular receptor, such as the interaction of D-isoglutamine peptides with the NOD2 receptor.
Competitive Receptor Binding Assay Protocol
This assay measures the ability of a test peptide (unlabeled) to compete with a known radiolabeled ligand for binding to a receptor.
Materials:
-
Cells or cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Unlabeled test peptides (D- and L-isoglutamine peptides)
-
Binding buffer
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor source with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptides.
-
Separation: After reaching equilibrium, separate the bound from the free radiolabeled ligand by rapid filtration through filter plates. The receptor and bound ligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled peptide to determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand).
Cytokine Release Assays
To quantify the immunostimulatory activity of D-isoglutamine peptides, measuring the release of cytokines from immune cells is a direct and relevant method.[5][6][7][8][9]
ELISA-based Cytokine Release Assay Protocol
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant of cell cultures.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
Test peptides (D- and L-isoglutamine peptides)
-
Positive control (e.g., Lipopolysaccharide - LPS)
-
ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Cell Stimulation: Plate immune cells and treat them with various concentrations of the test peptides. Include a positive control and an untreated control.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Concentration Determination: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve.
Peptide Stability Assay
This assay is critical for comparing the enzymatic stability of D- versus L-isoglutamine peptides.
In Vitro Serum Stability Assay Protocol
This protocol assesses the degradation of a peptide over time when incubated in serum.
Materials:
-
Test peptides (D- and L-isoglutamine peptides)
-
Human or animal serum
-
Incubator
-
Quenching solution (e.g., trichloroacetic acid)
-
Analytical instrument (e.g., HPLC or LC-MS)
Procedure:
-
Incubation: Incubate the test peptide at a known concentration in serum at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution that precipitates the serum proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the peptide and its degradation products.
-
Analysis: Analyze the supernatant using HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life of the peptide in serum.
Conclusion and Future Directions
The stereochemistry of isoglutamine in a peptide sequence is a pivotal factor that dictates its biological activity and stability. D-isoglutamine peptides are well-established as potent, stereospecific activators of the innate immune system via the NOD2 receptor, a property that is largely absent in their L-counterparts. This makes them prime candidates for development as vaccine adjuvants and immunomodulators. Conversely, the exploration of L-isoglutamine peptides has revealed potential applications in oncology, suggesting that these molecules may interact with different biological targets and pathways.
The enhanced enzymatic stability of D-isoglutamine peptides offers a significant advantage in terms of bioavailability and duration of action. For researchers in drug development, the choice between D- and L-isoglutamine will fundamentally depend on the desired therapeutic outcome. Future research should continue to explore the full spectrum of biological activities of L-isoglutamine peptides to uncover novel therapeutic opportunities. Furthermore, the development of sophisticated delivery systems for both D- and L-isoglutamine peptides will be crucial for optimizing their therapeutic efficacy. This comparative guide provides a foundational understanding to inform rational peptide design and advance the development of novel peptide-based therapeutics.
References
-
LifeTein. (2018, June 26). How to analyze the cell viability with peptides? LifeTein Peptide Blog. Retrieved from [Link]
- Burzynski, S. R., & Burzynski, B. (1996). N,N'-disubstituted L-isoglutamines as novel cancer chemotherapeutic agents. Drugs under experimental and clinical research, 22(6), 309–316.
-
Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in molecular biology (Clifton, N.J.), 494, 177–186. [Link]
- Lohan, S., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- De Vry, J., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of pharmacological and toxicological methods, 60(3), 289-296.
- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52829.
-
RoukenBio. (n.d.). Immunogenicity & T Cell Cytokine Release Assays. Retrieved from [Link]
-
Charles River. (2021, April 8). Predictive Immunotoxicology: The Cytokine Release Assay and Beyond. Eureka Blog. Retrieved from [Link]
- Azuma, I., et al. (1978). Adjuvant activity of synthetic 6-O-"mycoloyl"-N-acetylmuramyl-L-alanyl-D-isoglutamine and related compounds. Infection and Immunity, 20(3), 600-607.
-
ResearchGate. (n.d.). Cytokines assay release. Retrieved from [Link]
- Dozmorov, I. M., et al. (1991). Study of immunomodulatory properties of N-acetylmuramyl-L-alanyl-D-isoglutamine and N-acetylglucosaminyl-(beta 1----4)-N-acetylmuramyl-L-alanyl-D-isoglutamine. Biomedical science (Tokyo, Japan), 2(6), 651–658.
-
Souvannavong, V., & Adam, A. (1980). Opposite effects of the synthetic adjuvant N-acetyl-muramyl-L-alanyl-D-isoglutamine on the immune response in mice depending on experimental conditions. European journal of immunology, 10(8), 654–656. [Link]
-
Albrecht, J., Sidoryk-Węgrzynowicz, M., Zielińska, M., & Aschner, M. (2010). Roles of glutamine in neurotransmission. Neuron glia biology, 6(4), 263–276. [Link]
-
PubChem. (n.d.). Isoglutamine. Retrieved from [Link]
-
Fairweather, S. J., & Lokey, R. S. (2009). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Chemistry & biology, 16(10), 1034–1043. [Link]
-
Wang, G., Li, X., & Wang, Z. (2022). dbAMP: an integrated resource for exploring antimicrobial peptides with functional activities and physicochemical properties on transcriptome and proteome data. Nucleic acids research, 50(D1), D433–D441. [Link]
-
Purves, D., Augustine, G. J., Fitzpatrick, D., et al., editors. (2001). Neuroscience. 2nd edition. Sunderland (MA): Sinauer Associates. Peptide Neurotransmitters. Available from: [Link]
-
StudySmarter. (2024, September 5). Peptide Neurotransmitters: Function & Mechanism. Retrieved from [Link]
-
Khan Academy. (2016, September 20). Neurotransmitters: amino acids (primary) and peptides (secondary). [Video]. YouTube. [Link]...
-
MDPI. (2022). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. Retrieved from [Link]
-
Biomaterials Translational. (2021). Bioactive peptides for anticancer therapies. Retrieved from [Link]
-
MDPI. (2022). The Role of Food Peptides in Lipid Metabolism during Dyslipidemia and Associated Health Conditions. Retrieved from [Link]
-
Svensson, K. J., & Weidemann, B. J. (2023). Discovery of peptides as key regulators of metabolic and cardiovascular crosstalk. The Journal of clinical investigation, 133(12), e172787. [Link]
-
MDPI. (2023). New peptides players in metabolic disorders. Retrieved from [Link]
-
MDPI. (2023). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Retrieved from [Link]
-
Frontiers. (2022). Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods. Retrieved from [Link]
-
PubMed Central. (2013). Influence of d-glutamine and d-glutamic acid sequences in optical peptide probes targeted against the cholecystokinin-2/gastrin-receptor on binding affinity, specificity and pharmacokinetic properties. Retrieved from [Link]
-
PubMed Central. (2018). Advancing d-amino acid-containing peptide discovery in the metazoan. Retrieved from [Link]
-
PubMed. (1988). Stress-induced intracellular glutamine depletion. The potential use of glutamine-containing peptides in parenteral nutrition. Retrieved from [Link]
-
MDPI. (2018). Optimization of Glutamine Peptide Production from Soybean Meal and Analysis of Molecular Weight Distribution of Hydrolysates. Retrieved from [Link]
-
PubMed Central. (2020). Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. Retrieved from [Link]
-
MDPI. (2022). Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach. Retrieved from [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. N,N'-disubstituted L-isoglutamines as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposite effects of the synthetic adjuvant N-acetyl-muramyl-L-alanyl-D-isoglutamine on the immune response in mice depending on experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immunogenicity & T Cell Cytokine Release Assays | RoukenBio [rouken.bio]
- 9. criver.com [criver.com]
characterization of side products from D-Isoglutamine benzyl ester reactions
<-4> A Comparative Guide to the Characterization of Side Products from D-Isoglutamine Benzyl Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemistry of D-Isoglutamine Benzyl Ester
D-Isoglutamine benzyl ester is a critical building block in synthetic organic chemistry, particularly in the assembly of peptides and peptidomimetics.[1] The use of the D-enantiomer can impart specific conformational properties and increased resistance to enzymatic degradation in the final peptide product.[1] The benzyl ester serves as a carboxyl protecting group, which is typically removed under reductive (catalytic hydrogenolysis) or strong acidic conditions.[2]
While versatile, reactions involving this intermediate are not without their challenges. The inherent reactivity of the isoglutamine side-chain amide and the conditions required for coupling and deprotection can lead to a variety of side products. Understanding the formation and characterization of these impurities is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Common Side Products and Their Mechanisms of Formation
The landscape of potential side products is shaped by the reaction conditions employed, including the choice of coupling reagents, deprotection methods, and the overall synthetic strategy (e.g., solid-phase vs. solution-phase).[3]
Side-Chain Related Impurities
The primary source of side products often stems from the reactivity of the isoglutamine side-chain amide.
-
Glutarimide Formation: The side-chain carboxyl group of glutamic acid (the deamidated form of isoglutamine) can react with the backbone amide nitrogen of the subsequent amino acid, forming a stable six-membered cyclic imide (glutarimide). This is particularly prevalent when the following residue is small and unhindered, such as glycine.[4]
-
Pyroglutamate Formation: N-terminal glutamine or isoglutamine residues can undergo cyclization to form a pyroglutamate residue.[4][5] This intramolecular reaction is catalyzed by both acidic and basic conditions.
-
Deamidation: The side-chain amide can be hydrolyzed to a carboxylic acid, converting the isoglutamine residue to a glutamic acid residue. This process can occur under both acidic and basic conditions and can be a significant issue during prolonged synthesis or storage.[6][7] Deamidation of glutamine can proceed through a glutarimide intermediate, which upon hydrolysis, can yield both glutamic acid and isoglutamic acid.[8]
Caption: Formation of side products from the D-Isoglutamine side-chain.
Protecting Group and Cleavage-Related Impurities
The benzyl ester protecting group, while effective, can also be a source of impurities, particularly during its removal.
-
Incomplete Deprotection: Residual benzyl ester may remain if the deprotection reaction (e.g., hydrogenolysis or strong acid cleavage) does not go to completion.[9]
-
Benzyl Adducts: During strong acid cleavage (e.g., with HF or TFMSA), the resulting benzyl cation is a reactive electrophile that can be scavenged by nucleophilic residues (like methionine or tryptophan) or external scavengers (like anisole), leading to the formation of benzyl adducts.[10][11]
-
Over-reduction: During catalytic hydrogenolysis, other functional groups in the molecule, such as alkenes or alkynes, may be unintentionally reduced.[9]
Caption: Potential side products arising from benzyl ester deprotection.
Comparative Analysis of Analytical Characterization Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of these side products. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of this effort.[12][13]
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC-UV/DAD | Separation based on hydrophobicity; detection via UV absorbance. | Robust, reproducible, widely available, good for quantification. | Requires a chromophore; may not resolve isomers with similar hydrophobicity. | Routine purity checks and quantification of known impurities. |
| LC-MS (MS/MS) | Separation by HPLC, detection by mass-to-charge ratio. | High sensitivity and specificity; provides molecular weight information for impurity identification.[14] | Can be complex to operate; ion suppression effects can impact quantification. | Identification of unknown impurities and confirmation of expected side products.[12] |
| High-Resolution MS (HRMS) | Provides highly accurate mass measurements. | Enables determination of elemental composition of impurities.[12] | Higher cost and complexity compared to standard MS. | Unambiguous identification of novel or unexpected side products. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information based on nuclear spin. | Definitive structural elucidation of isolated impurities. | Requires relatively large amounts of pure sample; low sensitivity. | Structural confirmation of major impurities after isolation. |
Experimental Protocols
General RP-HPLC-UV/DAD Method for Purity Assessment
This protocol provides a starting point for assessing the purity of a D-Isoglutamine benzyl ester-containing peptide.
Workflow:
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) monitoring at 214 nm and 280 nm.
-
-
Data Analysis: Integrate all peaks and calculate the percentage purity based on the area of the main peak relative to the total peak area.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of D-Isoglutamine Benzyl Ester Hydrochloride
Researchers and drug development professionals handling D-Isoglutamine benzyl ester hydrochloride must prioritize safety and regulatory compliance in its disposal. This guide provides a detailed, step-by-step protocol for the proper management of waste containing this compound, ensuring a secure laboratory environment. While specific disposal directives for this compound are not extensively documented, the following procedures are grounded in established best practices for laboratory chemical waste and hydrochloride compounds.
Understanding the Compound and Associated Hazards
Key Safety Considerations:
| Hazard Category | Potential Risks | Recommended Precautions |
| Inhalation | May cause respiratory tract irritation.[1][2][3] | Handle in a well-ventilated area or chemical fume hood.[4] |
| Skin Contact | May cause skin irritation.[1][3] | Wear chemical-resistant gloves and a lab coat.[4] |
| Eye Contact | May cause serious eye irritation or damage.[1][3] | Wear safety goggles or a face shield.[4] |
| Ingestion | May be harmful if swallowed.[1][3] | Do not eat, drink, or smoke in the laboratory. |
| Decomposition | Hazardous decomposition products can be released.[1] | Store away from heat and incompatible materials. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection : A lab coat must be worn to protect from skin contact.
-
Respiratory Protection : In situations with a risk of aerosol or dust generation, a respirator may be necessary. All handling of the solid compound or its solutions should ideally be conducted within a certified chemical fume hood.[4]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of laboratory chemical waste is to never discard hazardous chemicals down the drain.[4][5] The following steps delineate the recommended procedure for the safe disposal of this compound.
Step 1: Segregation and Collection
All waste containing this compound must be collected in a designated hazardous waste container.[4] This includes:
-
Unused or expired solid compound.
-
Residual solutions.
-
Contaminated labware (e.g., pipette tips, vials, and flasks).
-
Materials used for spill cleanup.
It is crucial to segregate this waste from other waste streams to prevent dangerous chemical reactions.[6][7]
Step 2: Container Management
The choice and handling of the waste container are critical for safety and compliance.
-
Compatibility : The container must be chemically compatible with the waste. For hydrochloride salts, glass or high-density polyethylene (HDPE) containers are generally suitable.[7][8]
-
Labeling : The container must be clearly and accurately labeled as "Hazardous Waste" and list all its contents, including this compound and any solvents.[5][9] The date of waste accumulation should also be recorded.
-
Closure : The container must have a secure, leak-proof lid and should be kept closed at all times, except when adding waste.[5][6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory, known as a Satellite Accumulation Area (SAA), for the temporary storage of hazardous waste containers.[5][9] This area should be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from heat sources and high-traffic areas.[6]
Step 4: Final Disposal via a Licensed Waste Management Service
Once the waste container is full, or as per institutional guidelines, arrange for its collection by a licensed hazardous waste disposal company.[6] These professionals are equipped to handle and transport chemical waste safely and in accordance with all federal, state, and local regulations.[5]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (Solid) : If a small amount of solid this compound is spilled, carefully sweep it up using appropriate tools to avoid generating dust and place it in the designated hazardous waste container.[1][2]
-
Small Spills (Liquid) : For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place the contaminated absorbent into the hazardous waste container.
-
Large Spills : In the case of a large spill, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department immediately.[8]
Following any spill cleanup, decontaminate the area and dispose of all cleanup materials as hazardous waste.[8]
Waste Minimization: A Proactive Approach
A responsible chemical management program includes strategies to minimize waste generation.[5][7]
-
Prudent Purchasing : Order only the quantities of this compound that are realistically needed for your experiments.[5]
-
Inventory Management : Maintain an accurate inventory of all chemicals to avoid over-purchasing and the expiration of stock.[7]
-
Scale Reduction : Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Decision Tree for Disposal
Caption: Decision-making process for handling this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- MSDS - Safety Data Sheet (for a similar compound). AAPPTec.
- Safety Data Sheet (for a similar compound). AAPPTec.
- SAFETY DATA SHEET. Sigma-Aldrich.
- PubChem Compound Summary for CID 22802678, this compound. National Center for Biotechnology Information.
- Safety data sheet. Carl ROTH.
- Safe Disposal of PAD2-IN-1 (hydrochloride): A Comprehensive Guide for Laboratory Professionals. Benchchem.
- How to dispose of hydrochloric acid. Lab Alley.
- Chemical Waste Disposal Guidelines. Unknown Source.
- PubChem Compound Summary for CID 12917486, D-isoglutamine benzyl ester. National Center for Biotechnology Information.
- Safety Data Sheet. Cayman Chemical.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
- SAFETY DATA SHEET. Fisher Scientific.
- PubChem Compound Summary for CID 168499144, D-Isoglutamine benzyl ester monochlorohydrate. National Center for Biotechnology Information.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. vumc.org [vumc.org]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Comprehensive Guide to Personal Protective Equipment for Handling D-Isoglutamine Benzyl Ester Hydrochloride
For the modern researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Isoglutamine benzyl ester hydrochloride. Our focus extends beyond mere product provision; we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust. This document is structured to offer procedural, step-by-step guidance that directly addresses your operational questions, grounded in established scientific principles and field-proven insights.
Pre-Handling Risk Assessment: Understanding the Compound
Before any laboratory work commences, a thorough risk assessment is critical. This compound is a hydrochloride salt of an amino acid ester. While specific toxicity data is limited, compounds in this class may present the following potential hazards:
-
Respiratory Irritation: As a fine powder, there is a risk of inhalation which may cause respiratory tract irritation.[1][2]
-
Skin and Eye Irritation: Direct contact with the skin or eyes may cause irritation.[1][2]
-
Unknown Long-Term Effects: Due to the lack of extensive toxicological studies, potential long-term health effects are not well-documented.
Therefore, a cautious approach to handling is essential to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is the most critical factor in mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields conforming to EN166 or ANSI Z87.1 standards.[1][3] | Protects against accidental splashes and airborne particles entering the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][4] | Prevents direct skin contact. It is advisable to consult the glove manufacturer's compatibility charts for specific chemicals.[3][4] |
| Body Protection | A standard laboratory coat, fully buttoned.[3][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities handled in a well-ventilated area. A NIOSH-approved N95 or P1 dust mask should be used if there is a potential for generating dust.[1] | Minimizes the risk of inhaling fine particles. |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow provides a procedural guide for the safe handling of this compound, from receiving the compound to its final disposal.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5] Keep the container tightly closed.[1][2]
Weighing and Aliquoting
This phase presents the highest risk of generating airborne dust.
-
Designated Area: Conduct all weighing and aliquoting in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[6]
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.
-
Minimize Dust Generation: Handle the solid material gently. Use a spatula to carefully transfer the powder. Avoid any actions that could create a dust cloud.
-
Clean Up: Immediately clean up any spills using a damp cloth or paper towel to avoid dispersing the dust. Dispose of cleaning materials as chemical waste.
Dissolution
-
Solvent Selection: Choose an appropriate solvent as per your experimental protocol.
-
Order of Addition: When preparing solutions, add the solid this compound to the solvent. This helps to prevent splashing and aids in dissolution.
-
Ventilation: Perform the dissolution in a well-ventilated area or a fume hood.[6]
The following diagram illustrates the safe handling workflow:
Caption: Workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Small Spills
For small spills of the solid material:
-
Restrict Access: Cordon off the area to prevent others from entering.
-
Personal Protection: Ensure you are wearing the appropriate PPE.
-
Containment: Gently sweep up the spilled solid and place it into a labeled container for hazardous waste disposal.[1] Avoid creating dust.
-
Decontamination: Clean the spill area with a damp cloth. Dispose of the cleaning materials as hazardous waste.
Accidental Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect any unused this compound and any materials contaminated with the compound (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Regulations: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
The logical relationship for determining the disposal pathway is as follows:
Caption: Decision tree for the disposal of this compound waste.
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring personal well-being and the integrity of their research.
References
- Safety Data Sheet for Glycine benzyl ester hydrochloride salt. (n.d.).
- Standard Operating Procedure for Hydrochloric Acid. (n.d.).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Hydrochloric Acid SOP. (n.d.). Retrieved from [Link]
-
PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
-
ASHP Publications. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). D-isoglutamine benzyl ester. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet. Retrieved from [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Retrieved from [Link]
- Safety Data Sheet for H-Glu(OtBu)-OBzl HCl. (n.d.).
-
Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]
-
PubChem. (2025, December 27). D-Isoglutamine benzyl ester monochlorohydrate. Retrieved from [Link]
-
UConn Health. (n.d.). Waste Stream Disposal – Quick Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
